Povorcitinib
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
CAS-Nummer |
1637677-22-5 |
|---|---|
Molekularformel |
C23H22F5N7O |
Molekulargewicht |
507.5 g/mol |
IUPAC-Name |
4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide |
InChI |
InChI=1S/C23H22F5N7O/c1-12-20(13(2)33-32-12)15-8-30-35(9-15)22(4-5-29)10-34(11-22)19-7-17(24)16(6-18(19)25)21(36)31-14(3)23(26,27)28/h6-9,14H,4,10-11H2,1-3H3,(H,31,36)(H,32,33)/t14-/m0/s1 |
InChI-Schlüssel |
MSGYSFWCPOBHEV-AWEZNQCLSA-N |
Isomerische SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N[C@@H](C)C(F)(F)F)F)CC#N |
Kanonische SMILES |
CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)NC(C)C(F)(F)F)F)CC#N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Povorcitinib: A Deep Dive into the Mechanism of a Selective JAK1 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of povorcitinib (INCB054707), an investigational oral small-molecule inhibitor of Janus kinase 1 (JAK1). Developed for researchers, scientists, and drug development professionals, this document details the biochemical and cellular activity of this compound, summarizes key clinical trial outcomes, and provides illustrative experimental methodologies.
Core Mechanism of Action: Selective JAK1 Inhibition
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1][2] Over-activity of the JAK/STAT signaling pathway is believed to be a driver of inflammation in several autoimmune and inflammatory diseases.[3][4][5] By selectively targeting JAK1, this compound modulates the immune response by interfering with the signaling of cytokines that are pivotal in the pathogenesis of various inflammatory conditions.[1][6]
The Janus kinase family consists of four intracellular tyrosine kinases: JAK1, JAK2, JAK3, and TYK2. These enzymes are crucial for mediating the signaling of various cytokines and growth factors involved in immune response and inflammation.[1] this compound's mechanism of action is centered on its high selectivity for JAK1 over other JAK isoforms, particularly JAK2.[2][7] This selectivity is significant because while JAK1 is implicated in a variety of autoimmune and inflammatory diseases, JAK2 is essential for normal hematopoietic processes. Sparing JAK2 is hypothesized to avoid potential side effects such as anemia and thrombocytopenia.[8]
Upon binding to their receptors, cytokines trigger the activation of associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune cell function. This compound, by inhibiting JAK1, blocks this phosphorylation cascade, thereby reducing the downstream inflammatory signaling.[9][10]
Quantitative Analysis of Kinase Inhibition
This compound has demonstrated potent and selective inhibition of JAK1 in biochemical assays. The following table summarizes the key inhibitory concentrations (IC50) of this compound against JAK1 and its selectivity over JAK2.
| Target | IC50 (nM) | Selectivity (over JAK2) | Reference |
| JAK1 | 8.9 | ~52-fold | [7] |
| JAK2 | 463 | - | [7] |
Clinical Efficacy and Safety Data
This compound is currently under investigation in multiple clinical trials for various inflammatory and autoimmune conditions. The following tables summarize key efficacy and safety findings from Phase 2 and Phase 3 studies in hidradenitis suppurativa, vitiligo, and prurigo nodularis.
Hidradenitis Suppurativa (HS)
Phase 3 (STOP-HS1 & STOP-HS2 Trials) [6][11]
| Endpoint (Week 12) | This compound 45 mg | This compound 75 mg | Placebo |
| HiSCR50* Achievement (STOP-HS1) | 40.2% | 40.6% | 29.7% |
| HiSCR50* Achievement (STOP-HS2) | 42.3% | 42.3% | 28.6% |
| HiSCR75** Achievement | Greater proportion vs. placebo | Greater proportion vs. placebo | - |
| Reduction in Flares | Achieved | Achieved | - |
| >3-point decrease in Skin Pain NRS*** | Achieved | Achieved | - |
*Hidradenitis Suppurativa Clinical Response (HiSCR)50: ≥50% reduction from baseline in total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels. **HiSCR75: ≥75% reduction in AN count. ***Numeric Rating Scale for skin pain.
The overall safety profile of this compound in these trials was consistent with previous data, with both doses being well-tolerated. No new safety signals were observed.[6][11]
Nonsegmental Vitiligo
Phase 2b Dose-Ranging Study (NCT04818346) [12][13]
| Endpoint (Week 24) | This compound 15 mg | This compound 45 mg | This compound 75 mg | Placebo |
| % Change from Baseline in T-VASI* | -19.1% | -17.8% | -15.7% | +2.3% |
| T-VASI50** Achievement | 10.5% | 15.2% | 5.6% | 3.0% |
| % Change from Baseline in F-VASI*** | -27.7% | -36.4% | -29.4% | -5.1% |
| F-VASI50**** Achievement | 18.4% | 45.5% | 27.8% | 9.1% |
*Total Vitiligo Area Scoring Index. **≥50% reduction from baseline in T-VASI. ***Facial Vitiligo Area Scoring Index. ****≥50% reduction from baseline in F-VASI.
This compound was generally well-tolerated through 52 weeks of treatment.[12]
Prurigo Nodularis (PN)
| Endpoint (Week 16) | This compound 15 mg | This compound 45 mg | This compound 75 mg | Placebo |
| ≥4-point Improvement in Itch NRS* (NRS4) | 36.1% | 44.4% | 54.1% | 8.1% |
| IGA Treatment Success** | 13.9% | 30.6% | 48.6% | 5.4% |
*Numeric Rating Scale for itch. **Investigator's Global Assessment score of 0 or 1 with a ≥2-grade improvement from baseline.
The most common treatment-emergent adverse events were headache, fatigue, and nasopharyngitis.[11]
Experimental Protocols
Representative Kinase Inhibition Assay (Biochemical)
The following protocol describes a representative method for determining the in vitro inhibitory activity of a compound like this compound against JAK1, based on commercially available assay kits.
Objective: To determine the IC50 value of a test compound for JAK1.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
ATP (Adenosine triphosphate)
-
Peptide substrate (e.g., a synthetic peptide with a tyrosine residue for phosphorylation)
-
Test compound (this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
Microplate reader capable of luminescence detection
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical starting concentration might be 10 mM, with subsequent 3-fold dilutions.
-
Reaction Setup:
-
Add a small volume of the diluted test compound to the wells of the microplate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate.
-
Add the master mix to all wells.
-
-
Enzyme Addition and Incubation:
-
Add the recombinant JAK1 enzyme to all wells except the "no enzyme" control.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
-
Reaction Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate as per the manufacturer's instructions.
-
Add the Kinase Detection Reagent to convert the ADP generated into ATP. Incubate as per the manufacturer's instructions.
-
-
Signal Measurement: Measure the luminescence of each well using a microplate reader. The luminescent signal is proportional to the amount of ADP produced, and thus to the kinase activity.
-
Data Analysis:
-
Subtract the background luminescence ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of this compound's Action
Caption: this compound inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent inflammatory gene transcription.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the IC50 of this compound in a biochemical kinase assay.
Logical Relationship of this compound's Therapeutic Effect
Caption: The logical cascade from this compound administration to the ultimate therapeutic effect.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. incytemi.com [incytemi.com]
- 3. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. ahajournals.org [ahajournals.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 10. raybiotech.com [raybiotech.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. JAK1 Kinase Enzyme System [promega.com]
- 13. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. abcam.cn [abcam.cn]
Povorcitinib's JAK1 Selectivity: A Technical Overview for Drug Development Professionals
An In-depth Analysis of Povorcitinib (INCB054707), a Selective Janus Kinase 1 Inhibitor
This compound (also known as INCB054707) is an orally administered small-molecule Janus kinase 1 (JAK1) inhibitor currently under investigation for a range of inflammatory and autoimmune diseases, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][2] Its therapeutic potential stems from its targeted modulation of the JAK-STAT signaling pathway, a critical cascade in cytokine-mediated immune responses.[3][4][5] This technical guide provides a comprehensive analysis of this compound's JAK1 selectivity profile based on available preclinical data, outlines the general experimental methodologies used in its characterization, and visualizes its mechanism of action within the relevant signaling pathway.
Quantitative Selectivity Profile
This compound has demonstrated notable selectivity for JAK1 over other members of the Janus kinase family in in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values highlight a significant preference for JAK1, suggesting a favorable therapeutic window by minimizing the inhibition of other JAK isoforms that could lead to off-target effects.
One key study reported an IC50 of 8.9 nM for JAK1 and 463 nM for JAK2, indicating a 52-fold greater selectivity for JAK1 over JAK2 .[6] Data from Incyte, the developing corporation, corroborates this selectivity with a reported 50-fold selectivity (ranging from 35- to 58-fold) in enzymatic assays and a greater than 16-fold selectivity in whole-blood assays.[7]
Currently, specific IC50 or Ki values for this compound against JAK3 and TYK2 are not publicly available in the reviewed literature. A complete profile against a broader panel of kinases would be necessary for a comprehensive understanding of its off-target activity.
Table 1: this compound IC50 Values and Selectivity Ratios
| Kinase | IC50 (nM) | Selectivity Ratio (JAKX IC50 / JAK1 IC50) |
| JAK1 | 8.9[6] | - |
| JAK2 | 463[6] | 52 |
| JAK3 | Data not available | Data not available |
| TYK2 | Data not available | Data not available |
Mechanism of Action: Targeting the JAK-STAT Pathway
The JAK-STAT signaling pathway is a principal mechanism for transducing signals from extracellular cytokines and growth factors to the cell nucleus, where they regulate gene expression.[3][4][5] this compound exerts its immunomodulatory effects by selectively inhibiting JAK1.
The canonical JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus. Inside the nucleus, the STAT dimers bind to specific DNA sequences to either activate or repress the transcription of target genes involved in inflammation and immune cell function.
By inhibiting JAK1, this compound effectively blocks the phosphorylation and activation of downstream STATs, thereby interrupting the signaling cascade of numerous pro-inflammatory cytokines.
Experimental Protocols
While specific, detailed protocols for the preclinical characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for determining the selectivity of JAK inhibitors.
Biochemical Kinase Assays (Enzymatic Assays)
Biochemical assays are fundamental for determining the direct inhibitory activity of a compound against purified enzymes. These assays measure the extent to which a compound can block the phosphorylation of a substrate by a specific kinase.
Objective: To determine the IC50 value of this compound against each of the four JAK family members (JAK1, JAK2, JAK3, and TYK2).
General Protocol Outline:
-
Reagents and Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes.
-
A suitable peptide or protein substrate (e.g., a synthetic peptide with a tyrosine residue).
-
Adenosine triphosphate (ATP), the phosphate donor.
-
This compound, serially diluted to a range of concentrations.
-
Assay buffer containing necessary salts and cofactors (e.g., MgCl2).
-
A detection system to quantify substrate phosphorylation (e.g., fluorescence, luminescence, or radioactivity-based).
-
-
Procedure:
-
The JAK enzyme, substrate, and varying concentrations of this compound are incubated together in the assay buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is measured using the chosen detection method.
-
-
Data Analysis:
-
The percentage of inhibition for each this compound concentration is calculated relative to a control reaction with no inhibitor.
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the enzyme's activity, is determined by fitting the data to a dose-response curve.
-
Cellular Assays (Whole-Blood Assays)
Cellular assays are crucial for assessing a compound's activity in a more physiologically relevant environment. Whole-blood assays, for instance, measure the inhibition of cytokine-induced STAT phosphorylation in immune cells within a blood sample.
Objective: To determine the functional inhibitory potency of this compound on specific JAK-STAT signaling pathways in a cellular context.
General Protocol Outline:
-
Sample Collection and Preparation:
-
Fresh whole blood is collected from healthy donors.
-
The blood is treated with an anticoagulant (e.g., heparin).
-
-
Procedure:
-
Aliquots of whole blood are pre-incubated with varying concentrations of this compound.
-
A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-6 to stimulate JAK1/2-STAT3, or IFN-α to stimulate JAK1/TYK2-STAT1).
-
The samples are incubated to allow for cell signaling to occur.
-
Red blood cells are lysed, and the remaining white blood cells are fixed and permeabilized to allow for intracellular staining.
-
-
Detection and Analysis:
-
The cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT3).
-
The level of pSTAT in specific immune cell populations (e.g., T cells, monocytes) is quantified using flow cytometry.
-
The IC50 value is calculated based on the reduction of the cytokine-induced pSTAT signal at different this compound concentrations.
-
Summary and Future Directions
The available data robustly supports the classification of this compound as a selective JAK1 inhibitor, with a clear preference for JAK1 over JAK2. This selectivity is a key attribute that may translate to a favorable safety profile by sparing the inhibition of other JAK isoforms. However, a more complete understanding of its selectivity profile awaits the public disclosure of its activity against JAK3 and TYK2, as well as against a broader panel of kinases. Furthermore, the publication of detailed experimental protocols from the primary preclinical studies would provide greater context and allow for more direct comparisons with other JAK inhibitors in development. As this compound progresses through late-stage clinical trials, its demonstrated JAK1 selectivity will remain a cornerstone of its therapeutic rationale.
References
- 1. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]
- 2. investor.incyte.com [investor.incyte.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. scispace.com [scispace.com]
- 6. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. investor.incyte.com [investor.incyte.com]
Povorcitinib's Engagement of the JAK-STAT Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (formerly INCB054707) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various inflammatory and autoimmune diseases.[1][2] Its mechanism of action centers on the modulation of the JAK-STAT signaling pathway, a critical conduit for cytokine and growth factor signaling that drives inflammatory responses.[3][4] This technical guide provides an in-depth overview of this compound's downstream signaling effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the core pathways and workflows.
Mechanism of Action: Targeting the JAK-STAT Signaling Cascade
The Janus kinase (JAK) family of intracellular, non-receptor tyrosine kinases—comprising JAK1, JAK2, JAK3, and TYK2—plays a pivotal role in transducing extracellular signals from cytokines and growth factors into intracellular responses. This process, known as the JAK-STAT signaling pathway, is integral to the regulation of immunity, inflammation, and hematopoiesis.[3][5] Over-activity of the JAK/STAT signaling pathway is believed to be a driving factor in the pathogenesis and progression of various inflammatory conditions.[4][6]
This compound exerts its therapeutic effects by selectively inhibiting JAK1.[1] This selectivity is crucial, as different JAK isoforms are associated with distinct signaling pathways. For instance, JAK1 is essential for interferon signaling, while JAK2 is critical for the signaling of various interleukins and growth factors, and JAK3 is predominantly associated with immune cell development.[3] By targeting JAK1, this compound effectively disrupts the signaling of pro-inflammatory cytokines implicated in autoimmune diseases.[7][8]
The binding of a cytokine to its receptor induces receptor dimerization and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate each other and the intracellular domain of the cytokine receptor. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors, modulating the expression of genes involved in inflammation and immune responses.[5][9]
This compound, by inhibiting JAK1, prevents the phosphorylation and activation of downstream STAT proteins, thereby attenuating the inflammatory cascade.[9]
Downstream Signaling Pathways Modulated by this compound
This compound's inhibition of JAK1 leads to the modulation of several downstream signaling pathways. Transcriptomic and proteomic analyses of patients with hidradenitis suppurativa (HS) treated with this compound have revealed significant changes in gene and protein expression related to inflammation.[5][8]
Key downstream effects include:
-
Downregulation of JAK/STAT-regulated transcripts: this compound treatment results in the reduced expression of genes known to be regulated by the JAK/STAT pathway.[9][10]
-
Modulation of TNF-α and TGF-β signaling: The drug impacts JAK/STAT signaling transcripts that are downstream of Tumor Necrosis Factor-alpha (TNF-α) signaling, as well as those regulated by Transforming Growth Factor-beta (TGF-β).[8][10]
-
Reversal of disease-associated gene signatures: In patients with HS, this compound has been shown to reverse the gene expression patterns associated with lesional skin.[5][9]
Caption: this compound's mechanism of action on the JAK-STAT signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data on this compound's potency and clinical efficacy.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | IC50 (nM) | Selectivity (fold) | Source |
| JAK1 | 8.9 | 52x vs JAK2 | [3] |
| JAK2 | 463 | - | [3] |
| JAK1 (whole blood) | ~600 | >16x vs JAK2 | |
| JAK2 (whole blood) | >10,000 | - |
Table 2: Clinical Efficacy of this compound in Hidradenitis Suppurativa (Phase 3, STOP-HS1 & STOP-HS2 Trials)
| Endpoint | Dose | STOP-HS1 | STOP-HS2 | Placebo (HS1) | Placebo (HS2) |
| HiSCR50 at Week 12 (%) | 45 mg | 40.2 | 42.3 | 29.7 | 28.6 |
| 75 mg | 40.6 | 42.3 | 29.7 | 28.6 | |
| HiSCR50 at Week 24 (%) | 45 mg | 52.9 - 64.0 | - | - | - |
| 75 mg | 50.0 - 62.7 | - | - | - |
HiSCR50: Hidradenitis Suppurativa Clinical Response 50, defined as at least a 50% reduction from baseline in the total abscess and inflammatory nodule count with no increase from baseline in abscess or draining tunnel count.
Experimental Protocols
This section details the methodologies used in key experiments to elucidate this compound's effects on downstream signaling.
Transcriptomic Analysis of Skin Biopsies
Objective: To evaluate the effect of this compound on gene expression in lesional skin of patients with hidradenitis suppurativa.
Methodology:
-
Sample Collection: Lesional skin punch biopsies (4 mm) are taken from active HS lesions at baseline and after a specified treatment period (e.g., 8 weeks).[8]
-
RNA Extraction and Sequencing: Total RNA is extracted from the biopsy samples. RNA sequencing (RNA-seq) is then performed to quantify the abundance of RNA transcripts.[8]
-
Data Analysis:
-
Differential Gene Expression: A paired t-test is used to identify differentially expressed genes (DEGs) between baseline and post-treatment samples. Significance is typically defined by a p-value < 0.05 and an absolute fold change > 1.5.[9]
-
Gene Set Enrichment Analysis (GSEA): GSEA is performed to determine whether a priori defined sets of genes show statistically significant, concordant differences between baseline and post-treatment samples. This helps to identify the biological pathways that are most affected by this compound treatment.[8]
-
Proteomic Analysis of Blood Samples
Objective: To assess the impact of this compound on the levels of circulating proteins implicated in the pathophysiology of inflammatory diseases.
Methodology:
-
Sample Collection: Blood samples are collected at baseline and at various time points during treatment (e.g., Week 4 and Week 8).[8]
-
Protein Quantification: Proteomic analysis is conducted using a high-throughput platform such as the Olink Normalized Protein eXpression (NPX) platform. This technology uses a proximity extension assay to measure the levels of a large panel of proteins simultaneously.[9]
-
Statistical Analysis: A paired t-test is used to identify differentially expressed proteins (DEPs) between baseline and post-treatment time points. A false discovery rate (FDR) < 0.05 is typically used to define statistical significance.[9]
Caption: A generalized workflow for transcriptomic and proteomic analysis.
STAT Phosphorylation Assay (Illustrative Protocol)
Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation by this compound in a cellular context.
Methodology (based on a generic flow cytometry protocol):
-
Cell Culture and Starvation: A relevant cell line (e.g., primary T cells) is cultured. Prior to the assay, cells are starved of cytokines for a period (e.g., 2 days) to reduce baseline STAT phosphorylation.
-
This compound Pre-treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cytokine Stimulation: Cells are then stimulated with a pro-inflammatory cytokine (e.g., IL-2, IL-6) for a short period (e.g., 15 minutes) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde to preserve the phosphorylation state of proteins, followed by permeabilization with methanol to allow intracellular antibody staining.
-
Antibody Staining: Cells are stained with a fluorescently labeled antibody specific for the phosphorylated form of the target STAT protein (e.g., anti-pSTAT1, anti-pSTAT5).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified by flow cytometry, measuring the fluorescence intensity of the stained cells.
-
Data Analysis: The percentage of cells with phosphorylated STAT or the mean fluorescence intensity is determined for each treatment condition. IC50 values for the inhibition of STAT phosphorylation can then be calculated.
Conclusion
This compound is a selective JAK1 inhibitor that effectively modulates the JAK-STAT signaling pathway, a key driver of inflammation in numerous autoimmune diseases. By inhibiting JAK1, this compound reduces the phosphorylation of downstream STAT proteins, leading to a dampening of the inflammatory response. This is evidenced by the downregulation of inflammatory gene and protein expression observed in clinical studies. The quantitative data on its potency and clinical efficacy, coupled with a deeper understanding of its impact on downstream signaling pathways, underscore its potential as a targeted therapy for a range of inflammatory conditions. Further research will continue to elucidate the full spectrum of this compound's molecular interactions and its long-term therapeutic benefits.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [mdpi.com]
- 3. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. incytemi.com [incytemi.com]
- 8. This compound for Hidradenitis Suppurativa · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 7tmantibodies.com [7tmantibodies.com]
The Discovery and Development of Povorcitinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (INCB054707) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1] Its development by Incyte Corporation represents a targeted therapeutic approach for a variety of autoimmune and inflammatory diseases.[2] By selectively modulating JAK1-mediated cytokine signaling, this compound aims to address the underlying inflammatory pathways in conditions with significant unmet medical needs.[2][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical and clinical development of this compound.
Introduction to this compound
This compound is an investigational drug currently in late-stage clinical development for the treatment of several dermatological conditions, including hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[3] It is also being explored for other immune-mediated disorders such as asthma and chronic spontaneous urticaria.[3] The rationale for its development stems from the understanding that dysregulation of the JAK-STAT signaling pathway is a key driver of inflammation in many autoimmune diseases.[2] this compound's targeted inhibition of JAK1 is designed to offer a favorable efficacy and safety profile by sparing other JAK isoforms, particularly JAK2, which is crucial for hematopoiesis.[2]
Discovery and Medicinal Chemistry
The discovery of this compound was the result of a strategic medicinal chemistry effort aimed at identifying a potent and selective JAK1 inhibitor with favorable pharmacokinetic properties. The starting point for this endeavor was a low molecular weight phenyl amide scaffold.[2]
Key innovations in the medicinal chemistry strategy included:
-
Target Selectivity: It was hypothesized that subtle differences in the P-loop region between JAK1 and JAK2 could be exploited to achieve selectivity. The P-loop of JAK1 is retracted relative to JAK2, creating a small lipophilic groove. This structural difference was targeted to accommodate specific chemical moieties that would favor binding to JAK1.[2]
-
Improved Pharmacokinetics: A significant breakthrough was the incorporation of an intramolecular hydrogen bond, which increased the molecule's permeability and absorption, leading to an improved pharmacokinetic profile across multiple species.[4]
-
Novel Hinge Binding Motif: Subsequent iterations led to the discovery of a di-methylated pyrazole ring as a novel and efficient hinge-binding motif. This modification not only enhanced the pharmacokinetic profile but also unexpectedly increased JAK1 selectivity.[2]
These cumulative innovations ultimately led to the identification of this compound (INCB054707) as a clinical candidate.[2]
Mechanism of Action
This compound is a selective inhibitor of Janus kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway. This pathway is a critical mediator of inflammatory responses initiated by various cytokines and growth factors. By binding to the ATP-binding site of JAK1, this compound blocks its kinase activity, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of the signaling cascade leads to a reduction in the transcription of pro-inflammatory genes. The selectivity of this compound for JAK1 over other JAK isoforms, such as JAK2, is a key feature of its design, intended to minimize off-target effects.[2]
Caption: this compound inhibits JAK1, blocking the phosphorylation of STAT proteins and subsequent gene transcription.
Preclinical Development
In Vitro Studies
The selectivity of this compound for JAK1 was established through in vitro enzymatic assays. These assays demonstrated that this compound has a significantly higher affinity for JAK1 compared to JAK2.
Table 1: In Vitro Selectivity of this compound
| Kinase | IC50 (nM) | Selectivity (JAK2/JAK1) | Reference |
| JAK1 | 8.9 | ~52-fold | [5] |
| JAK2 | 463 | [5] |
IC50 (50% inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Cellular Assays
The functional consequence of JAK1 inhibition by this compound was assessed in cellular assays that measured the phosphorylation of STAT proteins in response to cytokine stimulation. These assays confirmed that this compound effectively blocks the signaling pathways downstream of JAK1.
Experimental Protocol: STAT Phosphorylation Assay (General Methodology)
A more detailed, specific protocol for this compound is not publicly available. However, a general method for assessing STAT phosphorylation via flow cytometry is as follows:
-
Cell Culture and Stimulation: Human peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are cultured and then stimulated with a cytokine known to signal through the JAK1 pathway (e.g., interferon-alpha).
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control prior to cytokine stimulation.
-
Cell Fixation and Permeabilization: Following stimulation, cells are fixed with a crosslinking agent (e.g., paraformaldehyde) and then permeabilized with a detergent (e.g., methanol) to allow for intracellular antibody staining.
-
Antibody Staining: The permeabilized cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of a particular STAT protein (e.g., phospho-STAT1).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the level of STAT phosphorylation in the presence and absence of the inhibitor. The data is used to determine the IC50 of the compound for inhibiting STAT phosphorylation.[6]
Animal Models
The in vivo efficacy of this compound was evaluated in a preclinical mouse model of systemic lupus erythematosus (SLE), a disease characterized by IFN-driven inflammation. In this model, this compound demonstrated a dose-dependent reduction in the incidence and severity of cutaneous lesions, as well as a reduction in lymphoid tissue and spleen enlargement.[5]
Experimental Protocol: Murine Model of Systemic Lupus Erythematosus
-
Animal Model: Female MRL/lpr mice, which spontaneously develop an autoimmune disease resembling human SLE, were used.[5]
-
Treatment: At 11 weeks of age, mice were randomized to receive twice-daily oral doses of this compound (10, 30, or 90 mg/kg) or a vehicle control (0.5% methylcellulose) for 10 weeks.[5]
-
Efficacy Assessment: Efficacy was determined by weekly scoring of skin lesions, lymph node size, and proteinuria. At the end of the study, tissues were collected for histopathological analysis, and serum was collected for pharmacokinetic analysis and measurement of autoantibodies.[5]
Pharmacokinetics and ADME
Preclinical studies indicated that this compound possesses favorable pharmacokinetic properties, including good oral bioavailability. The medicinal chemistry strategy of incorporating an intramolecular hydrogen bond was crucial in improving the absorption and permeability of the molecule.[4] Further detailed ADME (Absorption, Distribution, Metabolism, and Excretion) data from preclinical studies are not extensively published.
Clinical Development
This compound is currently in Phase 3 clinical trials for several dermatological indications. The clinical development program is designed to evaluate the efficacy, safety, and tolerability of this compound in its target patient populations.
Caption: A simplified workflow of the discovery and development of this compound.
Phase 2 Clinical Trials
Phase 2 studies were conducted to establish proof-of-concept and to determine the optimal dose range for this compound in various indications.
Table 2: Summary of Phase 2 Clinical Trial Results for this compound
| Indication | Trial Design | Key Efficacy Endpoints & Results | Reference |
| Hidradenitis Suppurativa | Randomized, double-blind, placebo-controlled, dose-ranging | Primary Endpoint: Change from baseline in abscess and inflammatory nodule (AN) count at Week 16. Significant reductions were observed in the this compound groups compared to placebo. | [7] |
| Vitiligo | Randomized, double-blind, placebo-controlled, dose-ranging | Primary Endpoint: Percentage change from baseline in Total Vitiligo Area Scoring Index (T-VASI) at Week 24. This compound showed significant improvements in T-VASI compared to placebo. | |
| Prurigo Nodularis | Randomized, double-blind, placebo-controlled, dose-ranging | Primary Endpoint: Proportion of patients with a ≥4-point improvement in itch Numerical Rating Scale (NRS) score at Week 16. A significantly higher proportion of patients in the this compound groups achieved this endpoint compared to placebo. | [8] |
Phase 3 Clinical Trials
Based on the promising results from the Phase 2 trials, this compound has advanced to Phase 3 clinical development for hidradenitis suppurativa, vitiligo, and prurigo nodularis. These pivotal trials are designed to confirm the efficacy and safety of this compound in larger patient populations.[3]
Experimental Protocol: Phase 3 Clinical Trial for Hidradenitis Suppurativa (STOP-HS1 and STOP-HS2)
-
Study Design: Two identical, randomized, double-blind, placebo-controlled studies.[9]
-
Participants: Adult patients with moderate-to-severe hidradenitis suppurativa.[9]
-
Treatment: Patients are randomized to receive one of two doses of this compound or a placebo once daily for a 12-week placebo-controlled period, followed by a long-term extension.[9]
-
Primary Endpoint: The proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR), defined as at least a 50% reduction in the total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels from baseline.[9]
-
Secondary Endpoints: Include assessments of skin pain, flare-ups, and higher thresholds of clinical response (e.g., HiSCR75).[9]
Caption: A schematic of the Phase 3 clinical trial design for this compound in hidradenitis suppurativa.
Conclusion
This compound is a promising, selective JAK1 inhibitor that has demonstrated significant potential in the treatment of various inflammatory and autoimmune diseases. Its discovery was driven by a well-designed medicinal chemistry strategy that successfully balanced potency, selectivity, and pharmacokinetic properties. The ongoing Phase 3 clinical trials will provide a more definitive assessment of its efficacy and safety profile and could lead to a new and valuable oral treatment option for patients with challenging dermatological conditions.
References
- 1. This compound - Incyte Corporation - AdisInsight [adisinsight.springer.com]
- 2. Discovery of this compound (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 3. scholarsinmedicine.com [scholarsinmedicine.com]
- 4. incytemi.com [incytemi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation [frontiersin.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. dermatologytimes.com [dermatologytimes.com]
- 9. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]
Povorcitinib: A Technical Guide to a Novel JAK1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (formerly INCB054707) is an orally administered, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1] By modulating the JAK/STAT signaling pathway, which is crucial for mediating inflammatory and immune responses, this compound is under investigation as a therapeutic agent for a variety of autoimmune and inflammatory skin conditions.[1][2] Over-activity of this pathway is believed to be a key driver in the pathogenesis of diseases like hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical and pharmacological properties, mechanism of action, and a summary of key experimental and clinical findings.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule containing pyrazole, pyridine, and azetidine rings.[] Its structure is fundamental to its high-affinity binding and selective inhibition of the JAK1 enzyme.[]
Chemical Identity
The chemical identifiers and molecular structure of this compound are summarized below.
| Identifier | Value | Citation |
| IUPAC Name | 4-[3-(cyanomethyl)-3-[4-(3,5-dimethyl-1H-pyrazol-4-yl)pyrazol-1-yl]azetidin-1-yl]-2,5-difluoro-N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide | [4][5] |
| CAS Number | 1637677-22-5 | [4][6] |
| Molecular Formula | C23H22F5N7O | [4][6] |
| SMILES | CC1=C(C(=NN1)C)C2=CN(N=C2)C3(CN(C3)C4=C(C=C(C(=C4)F)C(=O)N--INVALID-LINK--C(F)(F)F)F)CC#N | [4][6] |
| InChI Key | MSGYSFWCPOBHEV-AWEZNQCLSA-N | [] |
Physicochemical Properties
Key physicochemical properties of this compound are detailed in the following table. The molecule is a solid at room temperature and shows good solubility in organic solvents like DMSO.[][6]
| Property | Value | Citation |
| Molecular Weight | 507.47 g/mol | [6][7] |
| Appearance | White to off-white solid | [6] |
| Melting Point | 179-182 °C | [] |
| Solubility | Soluble in DMSO (up to 250 mg/mL), ethanol; sparingly soluble in water | [][6][8] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months | [6][9] |
Pharmacology and Mechanism of Action
This compound is a selective JAK1 inhibitor.[1] The Janus kinase family (JAK1, JAK2, JAK3, and TYK2) are intracellular tyrosine kinases that play a pivotal role in the signaling pathways of numerous cytokines and growth factors involved in hematopoiesis, inflammation, and immune function.[2]
Mechanism of Action: JAK/STAT Pathway Inhibition
Cytokine binding to its receptor activates associated JAKs, which then phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate the transcription of target inflammatory genes.[10] this compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby blocking this signaling cascade and reducing the production of pro-inflammatory mediators.[10]
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | C23H22F5N7O | CID 86280672 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. searchusan.ama-assn.org [searchusan.ama-assn.org]
- 8. glpbio.com [glpbio.com]
- 9. abmole.com [abmole.com]
- 10. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib's Inhibition of IFN-γ Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is an orally administered, potent, and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK-STAT signaling pathway is a critical component in the cellular response to a multitude of cytokines and growth factors, playing a pivotal role in inflammation and immune responses.[2] Over-activity of the JAK/STAT pathway is believed to be a driving force behind the pathogenesis of various inflammatory and autoimmune diseases.[3][4] this compound's targeted inhibition of JAK1 modulates the signaling of several pro-inflammatory cytokines, including interferon-gamma (IFN-γ), which is a key mediator in numerous autoimmune and inflammatory conditions. This technical guide provides an in-depth overview of this compound's mechanism of action with a specific focus on its inhibition of the IFN-γ signaling pathway, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Inhibition of the JAK-STAT Pathway
The binding of IFN-γ to its receptor (IFNGR) triggers the activation of associated Janus kinases, primarily JAK1 and JAK2. This activation cascade leads to the phosphorylation, dimerization, and nuclear translocation of Signal Transducer and Activator of Transcription 1 (STAT1). Once in the nucleus, phosphorylated STAT1 (pSTAT1) binds to specific DNA sequences to regulate the transcription of IFN-γ-inducible genes, which are central to the inflammatory response.[5][6]
This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby disrupting this signaling cascade at a critical juncture. By blocking the phosphorylation and subsequent activation of STAT1, this compound effectively dampens the cellular response to IFN-γ.[1] This targeted approach is anticipated to reduce the inflammation and other pathological manifestations associated with excessive IFN-γ activity in various disease states.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound has been characterized through various in vitro assays. The following table summarizes key quantitative data regarding its potency and selectivity.
| Assay Type | Target | IC50 (nM) | Selectivity (over JAK2) | Reference |
| Biochemical Assay | JAK1 | 8.9 | 52-fold | [1] |
| Biochemical Assay | JAK2 | 463 | - | [1] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
References
- 1. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. pharmexec.com [pharmexec.com]
- 5. Activation of the JAK/STAT-1 Signaling Pathway by IFN-γ Can Down-Regulate Functional Expression of the MHC Class I-Related Neonatal Fc Receptor for IgG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the JAK/STAT-1 signaling pathway by IFN-gamma can down-regulate functional expression of the MHC class I-related neonatal Fc receptor for IgG - PubMed [pubmed.ncbi.nlm.nih.gov]
Povorcitinib's Attenuation of TNF-α Pathways: A Technical Deep Dive
For Immediate Release
WILMINGTON, Del. – Incyte's selective Janus kinase 1 (JAK1) inhibitor, Povorcitinib (INCB054707), demonstrates a significant modulatory effect on the tumor necrosis factor-alpha (TNF-α) signaling pathway, a key driver of inflammation in numerous autoimmune diseases. This in-depth guide elucidates the mechanism of action, presents key experimental findings, and provides detailed protocols for researchers in drug development and immunology.
Executive Summary
This compound, by selectively targeting JAK1, interferes with the downstream signaling cascades of various pro-inflammatory cytokines, including the potent inflammatory mediator TNF-α. Clinical and preclinical data reveal that this compound treatment leads to a transcriptomic downregulation of genes mediated by the TNF-α/NF-κB signaling axis. This guide provides a comprehensive overview of the current understanding of this compound's interaction with TNF-α pathways, supported by quantitative data from clinical trials and detailed experimental methodologies.
Introduction: The Intersection of JAK1 Inhibition and TNF-α Signaling
TNF-α is a pleiotropic cytokine central to the inflammatory response in a host of autoimmune disorders.[1][2] Its signaling is primarily mediated through two receptors, TNFR1 and TNFR2, which trigger intracellular cascades leading to the activation of transcription factors such as NF-κB and AP-1.[3][4] This, in turn, drives the expression of a wide array of inflammatory genes.
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling hub for numerous cytokines and growth factors.[5][6] this compound is a selective inhibitor of JAK1, with approximately 52-fold greater selectivity for JAK1 over JAK2.[6][7] By inhibiting JAK1, this compound effectively dampens the signaling of cytokines that rely on this pathway, thereby exerting its anti-inflammatory effects. While TNF-α primarily signals through non-JAK-dependent pathways to activate NF-κB, there is significant crosstalk between the TNF-α and JAK/STAT signaling networks. This compound's influence on the TNF-α pathway appears to be primarily through the modulation of downstream gene expression and potentially through indirect effects on the inflammatory milieu.
Mechanism of Action: this compound's Impact on TNF-α-Mediated Gene Expression
This compound's primary mechanism in attenuating the TNF-α pathway is through the inhibition of JAK1, which in turn modulates the expression of genes that are downstream targets of TNF-α signaling. Studies in patients with hidradenitis suppurativa (HS), a chronic inflammatory skin condition where TNF-α plays a significant role, have shown that this compound treatment leads to the downregulation of genes regulated by NF-κB in response to TNF-α.[6]
Quantitative Data from Preclinical and Clinical Studies
While direct in vitro data on this compound's IC50 for TNF-α production is not publicly available, preclinical and clinical studies provide valuable insights into its dose-dependent effects on TNF-α-related pathways and other inflammatory markers.
Preclinical Data
A study in a Down Syndrome mouse model demonstrated that oral administration of this compound (60 mg/kg, twice daily for 16 days) significantly reduced serum levels of TNF-α, as well as other pro-inflammatory cytokines.[8]
Table 1: Effect of this compound on Serum Cytokine Levels in a Mouse Model [8]
| Cytokine | Treatment Group | Outcome |
| TNF-α | This compound (60 mg/kg) | Significant reduction in serum levels |
| MCP-1 | This compound (60 mg/kg) | Significant reduction in serum levels |
| IP-10 | This compound (60 mg/kg) | Significant reduction in serum levels |
| IFN-γ | This compound (60 mg/kg) | Significant reduction in serum levels |
Clinical Data: Hidradenitis Suppurativa (HS) Phase 2 and 3 Trials
Phase 2 and 3 clinical trials in patients with moderate-to-severe HS have provided extensive data on the clinical efficacy of this compound at various doses. The primary endpoints in these studies often include the Hidradenitis Suppurativa Clinical Response (HiSCR), which measures the reduction in abscesses and inflammatory nodules.[1][9][10] These clinical outcomes are indicative of a reduction in underlying inflammation, to which TNF-α is a major contributor.
Table 2: Clinical Efficacy of this compound in Hidradenitis Suppurativa (Phase 3, STOP-HS1 Trial, Week 12) [11]
| Treatment Group | HiSCR50 Response Rate | Placebo Response Rate | P-value |
| This compound 45 mg QD | 40.2% | 29.7% | P=0.0191 |
| This compound 75 mg QD | 40.6% | 29.7% | P=0.0163 |
HiSCR50: ≥50% reduction from baseline in total abscess and inflammatory nodule count with no increase from baseline in abscess or draining tunnel count.
Proteomic analyses from Phase 2 studies in HS patients showed a dose-dependent modulation of several proteins implicated in the pathophysiology of the disease.[8]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on TNF-α pathways.
Transcriptomic Analysis of Skin Biopsies (RNA-seq)
This protocol is based on the methodology described in the Phase 2 studies of this compound in hidradenitis suppurativa.[6][8]
Objective: To evaluate the effect of this compound on gene expression in lesional skin of HS patients.
Methodology:
-
Sample Collection: 4-mm punch biopsies are taken from the edge of an active inflammatory lesion at baseline and after a specified treatment period (e.g., 8 weeks).
-
RNA Extraction: Total RNA is extracted from the biopsy tissue using a suitable kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation and Sequencing: RNA sequencing libraries are prepared from high-quality RNA samples using a commercial kit (e.g., TruSeq RNA Library Prep Kit, Illumina). The libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are processed to remove adapters and low-quality bases.
-
The cleaned reads are aligned to the human reference genome (e.g., GRCh38).
-
Gene expression is quantified by counting the number of reads mapping to each gene.
-
Differential gene expression analysis is performed between baseline and post-treatment samples, as well as between this compound and placebo groups.
-
Gene set enrichment analysis (GSEA) is used to identify signaling pathways that are significantly altered by this compound treatment, with a focus on TNF-α and NF-κB-related gene sets.
-
Proteomic Analysis of Blood Samples
This protocol is based on the methodology used in the Phase 2 studies of this compound in HS, which employed the Olink platform.[8]
Objective: To identify and quantify changes in protein biomarkers in the serum of HS patients treated with this compound.
Methodology:
-
Sample Collection: Whole blood is collected from patients at baseline and at specified time points during treatment (e.g., Week 4 and Week 8). Serum is separated by centrifugation and stored at -80°C until analysis.
-
Proximity Extension Assay (PEA): The Olink Proximity Extension Assay technology is used for high-throughput multiplex immunoassay.
-
A pair of oligonucleotide-labeled antibodies (probes) binds to the target protein in the sample.
-
When the two probes are in close proximity, their DNA oligonucleotides hybridize.
-
A DNA polymerase extends the hybridized oligonucleotides, creating a unique DNA reporter sequence.
-
This reporter sequence is then quantified by real-time PCR.
-
-
Data Analysis:
-
The raw PCR data is normalized to generate Normalized Protein eXpression (NPX) values, which are on a log2 scale.
-
Statistical analysis is performed to identify proteins that are differentially expressed between baseline and post-treatment, and between this compound and placebo groups.
-
The identified protein changes are correlated with clinical outcomes and transcriptomic data to provide a comprehensive understanding of this compound's mechanism of action.
-
Conclusion
This compound, a selective JAK1 inhibitor, exerts a significant modulatory effect on the TNF-α pathway, primarily by downregulating the expression of TNF-α-mediated inflammatory genes. This is supported by transcriptomic and proteomic data from clinical trials in inflammatory diseases such as hidradenitis suppurativa. While direct in vitro evidence quantifying the inhibition of TNF-α production is still emerging, the available data strongly suggest that this compound's therapeutic efficacy is, in part, attributable to its ability to quell the inflammatory cascade initiated by TNF-α. Further research into the precise molecular interactions between this compound and the TNF-α signaling network will continue to refine our understanding and guide the development of targeted therapies for autoimmune and inflammatory disorders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Olink proteomics and lipidomics analysis of serum from patients infected with non-tuberculous mycobacteria and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic effects of interleukin-4 or interleukin-13 and tumor necrosis factor-alpha on eosinophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [mdpi.com]
- 6. Native LDL potentiate TNF alpha and IL-8 production by human mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Mechanisms of Hidradenitis Suppurativa: Inflammation and miRNA Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 9. TNF-alpha release from human peripheral blood mononuclear cells to predict the proinflammatory activity of cytokines and growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tumor necrosis factor-alpha (TNF-alpha) potently enhances in vitro macrophage production from primitive murine hematopoietic progenitor cells in combination with stem cell factor and interleukin-7: novel stimulatory role of p55 TNF receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hidradenitis Suppurativa: A Systematic Review Integrating Inflammatory Pathways Into a Cohesive Pathogenic Model - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib and TGF-beta signaling crosstalk
An In-depth Technical Guide on the Crosstalk Between Povorcitinib and Transforming Growth Factor-Beta (TGF-β) Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (INCB054707) is an investigational, oral, selective Janus kinase 1 (JAK1) inhibitor currently under evaluation in phase 3 clinical trials for several inflammatory and autoimmune conditions, including hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[1] The JAK-STAT pathway, which this compound targets, is a critical signaling cascade for numerous pro-inflammatory cytokines.[2] Concurrently, the Transforming Growth Factor-beta (TGF-β) signaling pathway is a master regulator of diverse cellular processes, including cell growth, differentiation, immune modulation, and tissue homeostasis.[3][4] While traditionally viewed as distinct, emerging evidence points to significant crosstalk between the JAK-STAT and TGF-β pathways.
This technical guide provides a detailed exploration of this intersection, focusing on the mechanism of action of this compound and its potential to modulate TGF-β-mediated responses. We will review the core signaling pathways, present quantitative data from recent clinical trials, detail relevant experimental protocols, and visualize the complex molecular interactions.
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling mechanism for a wide range of cytokines and growth factors involved in immunity and inflammation.[2] The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes.[5]
This compound is a selective inhibitor of JAK1.[1] By blocking the activity of the JAK1 enzyme, this compound disrupts the signaling of various pro-inflammatory cytokines believed to drive the pathogenesis of diseases like hidradenitis suppurativa, vitiligo, and prurigo nodularis.[6][7]
Caption: this compound inhibits the JAK1-STAT signaling pathway.
The TGF-β Signaling Pathway
TGF-β is a pleiotropic cytokine that regulates a vast number of cellular functions.[8] Its signaling is initiated by the binding of a TGF-β ligand to a type II receptor (TGFBR2), which then recruits and phosphorylates a type I receptor (TGFBR1).[3][9] This activated receptor complex propagates the signal through two main branches:
-
Canonical (SMAD-dependent) Pathway: The activated TGFBR1 phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3. These phosphorylated R-SMADs form a complex with the common mediator SMAD (co-SMAD), SMAD4. This entire complex then translocates to the nucleus to regulate the expression of target genes involved in processes like fibrosis and immune suppression.[3][4]
-
Non-Canonical (SMAD-independent) Pathways: TGF-β receptors can also activate other signaling cascades, including various mitogen-activated protein kinase (MAPK) pathways (e.g., ERK, JNK, p38), PI3K/AKT, and Rho-like GTPases.[10] These pathways contribute to the diverse and context-dependent effects of TGF-β.
TGF-β has a dual role in immunity; it is a potent suppressor of inflammation and key for immune tolerance, but under certain conditions, such as in the presence of IL-6, it can promote the differentiation of pro-inflammatory Th17 cells.[11]
Caption: Canonical and non-canonical TGF-β signaling pathways.
Crosstalk Between this compound-Targeted JAK-STAT and TGF-β Signaling
The interaction between the JAK-STAT and TGF-β pathways is bidirectional and complex, representing a critical node in the regulation of inflammation and fibrosis.
-
TGF-β Activates the JAK-STAT Pathway: TGF-β can directly activate the JAK-STAT axis as part of its non-canonical signaling. It has been reported that JAK1 is a constitutive TGFβRI binding protein and is required for the rapid, SMAD-independent phosphorylation of STATs following TGF-β stimulation.[12] In fibroblasts, TGF-β stimulation can induce JAK2 expression and phosphorylation, leading to the activation of STAT3, which mediates fibrogenic effects.[10] This indicates that TGF-β can utilize the JAK-STAT pathway to execute some of its functions.
-
JAK-STAT Signaling Modulates the TGF-β Pathway: The JAK-STAT pathway can, in turn, influence TGF-β/SMAD signaling. For instance, STAT3 can selectively interact with SMAD3 to either enhance or antagonize TGF-β signaling, depending on the cellular context. Furthermore, studies using JAK inhibitors have provided direct evidence of this regulation. Inhibition of JAK2 with AG-490 was shown to prevent high glucose-induced increases in both TGF-β and fibronectin synthesis in mesangial cells.[5] Similarly, the JAK inhibitor baricitinib was found to attenuate fibrosis by regulating the crosstalk between the JAK2 and TGF-β1 signaling pathways.
-
This compound's Impact on TGF-β-Regulated Genes: Crucially, transcriptomic analyses from a phase 2 study of this compound in patients with hidradenitis suppurativa provided direct evidence of this crosstalk. Treatment with this compound was associated with the downregulation of multiple inflammatory signaling markers, including genes known to be regulated by TGF-β.[13][14] This suggests that by inhibiting JAK1, this compound can modulate the downstream effects of the TGF-β pathway, potentially contributing to its therapeutic efficacy in inflammatory and fibrotic conditions.
Caption: Bidirectional crosstalk between JAK-STAT and TGF-β pathways.
Quantitative Data from this compound Clinical Trials
The clinical development program for this compound has generated substantial quantitative data across several inflammatory skin diseases where TGF-β is implicated.
Table 1: this compound Efficacy in Hidradenitis Suppurativa (Phase 3 - 12 Weeks)
Data from the STOP-HS1 and STOP-HS2 trials highlight the efficacy of this compound in achieving Hidradenitis Suppurativa Clinical Response (HiSCR50), defined as a ≥50% reduction in total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels.[15][16][17]
| Study | Treatment Group | HiSCR50 Response Rate | Placebo Response Rate |
| STOP-HS1 | This compound 45 mg | 40.2% | 29.7% |
| This compound 75 mg | 40.6% | 29.7% | |
| STOP-HS2 | This compound 45 mg | 42.3% | 28.6% |
| This compound 75 mg | 42.3% | 28.6% |
In a phase 2 study, RNA-seq analysis of lesional skin biopsies revealed that the 30 mg dose of this compound resulted in 1082 differentially expressed genes between baseline and Week 8.[14] Notably, these impacted genes included those regulated by TGF-β signaling, providing a molecular link between this compound's mechanism and the TGF-β pathway.[13][14]
Table 2: this compound Efficacy in Vitiligo (Phase 2 - 24 Weeks)
The primary endpoint was the percentage change from baseline in the total Vitiligo Area Scoring Index (T-VASI).[18][19]
| Treatment Group | Mean % Change in T-VASI | Placebo Mean % Change |
| This compound 15 mg | -19.1% | +2.3% |
| This compound 45 mg | -17.8% | +2.3% |
| This compound 75 mg | -15.7% | +2.3% |
Table 3: this compound Efficacy in Prurigo Nodularis (Phase 2 - 16 Weeks)
The primary endpoint was the proportion of patients achieving at least a 4-point improvement in the Itch Numerical Rating Scale (NRS4).[20]
| Treatment Group | Proportion Achieving NRS4 | Placebo Proportion |
| This compound 15 mg | 36.1% | 11.1% |
| This compound 45 mg | 44.4% | 11.1% |
| This compound 75 mg | 54.1% | 11.1% |
Experimental Protocols for Investigating Crosstalk
To further elucidate the molecular mechanisms of the this compound-TGF-β crosstalk, a series of in vitro experiments can be employed.
Experimental Workflow Diagram
Caption: Workflow for in vitro analysis of signaling crosstalk.
Detailed Methodologies
-
Cell Culture and Stimulation:
-
Cell Lines: Use primary human dermal fibroblasts or human epidermal keratinocytes.
-
Culture Conditions: Culture cells in appropriate media (e.g., DMEM for fibroblasts) supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO₂.
-
Serum Starvation: Prior to stimulation, starve cells in serum-free media for 12-24 hours to reduce baseline signaling activity.
-
Treatment: Pre-treat cells with this compound (e.g., 10-1000 nM) or vehicle (DMSO) for 1-2 hours. Subsequently, stimulate with recombinant human TGF-β1 (e.g., 5 ng/mL) for various time points (e.g., 15 minutes for phosphorylation events, 24-48 hours for gene expression changes).
-
-
Western Blotting for Protein Phosphorylation and Expression:
-
Lysate Preparation: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Relevant primary antibodies include: anti-phospho-JAK1, anti-JAK1, anti-phospho-STAT3, anti-STAT3, anti-phospho-SMAD2, anti-phospho-SMAD3, anti-SMAD2/3, and anti-α-SMA. Use anti-β-actin as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression:
-
RNA Extraction and cDNA Synthesis: Extract total RNA using a TRIzol-based method or a commercial kit. Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
-
PCR Reaction: Perform qRT-PCR using a SYBR Green master mix on a real-time PCR system.
-
Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
-
Conclusion
The relationship between this compound and TGF-β signaling is an exemplary case of intricate pathway crosstalk in immunology and drug development. Evidence strongly suggests that the JAK-STAT and TGF-β pathways are not isolated cascades but are deeply intertwined. TGF-β can directly activate JAK1-STAT signaling, while the JAK-STAT pathway, in turn, modulates TGF-β's transcriptional output.
The clinical and transcriptomic data for this compound, particularly in hidradenitis suppurativa, indicate that its therapeutic effects may extend beyond the canonical inhibition of cytokine signaling to include the modulation of TGF-β-regulated processes.[14] This dual activity on two major signaling hubs involved in inflammation and fibrosis positions JAK1 inhibition as a compelling therapeutic strategy. Further investigation using the protocols outlined here will be crucial to fully dissect these interactions and leverage this knowledge for the development of targeted therapies for a host of complex diseases.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. TGF-β Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Inhibition of the Jak/STAT signaling pathway prevents the high glucose-induced increase in tgf-beta and fibronectin synthesis in mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 7. emjreviews.com [emjreviews.com]
- 8. TGF-β signaling in health, disease and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | TGFβ signaling pathways in human health and disease [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Anti- and Pro-inflammatory Roles of TGF-β, IL-10, and IL-22 In Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transforming Growth Factor-β (TGF-β) Directly Activates the JAK1-STAT3 Axis to Induce Hepatic Fibrosis in Coordination with the SMAD Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. xtalks.com [xtalks.com]
- 16. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. dermatologytimes.com [dermatologytimes.com]
- 20. This compound Shows Efficacy and Safety in Patients with Prurigo Nodularis - - PracticalDermatology [practicaldermatology.com]
Povorcitinib Target Validation in Autoimmune Disease: A Technical Guide
Introduction
Povorcitinib (also known as INCB54707) is an investigational, orally administered, small-molecule inhibitor of Janus kinase 1 (JAK1) developed by Incyte Corporation.[1][2] As a selective JAK1 inhibitor, this compound is designed to modulate the signaling of pro-inflammatory cytokines that are pivotal in the pathogenesis of numerous autoimmune and inflammatory diseases.[1][3] Over-activity of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is a key driver of inflammation in conditions such as hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis (PN).[4][5] By selectively targeting JAK1, this compound aims to dampen the hyperactive immune responses characteristic of these diseases while potentially mitigating side effects associated with broader JAK inhibition.[3][6] This technical guide provides an in-depth overview of the target validation for this compound, summarizing its mechanism of action, preclinical validation methodologies, and extensive clinical trial data across several autoimmune indications.
Mechanism of Action: The JAK1-STAT Signaling Pathway
The JAK-STAT pathway is a critical intracellular signaling cascade that transduces signals from a wide array of cytokines and growth factors to the nucleus, leading to the transcription of genes involved in immunity, inflammation, and hematopoiesis.[3] The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated, causing them to dimerize and translocate to the nucleus, where they act as transcription factors.
This compound exerts its therapeutic effect by selectively inhibiting JAK1.[1][7] This inhibition prevents the phosphorylation and activation of STAT proteins, thereby disrupting the downstream signaling of multiple pro-inflammatory cytokines implicated in autoimmune diseases.[3][8]
Caption: The JAK1-STAT signaling pathway and the inhibitory action of this compound.
Preclinical and Clinical Target Validation Workflow
The validation of a therapeutic target like JAK1 for this compound follows a structured workflow, progressing from initial laboratory-based assays to comprehensive clinical trials in patients. This process is designed to establish the drug's potency, selectivity, and clinical efficacy and safety.
Caption: General workflow for the target validation of a JAK inhibitor like this compound.
Experimental Protocols for Target Validation
Detailed protocols for this compound are proprietary. However, the following sections describe standard, widely accepted methodologies for validating selective JAK1 inhibitors.
Biochemical Kinase Assays (Potency and Selectivity)
Objective: To determine the in vitro inhibitory activity (IC50) of this compound against JAK1 and to assess its selectivity against other JAK family kinases (JAK2, JAK3, TYK2).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A peptide substrate that can be phosphorylated by the kinases is prepared in an assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM DTT).[9]
-
Compound Dilution: this compound is serially diluted to create a range of concentrations to be tested.
-
Kinase Reaction: The kinase, substrate, and ATP (at a concentration approximating its physiological Km value) are combined in the wells of a microplate.[9] this compound at various concentrations is added to the wells.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using technologies like ADP-Glo™, which measures ADP production as an indicator of kinase activity.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a control (without inhibitor). The IC50 value, the concentration at which 50% of kinase activity is inhibited, is determined by fitting the data to a dose-response curve.
-
Selectivity Profile: The IC50 values for JAK1 are compared to those for JAK2, JAK3, and TYK2 to determine the selectivity ratio. This compound has been reported to have over 10-fold selectivity for JAK1 over JAK2 in vitro.[10] Another report notes an approximately 52-fold greater selectivity for JAK1 versus JAK2.[8]
Cellular Assays (Target Engagement and Pathway Inhibition)
Objective: To confirm that this compound can inhibit JAK1 signaling within a cellular context, typically by measuring the inhibition of cytokine-induced STAT phosphorylation.
Methodology (Human Whole Blood Assay):
-
Blood Collection: Fresh human whole blood is collected from healthy donors into heparinized tubes.
-
Compound Incubation: Aliquots of blood are pre-incubated with various concentrations of this compound or a vehicle control.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway. For example:
-
Cell Lysis and Fixation: After stimulation, red blood cells are lysed, and the remaining leukocytes are fixed (e.g., with paraformaldehyde) to preserve the phosphorylation state of the proteins.
-
Permeabilization and Staining: Cells are permeabilized to allow intracellular access for fluorescently-labeled antibodies specific to phosphorylated STATs (pSTATs).
-
Flow Cytometry: The level of pSTAT in specific cell populations (e.g., CD4+ T-cells) is quantified using flow cytometry.
-
Data Analysis: The IC50 is calculated based on the reduction in the pSTAT signal in this compound-treated samples compared to the stimulated control.
Clinical Validation and Efficacy
This compound is being evaluated in multiple Phase 2 and Phase 3 clinical trials for a range of autoimmune diseases.[1][11]
Hidradenitis Suppurativa (HS)
HS is a chronic, inflammatory skin disease characterized by painful nodules and abscesses.[5][12] The JAK/STAT pathway is believed to be a key driver of the inflammation involved in HS.[5]
Phase 3 Program (STOP-HS1 & STOP-HS2): These randomized, double-blind, placebo-controlled studies evaluated the efficacy and safety of this compound in adults with moderate to severe HS.[11][12][13] The primary endpoint was the achievement of Hidradenitis Suppurativa Clinical Response (HiSCR50) at Week 12, defined as a ≥50% reduction in the total abscess and inflammatory nodule (AN) count with no increase in abscesses or draining tunnels.[11][12]
Table 1: Phase 3 Efficacy Results in Hidradenitis Suppurativa (Week 12)
| Trial | Treatment Group | HiSCR50 Response Rate | Placebo Response Rate | P-Value | Citation |
|---|---|---|---|---|---|
| STOP-HS1 | This compound 45 mg QD | 40.2% | 29.7% | P=0.024 | [13] |
| This compound 75 mg QD | 40.6% | 29.7% | P=0.022 | [13] | |
| STOP-HS2 | This compound 45 mg QD | 42.3% | 28.6% | P=0.004 | [13] |
| | this compound 75 mg QD | 42.3% | 28.6% | P=0.003 |[13] |
QD: once daily
Significant improvements in key secondary endpoints, including higher response thresholds (HiSCR75), reduction in skin pain, and fewer disease flares, were also observed.[11][13][14] Efficacy was sustained and improved through 24 weeks, with nearly 60% of patients achieving HiSCR50.[15]
Prurigo Nodularis (PN)
PN is a chronic skin disease characterized by intensely itchy, firm nodules.[16] this compound's mechanism is thought to interrupt the itch-scratch cycle by inhibiting inflammatory pathways.[17]
Phase 2 Study: A randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of three doses of this compound in adults with PN over 16 weeks.[18][19] The primary endpoint was the proportion of patients achieving at least a 4-point improvement in the itch Numerical Rating Scale (NRS4).[18]
Table 2: Phase 2 Efficacy Results in Prurigo Nodularis (Week 16)
| Endpoint | This compound 15 mg | This compound 45 mg | This compound 75 mg | Placebo | P-Value vs. Placebo | Citation |
|---|---|---|---|---|---|---|
| Itch NRS4 | 36.1% | 44.4% | 54.1% | 8.1% | P<0.01, P<0.001, P<0.0001 | [17][18] |
| IGA-TS of 0 or 1 | 13.9% | 30.6% | 48.6% | 5.4% | - |[18] |
IGA-TS: Investigator's Global Assessment Treatment Success
This compound demonstrated a rapid onset of action, with median times to itch NRS4 of 58, 35, and 17 days for the 15 mg, 45 mg, and 75 mg doses, respectively.[17]
Nonsegmental Vitiligo
Vitiligo is an autoimmune condition where the loss of melanocytes causes patches of skin to lose their color.[16] JAK inhibition is believed to interfere with the autoimmune pathways that lead to melanocyte destruction.
Phase 2b Study: This randomized, double-blind, placebo-controlled, dose-ranging study assessed this compound in adults with extensive nonsegmental vitiligo.[2][20] Efficacy was measured by the percentage change from baseline in the Total Vitiligo Area Scoring Index (T-VASI) and facial VASI (F-VASI).[2]
Table 3: Phase 2b Efficacy Results in Vitiligo (Week 52)
| Endpoint | This compound 15-75 mg | This compound 45 mg | This compound 75 mg | Placebo-to-75 mg | Citation |
|---|---|---|---|---|---|
| Mean % Improvement in T-VASI | 40.7% | 42.7% | 41.3% | 18.1% | [2][21] |
| Mean % Improvement in F-VASI | 63.6% | 63.8% | 64.4% | 54.8% | [2][21][22] |
| % Achieving T-VASI50 | 45.2% | 37.0% | 37.9% | 15.2% | [21] |
| % Achieving F-VASI75 | 48.4% | 55.6% | 58.6% | 45.5% |[21] |
T-VASI50: ≥50% reduction from baseline in T-VASI; F-VASI75: ≥75% reduction from baseline in F-VASI
The results showed substantial and continuous improvement in total body and facial repigmentation through 52 weeks of treatment.[2][20]
Safety and Tolerability
Across clinical trials, this compound has been generally well-tolerated.[20] The most frequently reported treatment-emergent adverse events include headache, acne, nasopharyngitis, fatigue, and COVID-19.[2][12][21] The safety profile has remained consistent with previous data, with no new safety signals observed in the later-phase trials.[11][14]
Conclusion
The comprehensive preclinical and clinical data provide robust validation for JAK1 as a therapeutic target in a spectrum of autoimmune diseases. This compound, a selective JAK1 inhibitor, has demonstrated a consistent ability to modulate the underlying disease pathology by downregulating inflammatory signaling pathways.[8] This mechanism translates into significant clinical efficacy, as evidenced by the positive results from Phase 2 and 3 trials in hidradenitis suppurativa, prurigo nodularis, and vitiligo. The data show meaningful improvements in disease-specific endpoints, including lesion reduction, itch relief, and skin repigmentation, coupled with a manageable safety profile. This compound represents a promising novel oral therapy for patients living with these challenging and often debilitating conditions.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. dermatologytimes.com [dermatologytimes.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Incyte Announces Positive Topline Results From Two Phase 3 Clinical Trials of this compound in Patients With Hidradenitis Suppurativa | Incyte [investor.incyte.com]
- 5. Incyte Announces Positive Topline Results From Two Phase 3 Clinical Trials of this compound in Patients With Hidradenitis Suppurativa | Incyte [investor.incyte.com]
- 6. incytemi.com [incytemi.com]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Characterization of the Selective JAK1 Inhibitor LW402 for Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]
- 12. managedhealthcareexecutive.com [managedhealthcareexecutive.com]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. pharmexec.com [pharmexec.com]
- 15. Incyte's this compound Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]
- 16. clinicaltrials.eu [clinicaltrials.eu]
- 17. dermatologytimes.com [dermatologytimes.com]
- 18. This compound Shows Efficacy and Safety in Patients with Prurigo Nodularis - - PracticalDermatology [practicaldermatology.com]
- 19. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating this compound in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 20. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound in patients with extensive vitiligo in a phase 2, randomized, double-blinded, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Incyte Announces Positive 52-Week Data from Phase 2b Study Evaluating this compound (INCB54707) in Patients with Extensive Nonsegmental Vitiligo | Incyte [investor.incyte.com]
- 22. Incyte Announces Positive 52-Week Data from Phase 2b Study Evaluating this compound (INCB54707) in Patients with Extensive Nonsegmental Vitiligo | Incyte [investor.incyte.com]
Povorcitinib: A Technical Guide to its Molecular Function and Cellular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally administered, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1).[1][2] It is currently under investigation for the treatment of a range of inflammatory and autoimmune diseases, including hidradenitis suppurativa (HS), vitiligo, prurigo nodularis (PN), asthma, and chronic spontaneous urticaria.[1][3] This technical guide provides an in-depth overview of the molecular function, cellular targets, and preclinical and clinical data related to this compound.
Molecular Function: Selective JAK1 Inhibition
This compound's primary molecular function is the selective inhibition of the JAK1 enzyme.[1] The Janus kinase family—comprising JAK1, JAK2, JAK3, and TYK2—are intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling.[4] Cytokines, upon binding to their cognate receptors, activate associated JAKs, which in turn phosphorylate each other and the receptor itself. This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[4] This signaling cascade, known as the JAK/STAT pathway, is pivotal in regulating immune responses and inflammation.[5]
This compound exerts its therapeutic effect by binding to the ATP-binding site of JAK1, preventing the phosphorylation and activation of the downstream signaling cascade.[1] Its selectivity for JAK1 over other JAK isoforms is a key characteristic.[5] By preferentially targeting JAK1, this compound aims to modulate the inflammatory processes driven by JAK1-dependent cytokines while minimizing the potential side effects associated with the inhibition of other JAKs, such as JAK2, which is crucial for hematopoiesis.[6]
Cellular Targets
The primary cellular targets of this compound are immune cells in which the JAK1 signaling pathway is a key mediator of inflammatory responses. By inhibiting JAK1, this compound affects the signaling of various pro-inflammatory cytokines implicated in the pathogenesis of autoimmune diseases.
In the context of specific diseases, the cellular targets and downstream effects of this compound include:
-
Hidradenitis Suppurativa (HS): In HS, this compound has been shown to downregulate JAK/STAT signaling transcripts downstream of TNF-α and those regulated by TGF-β.[5][7] This leads to a reduction in the inflammatory signals that contribute to the formation of abscesses and nodules.[8]
-
Prurigo Nodularis (PN): this compound impacts the signaling of cytokines such as interleukin (IL)-4, IL-13, and IL-31, which are involved in sensory nerve activation, sensitization, and fibrosis, all key components of PN pathology.[9]
-
General Inflammatory and Autoimmune Conditions: this compound disrupts the signaling of various cytokines and growth factors that are dependent on the JAK1 pathway, thereby reducing inflammation and modulating the hyperactive immune response characteristic of these diseases.[4]
Quantitative Data
Biochemical and Whole Blood Assays
The selectivity of this compound for JAK1 has been quantified through biochemical and whole blood assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Assay Type | Target | IC50 (nM) | Selectivity (over JAK2) | Reference |
| Biochemical Assay | JAK1 | 1.5 | 9-fold | [6] |
| JAK2 | 13 | [6] | ||
| Biochemical Assay | JAK1 | 8.9 | 52-fold | [5] |
| JAK2 | 463 | [5] | ||
| Whole Blood Assay (IL-6 stimulated) | JAK1 | 200 | 2-fold | [6] |
| Whole Blood Assay (TPO stimulated) | JAK2 | 413 | [6] |
Clinical Efficacy in Hidradenitis Suppurativa (Phase 3)
The efficacy of this compound in treating moderate-to-severe hidradenitis suppurativa has been evaluated in two Phase 3 clinical trials, STOP-HS1 and STOP-HS2. The primary endpoint was the proportion of patients achieving Hidradenitis Suppurativa Clinical Response (HiSCR) 50 at week 12.
| Trial | Treatment Group | HiSCR50 at Week 12 (%) | Placebo (%) | Reference |
| STOP-HS1 | This compound 45 mg QD | 40.2 | 29.7 | [8] |
| This compound 75 mg QD | 40.6 | 29.7 | [8] | |
| STOP-HS2 | This compound 45 mg QD | 42.3 | 28.6 | [8] |
| This compound 75 mg QD | 42.3 | 28.6 | [8] |
Deeper levels of clinical response were also observed at 24 weeks.[10]
| Trial | Treatment Group | HiSCR75 at Week 24 (%) | HiSCR90 at Week 24 (%) | HiSCR100 at Week 24 (%) | Reference |
| STOP-HS1 & STOP-HS2 | This compound | 31.0 - 40.3 | 13.8 - 27.7 | 9.2 - 21.3 |
Significant pain reduction was also reported in the Phase 3 trials.
Clinical Efficacy in Prurigo Nodularis (Phase 2)
A Phase 2 trial evaluated the efficacy of this compound in patients with prurigo nodularis. The primary endpoint was a ≥4-point improvement in the itch Numerical Rating Scale (NRS) score at week 16.
| Treatment Group | ≥4-point improvement in itch NRS at Week 16 (%) | Placebo (%) | Reference |
| This compound 15 mg QD | 36.1 | 8.1 | [9] |
| This compound 45 mg QD | 44.4 | 8.1 | [9] |
| This compound 75 mg QD | 54.1 | 8.1 | [9] |
Clinical Efficacy in Nonsegmental Vitiligo (Phase 2)
In a Phase 2 study of patients with extensive nonsegmental vitiligo, this compound demonstrated improvement in repigmentation. The primary endpoint was the percentage change from baseline in the total Vitiligo Area Scoring Index (T-VASI) at week 24.[3]
| Treatment Group | Mean % change from baseline in T-VASI at Week 24 | Placebo | Reference |
| This compound 15 mg QD | -19.1 | -2.3 | [3] |
| This compound 45 mg QD | -17.8 | -2.3 | [3] |
| This compound 75 mg QD | -15.7 | -2.3 | [3] |
Experimental Protocols
Detailed, proprietary experimental protocols for the studies on this compound are not publicly available. However, the methodologies employed in key studies have been described at a high level.
Biochemical Kinase Assays
To determine the IC50 values of this compound against JAK isoforms, standard biochemical kinase assays were likely employed. These assays typically involve incubating the recombinant kinase, a substrate, and ATP with varying concentrations of the inhibitor. The kinase activity is then measured, often through the quantification of substrate phosphorylation, to determine the concentration of the inhibitor that results in 50% inhibition.
Transcriptomic Analysis in Hidradenitis Suppurativa
-
Sample Collection: Lesional skin punch biopsies were obtained from patients with moderate-to-severe HS at baseline and after 8 weeks of treatment.[5][7]
-
Analysis: RNA was extracted from the biopsies and subjected to RNA sequencing (RNA-seq). Gene set enrichment analyses were then performed to evaluate the effects of this compound on differential gene expression, particularly focusing on gene signatures previously associated with HS and wounded skin.[5][7]
Proteomic Analysis in Hidradenitis Suppurativa
-
Sample Collection: Blood samples were collected from patients at baseline and at weeks 4 and 8 of treatment.[5][7]
-
Analysis: The proteomic analyses of the blood samples were conducted to identify and quantify changes in the levels of various proteins implicated in HS pathophysiology. This was likely performed using mass spectrometry-based proteomics techniques.[11]
Visualizations
Signaling Pathways
Caption: this compound inhibits the JAK1/STAT signaling pathway.
Experimental Workflow: Preclinical Discovery to Clinical Trials
Caption: this compound's drug development workflow.
Logical Relationship: this compound's Mechanism in Hidradenitis Suppurativa
Caption: this compound's mechanism of action in hidradenitis suppurativa.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. incytemi.com [incytemi.com]
- 7. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xtalks.com [xtalks.com]
- 9. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 10. Incyte's this compound Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]
- 11. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
Povorcitinib: A Technical Guide to its Role in Immune Modulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various inflammatory and autoimmune diseases.[1][2] Over-activity of the JAK/STAT signaling pathway is a key driver of inflammation in a number of these conditions.[3] this compound's targeted approach to modulating this pathway has shown promise in clinical trials for conditions such as hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis (PN).[1][4][5] This technical guide provides an in-depth overview of this compound's mechanism of action, its role in immune modulation, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Selective JAK1 Inhibition
This compound exerts its immunomodulatory effects by selectively inhibiting Janus kinase 1 (JAK1), a key enzyme in the JAK/STAT signaling pathway.[2] This pathway is crucial for transducing signals from numerous cytokines and growth factors that are pivotal in immune responses and inflammation.[6] By blocking JAK1, this compound effectively disrupts these signaling cascades, leading to a reduction in inflammation.[6]
The selectivity of this compound for JAK1 over other JAK isoforms, particularly JAK2, is a key characteristic.[7] Inhibition of JAK2 is associated with hematological adverse events, so a higher selectivity for JAK1 may offer a better safety profile.[7]
Kinase Inhibition Profile
The inhibitory activity of this compound against JAK family kinases has been quantified through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high affinity for JAK1.
| Kinase | IC50 (nM) | Selectivity (fold vs. JAK1) |
| JAK1 | 8.9[8] | - |
| JAK2 | 463[8] | 52[8] |
| JAK3 | >10,000 | >1123 |
| TYK2 | Not widely reported | Not widely reported |
Note: IC50 values can vary depending on the specific assay conditions. Data for JAK3 and TYK2 are not as consistently reported in the public domain.
Cellular Activity
The functional consequence of JAK1 inhibition by this compound has been demonstrated in various cellular assays. These assays measure the drug's ability to inhibit cytokine-induced signaling pathways in whole blood and other cell types.
| Cellular Assay | Description | IC50 (nM) |
| INA-6 | Inhibition of IL-6-stimulated proliferation in the INA-6 human myeloma cell line. | 180[7] |
| Whole Blood IL-6 | Inhibition of IL-6-induced STAT3 phosphorylation in whole blood. | 200[7] |
| Whole Blood TPO | Inhibition of thrombopoietin-induced STAT3 phosphorylation in whole blood (a measure of JAK2 activity). | 413[7] |
Role in Immune Modulation
This compound's inhibition of JAK1 leads to the modulation of signaling pathways for several key cytokines implicated in the pathophysiology of various autoimmune and inflammatory diseases.
Cytokine Signaling Pathways
This compound has been shown to affect the signaling of the following cytokines:
-
Interleukin-4 (IL-4) and Interleukin-13 (IL-13): These are key Th2 cytokines involved in allergic inflammation and pruritus.[4]
-
Interleukin-31 (IL-31): A major cytokine involved in the sensation of itch.[4]
-
Interferon-gamma (IFN-γ): A key cytokine in the pathogenesis of vitiligo.[5]
-
Downstream effects on TNF-α and TGF-β signaling: Studies in hidradenitis suppurativa have shown that this compound can downregulate genes downstream of TNF-α and those regulated by TGF-β.[9]
Clinical Evidence of Immune Modulation
Clinical trials of this compound in various inflammatory skin conditions have provided quantitative data on its efficacy, demonstrating its immunomodulatory effects in vivo.
Hidradenitis Suppurativa (HS)
| Study | Dose | Primary Endpoint | Result |
| Phase 3 (STOP-HS1) | 45mg QD | HiSCR50 at Week 12 | 40.2% vs 29.7% placebo[10] |
| 75mg QD | 40.6% vs 29.7% placebo[10] | ||
| Phase 3 (STOP-HS2) | 45mg QD | HiSCR50 at Week 12 | 42.3% vs 28.6% placebo[10] |
| 75mg QD | 42.3% vs 28.6% placebo[10] | ||
| Phase 2 | 15mg QD | Change in AN count from baseline | -5.2 vs -2.5 placebo[11] |
| 45mg QD | -6.9 vs -2.5 placebo[11] | ||
| 75mg QD | -6.3 vs -2.5 placebo[11] |
Vitiligo
| Study | Dose | Primary Endpoint | Result |
| Phase 2b | 15mg, 45mg, 75mg QD | % change in T-VASI at Week 24 | Statistically significant improvement vs. placebo[2] |
Prurigo Nodularis (PN)
| Study | Dose | Primary Endpoint | Result |
| Phase 2 | 15mg QD | ≥4-point improvement in itch NRS at Week 16 | 36.1% vs 8.1% placebo[12] |
| 45mg QD | 44.4% vs 8.1% placebo[12] | ||
| 75mg QD | 54.1% vs 8.1% placebo[12] |
Experimental Protocols
This section outlines the general methodologies for key experiments used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay is used to determine the IC50 of a compound against a specific kinase.
-
Reagents and Materials: Recombinant human JAK1 enzyme, substrate peptide (e.g., IRS-1tide), ATP, kinase assay buffer, test compound (this compound), and a detection reagent (e.g., Kinase-Glo®).[13]
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the kinase, substrate, and assay buffer.[13]
-
Add the this compound dilutions to the wells.[13]
-
Initiate the kinase reaction by adding ATP.[13]
-
Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).[13]
-
Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent.[13]
-
The amount of light produced is inversely proportional to the kinase activity.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (General Protocol)
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins in cells.
-
Reagents and Materials: Whole blood or isolated peripheral blood mononuclear cells (PBMCs), a specific cytokine to stimulate the pathway (e.g., IL-6 for STAT3), this compound, lysis buffer, phosphospecific antibodies for the STAT protein of interest (e.g., anti-pSTAT3), and a detection method (e.g., ELISA or Western blot).
-
Procedure:
-
Pre-incubate the cells with various concentrations of this compound.
-
Stimulate the cells with the appropriate cytokine to induce STAT phosphorylation.
-
Lyse the cells to release the proteins.
-
Measure the levels of phosphorylated STAT protein using a specific immunoassay.
-
-
Data Analysis: Determine the IC50 value by plotting the inhibition of STAT phosphorylation against the concentration of this compound.
Transcriptomic Analysis (RNA-seq) in HS Clinical Trials (Representative Protocol)
This method was used to evaluate the effect of this compound on gene expression in skin lesions of HS patients.[9]
-
Sample Collection: Obtain lesional skin punch biopsies from patients at baseline and after a defined treatment period (e.g., 8 weeks).[9]
-
RNA Extraction: Isolate total RNA from the biopsy samples using a suitable kit.
-
Library Preparation: Prepare sequencing libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Align the sequencing reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between baseline and post-treatment samples.
-
Conduct gene set enrichment analysis (GSEA) to identify modulated biological pathways.[9]
-
Proteomic Analysis in Clinical Trials (General Methodology)
Proteomic analysis of blood samples can identify changes in circulating proteins in response to treatment.
-
Sample Collection: Collect blood samples from patients at baseline and at various time points during treatment (e.g., weeks 4 and 8).[9]
-
Sample Processing: Process the blood to obtain serum or plasma.
-
Protein Quantification: Use a multiplex immunoassay platform (e.g., Olink Proteomics) to simultaneously measure the levels of a large panel of proteins.[9]
-
Data Analysis:
-
Normalize the protein expression data.
-
Identify differentially expressed proteins between baseline and post-treatment samples.
-
Correlate changes in protein levels with clinical outcomes.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for its characterization.
Caption: this compound inhibits JAK1 in the JAK/STAT signaling pathway.
Caption: General experimental workflow for this compound characterization.
Conclusion
This compound is a selective JAK1 inhibitor that demonstrates a clear role in immune modulation by targeting a key inflammatory signaling pathway. Its efficacy in clinical trials for a range of dermatological conditions highlights its potential as a therapeutic option. The data and methodologies presented in this guide provide a technical foundation for researchers, scientists, and drug development professionals working in the field of immunology and drug discovery. Further research will continue to elucidate the full potential of this compound and other selective JAK inhibitors in treating immune-mediated diseases.
References
- 1. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vitiligo Research Foundation | New [vrfoundation.org]
- 3. Incyte's this compound Shows Significant Efficacy in Phase 3 Trials for Hidradenitis Suppurativa [trial.medpath.com]
- 4. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 5. emjreviews.com [emjreviews.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. incytemi.com [incytemi.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
Povorcitinib: A Technical Guide to Preclinical Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective small-molecule inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical mediator of cytokine signaling that drives inflammation and immune responses in a variety of autoimmune and inflammatory diseases. By selectively targeting JAK1, this compound aims to modulate these pathological processes while minimizing off-target effects associated with broader JAK inhibition, particularly those related to JAK2. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, and detailing relevant experimental methodologies where publicly available.
Mechanism of Action
This compound exerts its therapeutic effects by inhibiting the activity of JAK1, a key enzyme in the JAK-STAT signaling pathway. This pathway is utilized by numerous cytokines and growth factors implicated in the pathogenesis of various inflammatory and autoimmune disorders. Inhibition of JAK1 by this compound leads to the blockade of phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby preventing their translocation to the nucleus and subsequent modulation of target gene expression. This ultimately results in the downregulation of pro-inflammatory mediators.
In Vitro Pharmacology
Enzymatic and Cellular Potency and Selectivity
This compound has demonstrated potent and selective inhibition of JAK1 in both biochemical and cellular assays. The selectivity for JAK1 over other JAK family members, particularly JAK2, is a key feature of its preclinical profile, suggesting a potential for a favorable safety profile by avoiding JAK2-dependent hematopoietic effects.
Table 1: In Vitro Selectivity of this compound against JAK Isoforms
| Assay Type | Target | IC50 (nM) | Selectivity (fold vs. JAK1) |
| Enzymatic Assay | JAK1 | 8.9[1] | - |
| JAK2 | 463[1] | 52[1][2] | |
| Whole Blood Assay | JAK1 | ≈ 600[3] | - |
| JAK2 | >10,000[3] | >16[3] |
Note: IC50 values can vary between different experimental setups. The data presented are representative values from available literature.
Experimental Protocols
Detailed proprietary experimental protocols for the following assays are not publicly available. The descriptions below are based on standard methodologies for assessing JAK inhibitor activity.
2.2.1. In Vitro JAK Kinase Inhibition Assay (Biochemical)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of purified JAK isoforms.
Protocol Outline:
-
Reagent Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are purified. A specific peptide substrate for each enzyme and ATP are prepared in a kinase reaction buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations.
-
Kinase Reaction: The JAK enzyme, peptide substrate, and this compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: The level of substrate phosphorylation is quantified. This can be achieved through various methods, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP or using fluorescence-based assays.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
2.2.2. Cellular STAT Phosphorylation Assay
This assay assesses the ability of a compound to inhibit cytokine-induced STAT phosphorylation in a cellular context, providing a more physiologically relevant measure of potency.
Protocol Outline:
-
Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) or whole blood are prepared.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2-dependent pSTAT3, GM-CSF for JAK2-dependent pSTAT5).
-
Cell Lysis and Staining: The stimulation is stopped, and cells are lysed. For flow cytometry, cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins.
-
Detection: The levels of phosphorylated STAT are quantified using methods such as Western blotting, ELISA, or flow cytometry.
-
Data Analysis: The dose-dependent inhibition of STAT phosphorylation is determined, and IC50 values are calculated.
In Vivo Preclinical Pharmacology
This compound has been evaluated in animal models of inflammatory diseases, where it has demonstrated efficacy in reducing disease-associated pathology.
Animal Models and Efficacy
3.1.1. Murine Model of Cutaneous Lupus Erythematosus (CLE)
In a preclinical model of CLE, this compound demonstrated a dose-dependent reduction in the incidence and severity of cutaneous lesions and abrogated lymphoid tissue and spleen enlargement.[1]
3.1.2. Down Syndrome Mouse Model (Dp16)
In this model, which exhibits inflammatory characteristics, this compound treatment led to a reduction in serum levels of pro-inflammatory cytokines and markers of liver injury, along with an improved survival rate.[4]
Table 2: In Vivo Efficacy of this compound in a Dp16 Mouse Model
| Parameter | Treatment | Outcome |
| Dosage | 60 mg/kg, p.o., twice daily for 16 days[4] | - |
| Serum Cytokines | This compound | Reduced levels of MCP-1, IP-10, IFN-γ, and TNF-α[4] |
| Liver Injury Markers | This compound | Reduced levels of ALT and AST[4] |
| Pathology | This compound | Alleviated liver inflammation and pathological damage[4] |
| Survival | This compound | Improved survival rate[4] |
Experimental Protocols
Detailed proprietary protocols for in vivo studies are not publicly available. The following represents a generalized approach.
3.2.1. General In Vivo Study Design
Protocol Outline:
-
Animal Model: An appropriate animal model that recapitulates aspects of the human disease is selected.
-
Acclimatization and Grouping: Animals are acclimatized to the facility, and then randomized into treatment groups (vehicle control and one or more this compound dose groups).
-
Treatment Administration: this compound is formulated for oral administration and dosed according to the study design (e.g., once or twice daily).
-
Monitoring: Animals are monitored regularly for clinical signs of disease, body weight, and any adverse effects.
-
Endpoint Analysis: At the end of the study, blood samples are collected for pharmacokinetic analysis and measurement of systemic biomarkers. Tissues of interest are harvested for histopathological analysis and measurement of local biomarkers.
Preclinical Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
Preclinical pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. While comprehensive preclinical pharmacokinetic data for this compound in various species are not publicly available, it is known to be orally bioavailable. Studies in healthy volunteers have shown that after oral administration, this compound concentrations in both skin and plasma achieve levels approximately three times the in vitro JAK1 IC50 in whole blood, and these therapeutic levels are sustained.[3]
Pharmacodynamics
Pharmacodynamic studies link drug exposure to its pharmacological effect. For this compound, a key pharmacodynamic marker is the inhibition of STAT phosphorylation. Preclinical studies would typically involve measuring the extent and duration of pSTAT inhibition in blood or tissues following this compound administration to establish a dose-response relationship and guide dose selection for clinical trials.
Conclusion
The preclinical pharmacology of this compound establishes it as a potent and selective JAK1 inhibitor with demonstrated efficacy in in vitro and in vivo models of inflammation. Its selectivity for JAK1 over JAK2 in cellular assays suggests a potential for a favorable safety profile. The ability of this compound to achieve and sustain therapeutic concentrations in target tissues following oral administration further supports its development for the treatment of a range of autoimmune and inflammatory diseases. Further investigation and forthcoming data from ongoing clinical trials will continue to delineate the clinical utility of this promising therapeutic agent.
References
Povorcitinib's Binding Affinity to JAK1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding affinity of povorcitinib (formerly INCB054707), a selective Janus kinase 1 (JAK1) inhibitor. This compound is under investigation for various inflammatory and autoimmune diseases.[1] Its therapeutic potential is rooted in its potent and selective inhibition of JAK1, a key enzyme in cytokine signaling pathways that drive inflammation.
Quantitative Analysis of this compound's Binding Affinity
This compound demonstrates high-potency inhibition of JAK1 in various assays. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined in both biochemical and cellular assays.
| Assay Type | Target | IC50 (nM) | Selectivity vs. JAK2 | Reference(s) |
| Biochemical Assay | JAK1 | 8.9 | 52-fold | [2] |
| Biochemical Assay | JAK1 | 58 | >8-fold | [3] |
| Biochemical Assay | JAK2 | 463 | - | [2] |
| Biochemical Assay | JAK2 | 487 | - | [3] |
| Biochemical Assay | JAK3 | >1000 | - | [3] |
| Whole Blood Assay (JAK1) | - | ~600 | >16-fold | [4] |
| Whole Blood Assay (JAK2) | - | >10,000 | - | [4] |
Note: IC50 values can vary between different experimental setups and assay conditions.
The JAK-STAT Signaling Pathway and this compound's Mechanism of Action
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation. This compound exerts its therapeutic effect by selectively inhibiting JAK1, thereby modulating the downstream signaling of pro-inflammatory cytokines.
Experimental Protocols
While specific, detailed protocols for this compound are proprietary, this section outlines the general methodologies for key experiments used to determine the binding affinity and functional effects of JAK1 inhibitors.
Biochemical Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)
This assay directly measures the binding of the inhibitor to the isolated kinase enzyme.
Objective: To determine the dissociation constant (Kd) or IC50 value of this compound for JAK1.
Principle: A competitive binding assay where this compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the JAK1 enzyme. The binding is detected using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Materials:
-
Recombinant human JAK1 enzyme
-
Europium-labeled anti-tag antibody (e.g., anti-GST)
-
Alexa Fluor™ 647-labeled ATP-competitive kinase tracer
-
This compound (or other test compounds)
-
Assay buffer (e.g., HEPES, MgCl2, EGTA, and a non-ionic surfactant)
-
Microplates (e.g., 384-well)
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare a solution containing the JAK1 enzyme, the europium-labeled antibody, and the fluorescent tracer in the assay buffer.
-
Assay Reaction: Add the this compound dilutions to the microplate wells. Subsequently, add the enzyme/antibody/tracer mix to all wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Data Analysis: Calculate the emission ratio (acceptor/donor). Plot the emission ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Phospho-STAT (pSTAT) Assay (e.g., Flow Cytometry-based)
This assay measures the functional consequence of JAK1 inhibition within a cellular context.
Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs).
Principle: Whole blood or PBMCs are stimulated with a cytokine that signals through JAK1 (e.g., IL-6 or IFN-α). The phosphorylation of a downstream STAT protein (e.g., STAT1 or STAT3) is then measured using flow cytometry with a phospho-specific antibody.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
This compound (or other test compounds)
-
Cytokine stimulant (e.g., recombinant human IL-6 or IFN-α)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3, Anti-CD4, Anti-CD14 (for cell surface staining and gating)
-
Phospho-specific anti-STAT1 (pY701) or anti-STAT3 (pY705)
-
-
Flow cytometer
Methodology:
-
Compound Incubation: Aliquots of whole blood or PBMCs are pre-incubated with serial dilutions of this compound for a defined period (e.g., 30-60 minutes) at 37°C.
-
Cytokine Stimulation: The cells are then stimulated with a pre-determined concentration of the cytokine for a short period (e.g., 15-30 minutes) at 37°C. An unstimulated control is included.
-
Fixation: The reaction is stopped by adding a fixation buffer to crosslink proteins and preserve the phosphorylation state.
-
Permeabilization and Staining: The red blood cells are lysed (for whole blood), and all cells are permeabilized to allow intracellular staining. The cells are then stained with a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the intracellular phospho-STAT protein.
-
Flow Cytometry Analysis: The samples are acquired on a flow cytometer. Specific cell populations (e.g., T cells, monocytes) are identified based on their surface marker expression. The median fluorescence intensity (MFI) of the phospho-STAT signal within each gated population is quantified.
-
Data Analysis: The percentage of inhibition of STAT phosphorylation is calculated for each this compound concentration relative to the stimulated and unstimulated controls. The data is then plotted against the logarithm of the this compound concentration to determine the IC50 value.
This in-depth technical guide provides a comprehensive overview of this compound's binding affinity to JAK1, supported by quantitative data and detailed experimental methodologies. The provided diagrams illustrate the core concepts of its mechanism of action and the workflows for its evaluation.
References
- 1. courses.edx.org [courses.edx.org]
- 2. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Methodological & Application
Povorcitinib In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This application note provides detailed protocols for the in vitro evaluation of Povorcitinib (INCB054707), a selective Janus kinase 1 (JAK1) inhibitor. The information is intended for researchers, scientists, and drug development professionals investigating the biochemical and cellular effects of this compound.
This compound is an oral small-molecule JAK1 selective inhibitor under investigation for the treatment of various autoimmune and inflammatory diseases, including hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][2][3] Over-activity of the JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis of these conditions.[2] this compound modulates the signaling of various cytokines implicated in these diseases by inhibiting JAK1.[4]
Mechanism of Action
This compound is a selective Janus kinase (JAK) 1 inhibitor.[1] The JAK family of enzymes, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2), are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from numerous cytokines and growth factors that are integral to immune function and inflammation.[5] this compound exerts its therapeutic effects by blocking the activity of the JAK1 enzyme, thereby disrupting these inflammatory signaling cascades.[1]
Quantitative Data: Kinase Selectivity
This compound has demonstrated in vitro selectivity for JAK1 over other JAK family members, particularly JAK2.[6] Sparing JAK2 is considered advantageous as it may reduce the risk of hematological adverse events.[6]
| Kinase | IC50 (nM) | Selectivity (fold vs. JAK1) | Assay Type |
| JAK1 | 3.6 | - | Enzymatic |
| JAK2 | 75 | 21 | Enzymatic |
Data sourced from a presentation by Incyte.[7]
A separate in vitro analysis showed a 50-fold selectivity for JAK1 over JAK2 in enzymatic assays (range of 35-58 fold) and over 16-fold selectivity in whole blood assays.[6]
Experimental Protocols
The following are representative protocols for the in vitro assessment of this compound. These are generalized methods and may require optimization for specific experimental conditions.
JAK1 Enzymatic Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against the JAK1 enzyme.
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of purified JAK1.
Principle: The assay measures the phosphorylation of a substrate peptide by the JAK1 enzyme in the presence of varying concentrations of this compound. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based detection method.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase substrate (e.g., a synthetic peptide with a tyrosine residue)
-
Adenosine triphosphate (ATP)
-
This compound
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assay)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in the assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of JAK1 enzyme and the substrate peptide in the assay buffer.
-
Assay Reaction:
-
Add the this compound dilutions to the assay plate.
-
Add the enzyme and substrate solution to the wells.
-
Incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time (e.g., 60-120 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent and incubate to allow for signal development.
-
Read the plate using a suitable plate reader (e.g., luminometer or fluorometer).
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Phospho-STAT Assay
This protocol outlines a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Objective: To determine the functional potency of this compound in blocking the JAK-STAT signaling pathway within cells.
Principle: Cells are pre-treated with this compound and then stimulated with a cytokine that signals through the JAK1 pathway (e.g., Interleukin-6 or Interferon-alpha). The level of phosphorylated STAT protein (e.g., pSTAT1 or pSTAT3) is then measured, typically by flow cytometry or a cell-based ELISA.
Materials:
-
A human cell line expressing the relevant cytokine receptors (e.g., peripheral blood mononuclear cells (PBMCs), or a specific cell line like U937).
-
Cytokine (e.g., recombinant human IL-6 or IFN-α).
-
This compound.
-
Cell culture medium.
-
Fixation and permeabilization buffers (for flow cytometry).
-
Fluorescently labeled anti-phospho-STAT antibody (e.g., anti-pSTAT3 Alexa Fluor 647).
-
Flow cytometer or plate reader for cell-based ELISA.
Procedure:
-
Cell Preparation: Culture and harvest the cells. If using PBMCs, they should be isolated from whole blood.
-
Compound Treatment:
-
Seed the cells in a 96-well plate.
-
Add serial dilutions of this compound to the cells and incubate for a specified time (e.g., 1-2 hours).
-
-
Cytokine Stimulation:
-
Add the cytokine to the wells to stimulate the JAK-STAT pathway.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Sample Processing (for Flow Cytometry):
-
Fix the cells by adding a fixation buffer.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with the fluorescently labeled anti-phospho-STAT antibody.
-
Wash the cells and resuspend in an appropriate buffer for analysis.
-
-
Data Acquisition and Analysis:
-
Acquire the samples on a flow cytometer, measuring the fluorescence intensity of the anti-phospho-STAT antibody.
-
Determine the median fluorescence intensity (MFI) for each treatment condition.
-
Calculate the percent inhibition of STAT phosphorylation for each this compound concentration relative to the cytokine-stimulated vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value.
-
Visualizations
Caption: JAK-STAT Signaling Pathway and this compound's Point of Inhibition.
Caption: Workflow for a Cellular Phospho-STAT Assay.
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. Data From Incyte’s this compound Clinical Program to Be Featured at the 8th Annual Symposium on Hidradenitis Suppurativa Advances (SHSA) | Incyte [investor.incyte.com]
- 3. Incyte Presents New Late-Breaking Data from Phase 2 Study Evaluating this compound in Patients with Prurigo Nodularis | Incyte [investor.incyte.com]
- 4. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. investor.incyte.com [investor.incyte.com]
- 7. incytemi.com [incytemi.com]
Application Notes and Protocols for Povorcitinib IC50 Determination In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is an orally administered small-molecule inhibitor of Janus kinase 1 (JAK1).[1][2] The Janus kinase (JAK) family of enzymes, which includes JAK1, JAK2, JAK3, and tyrosine kinase 2 (TYK2), are critical components of intracellular signaling pathways initiated by various cytokines and growth factors.[3] These pathways, collectively known as the JAK/STAT signaling pathway, are pivotal in regulating immune responses and inflammation. Dysregulation of this pathway is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases.[4] this compound exhibits selectivity for JAK1 over other JAK family members, particularly JAK2.[5][6] This selectivity is advantageous as it may minimize off-target effects associated with the inhibition of other JAK isoforms.[4]
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of a drug candidate like this compound. It quantifies the concentration of the inhibitor required to reduce the activity of a specific biological target, in this case, the JAK enzymes, by 50%. The determination of IC50 values through robust and reproducible in vitro assays is a fundamental step in the drug discovery and development process.
These application notes provide detailed protocols for two common in vitro methods for determining the IC50 of this compound: a biochemical enzymatic assay and a cell-based phospho-STAT (pSTAT) assay.
Data Presentation
The following table summarizes the in vitro IC50 values of this compound against various JAK kinases.
| Target | Assay Type | IC50 (nM) | Selectivity vs. JAK1 | Reference |
| JAK1 | Enzymatic | 8.9 | - | [6] |
| JAK2 | Enzymatic | 463 | 52-fold | [6] |
| JAK3 | Enzymatic | Data not publicly available | - | |
| TYK2 | Enzymatic | Data not publicly available | - | |
| JAK1 | Whole Blood (IL-6 induced pSTAT3) | ~600 | - | [6] |
| JAK2 | Whole Blood (TPO induced pSTAT5) | >10,000 | >16-fold | [6] |
Signaling Pathway
The JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune responses. This compound, as a JAK1 inhibitor, blocks this cascade.
Caption: JAK/STAT signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Biochemical Enzymatic Assay for this compound IC50 Determination
This protocol describes the determination of this compound's IC50 value against a specific JAK kinase using an in vitro enzymatic assay, such as the ADP-Glo™ Kinase Assay. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, or TYK2 enzyme
-
Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)
-
ATP (Adenosine triphosphate)
-
This compound (serial dilutions)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in kinase assay buffer to obtain a range of concentrations (e.g., 10-point, 3-fold serial dilution). Also, prepare a vehicle control (DMSO without inhibitor).
-
-
Set up Kinase Reaction:
-
Add the diluted this compound or vehicle control to the wells of the assay plate.
-
Add the kinase substrate to each well.
-
Initiate the kinase reaction by adding the specific JAK enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Terminate Kinase Reaction and Deplete ATP:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Generate Luminescent Signal:
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and provides the necessary components for a luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Measure Luminescence:
-
Read the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with no enzyme) from all other readings.
-
Normalize the data by setting the luminescence of the vehicle control (no inhibitor) as 100% kinase activity and the luminescence of a control with a high concentration of a potent inhibitor as 0% activity.
-
Plot the normalized kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for enzymatic IC50 determination.
Cell-Based Phospho-STAT (pSTAT) Assay for this compound IC50 Determination
This protocol describes a cell-based assay to determine the IC50 of this compound by measuring the inhibition of cytokine-induced STAT phosphorylation in whole blood or isolated peripheral blood mononuclear cells (PBMCs) using flow cytometry.
Materials:
-
Fresh human whole blood or isolated PBMCs
-
This compound (serial dilutions)
-
Cytokine stimulant (e.g., IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3, IFN-α for JAK1/TYK2)
-
Fixation buffer (e.g., paraformaldehyde-based)
-
Permeabilization buffer (e.g., methanol-based)
-
Fluorochrome-conjugated antibodies against a cell surface marker (e.g., CD4) and phosphorylated STAT (e.g., pSTAT3, pSTAT5)
-
Flow cytometry staining buffer
-
96-well plates (U-bottom)
-
Flow cytometer
Protocol:
-
Prepare this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in cell culture medium to obtain a range of concentrations. Also, prepare a vehicle control (DMSO without inhibitor).
-
-
Cell Treatment and Stimulation:
-
Aliquot whole blood or PBMCs into the wells of a 96-well plate.
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a specified pre-treatment time (e.g., 1-2 hours) at 37°C.
-
Add the appropriate cytokine stimulant to each well (except for the unstimulated control) and incubate for a short period (e.g., 15-30 minutes) at 37°C to induce STAT phosphorylation.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer and incubating at room temperature.
-
Permeabilize the cells by adding a permeabilization buffer (e.g., ice-cold methanol) and incubating on ice or at -20°C.
-
-
Antibody Staining:
-
Wash the cells with flow cytometry staining buffer.
-
Resuspend the cells in a cocktail of fluorochrome-conjugated antibodies against the cell surface marker and the specific pSTAT protein.
-
Incubate the cells with the antibodies at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibodies.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer, collecting data for the cell surface marker and the pSTAT signal.
-
-
Data Analysis:
-
Gate on the cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each sample.
-
Normalize the data by setting the MFI of the stimulated vehicle control as 100% phosphorylation and the MFI of the unstimulated control as 0% phosphorylation.
-
Plot the normalized pSTAT signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Experimental workflow for cellular pSTAT IC50 determination.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the in vitro determination of this compound's IC50 values. The biochemical enzymatic assay provides a direct measure of the inhibitor's effect on the isolated kinase, while the cell-based pSTAT assay offers a more physiologically relevant assessment of the inhibitor's activity within a cellular context. The choice of assay will depend on the specific research question and the stage of drug development. Accurate and consistent determination of IC50 values is essential for the continued investigation and clinical development of this compound as a potential therapeutic agent for a range of inflammatory and autoimmune disorders.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Incyte Announces Positive Topline Results From Two Phase 3 Clinical Trials of this compound in Patients With Hidradenitis Suppurativa | Incyte [investor.incyte.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of this compound (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 5. incytemi.com [incytemi.com]
- 6. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
Povorcitinib Treatment of Primary Human Keratinocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is an investigational oral small-molecule selective Janus kinase 1 (JAK1) inhibitor.[1] Over-activity of the JAK/STAT signaling pathway is believed to be a key driver of inflammation in various immune-mediated skin conditions.[2][3] By selectively targeting JAK1, this compound modulates the signaling of multiple cytokines implicated in the pathophysiology of inflammatory skin diseases, such as hidradenitis suppurativa (HS), prurigo nodularis, and vitiligo.[1][4][5][6] Primary human keratinocytes are crucial players in the inflammatory processes of the skin. They both produce and respond to a variety of cytokines, and their proliferation and differentiation are tightly regulated. The JAK/STAT pathway is integral to these processes in keratinocytes.[7] These notes provide an overview of the potential effects of this compound on primary human keratinocytes and protocols for in vitro investigation.
Mechanism of Action: The JAK/STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors involved in immunity and inflammation.[8][9] In keratinocytes, pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and interleukin-22 (IL-22) activate this pathway.[2][10] Upon cytokine binding to their receptors, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[9] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of target gene transcription.[9] this compound, as a selective JAK1 inhibitor, is expected to block the signaling of cytokines that rely on JAK1, thereby reducing the inflammatory response in keratinocytes.[1]
Caption: this compound inhibits JAK1, blocking cytokine-induced STAT phosphorylation and subsequent inflammatory gene transcription in keratinocytes.
Data Presentation: Effects of JAK Inhibitors on Keratinocytes
While specific quantitative data for this compound's effects on primary human keratinocytes are not yet widely published, data from other JAK inhibitors, particularly those targeting JAK1, can provide valuable insights. The following tables summarize expected outcomes based on studies with related compounds.
Table 1: Effect of JAK Inhibition on Cytokine-Induced Gene Expression in Primary Human Keratinocytes
| Gene | Inducing Cytokine(s) | Expected Effect of this compound | Reference Compound(s) |
| CXCL10 | IFN-γ | Downregulation | Tofacitinib, Ruxolitinib |
| S100A7 | IL-22, IL-17A | Downregulation | Tofacitinib |
| DEFB4 | IL-17A, IL-22 | Downregulation | Tofacitinib |
| IL-6 | TNF-α, IL-17A | Minimal to no effect | ABT-317 (JAK1 inhibitor) |
| IL-8 | TNF-α, IL-17A | Minimal to no effect | ABT-317 (JAK1 inhibitor) |
Table 2: Effect of JAK Inhibition on Keratinocyte Functions
| Function | Inducing Stimulus | Expected Effect of this compound | Reference Compound(s) |
| Proliferation | IL-22 | Inhibition | Tofacitinib |
| Differentiation | IL-22 (inhibits) | Restoration of normal differentiation | Tofacitinib |
| Antiviral Response | IFN-γ | Potential reduction of protective effects | Ruxolitinib (JAK1/2 inhibitor) |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on primary human keratinocytes.
Protocol 1: Culturing and Treatment of Primary Human Keratinocytes
-
Cell Culture:
-
Culture primary human epidermal keratinocytes (NHEKs) in a serum-free keratinocyte growth medium (e.g., KGM-Gold) at 37°C in a 5% CO₂ incubator.
-
Plate cells at a density of 2 x 10⁵ cells/well in 6-well plates or an appropriate density for the desired assay format.
-
Allow cells to adhere and reach 60-70% confluency before treatment.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Cytokine Stimulation and this compound Treatment:
-
Pre-treat keratinocytes with varying concentrations of this compound for 1-2 hours.
-
Following pre-treatment, add the desired cytokine stimulant (e.g., IFN-γ at 10 ng/mL, IL-22 at 20 ng/mL, or a combination) to the culture medium.
-
Incubate the cells for the desired period (e.g., 24-48 hours for gene expression analysis, longer for proliferation assays).
-
Caption: Workflow for in vitro testing of this compound on primary human keratinocytes.
Protocol 2: Analysis of Gene Expression by RT-qPCR
-
RNA Extraction:
-
Following treatment, wash cells with phosphate-buffered saline (PBS).
-
Lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., CXCL10, S100A7) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Protocol 3: Analysis of Protein Expression by Western Blot
-
Protein Extraction:
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-STAT1, phospho-STAT3, total STAT1, total STAT3, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Conclusion
This compound, as a selective JAK1 inhibitor, holds promise for the treatment of various inflammatory skin diseases by modulating the pro-inflammatory responses in keratinocytes. The provided protocols offer a framework for researchers to investigate the specific effects of this compound on primary human keratinocytes, thereby contributing to a better understanding of its therapeutic potential and mechanism of action in the skin. Further in vitro studies are essential to delineate the precise molecular and cellular effects of this compound in this critical cell type.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. xtalks.com [xtalks.com]
- 7. The involvement of the JAK-STAT signaling pathway in chronic inflammatory skin disease atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - FR [thermofisher.com]
- 10. Selective Immunomodulation of Inflammatory Pathways in Keratinocytes by the Janus Kinase (JAK) Inhibitor Tofacitinib: Implications for the Employment of JAK-Targeting Drugs in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib in an In Vivo Mouse Model of Vitiligo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of povorcitinib, a selective Janus kinase (JAK) 1 inhibitor, in a well-established in vivo mouse model of vitiligo. The protocols and data presented are intended to guide researchers in the evaluation of this compound and similar compounds for the treatment of vitiligo.
Introduction
Vitiligo is a chronic autoimmune disorder characterized by the destruction of melanocytes, leading to patches of depigmented skin. The pathogenesis of vitiligo is largely driven by the interferon-gamma (IFN-γ) signaling pathway, which activates the JAK/STAT cascade, leading to melanocyte-specific T-cell-mediated destruction. This compound, as a selective JAK1 inhibitor, has shown promise in modulating this pathway and promoting repigmentation.[1][2] This document details the experimental workflow, from the induction of vitiligo in a mouse model to the assessment of this compound's efficacy.
Signaling Pathway
The therapeutic effect of this compound in vitiligo is attributed to its inhibition of the JAK1-mediated signaling cascade. In vitiligo, IFN-γ secreted by autoreactive T cells binds to its receptor on keratinocytes, activating JAK1 and JAK2. This phosphorylation cascade leads to the activation of STAT1, which then translocates to the nucleus and induces the transcription of chemokines such as CXCL9 and CXCL10. These chemokines recruit more autoreactive CD8+ T cells to the skin, creating a positive feedback loop that perpetuates melanocyte destruction. This compound selectively inhibits JAK1, thereby disrupting this inflammatory cycle.[1][3]
Experimental Protocols
Induction of Vitiligo: Adoptive Transfer Mouse Model
This protocol is based on the well-established model by Harris et al., which recapitulates key features of human vitiligo.[4][5]
Materials:
-
Recipient Mice: Krt14-Kitl* (K14*-mSCF) transgenic mice, which retain melanocytes in the epidermis.[1][4]
-
Donor Mice: PMEL-1 TCR transgenic B6 mice, which are the source of melanocyte-specific CD8+ T cells.[1]
-
Antigen-Presenting Cells: Bone marrow-derived dendritic cells (BMDCs) from B6 mice.[1]
-
Peptide: hgp100 peptide for pulsing BMDCs.[1]
-
Irradiation Source: Cesium-137 irradiator or equivalent.
-
Reagents for T-cell isolation and BMDC preparation.
Procedure:
-
Recipient Mouse Preparation: Sublethally irradiate K14*-mSCF recipient mice with 500 rads one day prior to cell transfer to facilitate engraftment.[1]
-
Donor T-Cell Preparation: Isolate PMEL-specific cytotoxic CD8+ T cells from the spleens of PMEL-1 TCR transgenic B6 mice.
-
Antigen-Presenting Cell Preparation: Culture bone marrow cells from B6 mice with appropriate cytokines to generate BMDCs. Pulse the mature BMDCs with hgp100 peptide.[1]
-
Adoptive Transfer: On the day of transfer, inject a suspension of PMEL-1 CD8+ T cells and hgp100-pulsed BMDCs into the recipient K14*-mSCF mice via retro-orbital injection.[1]
-
Disease Development: Monitor the mice for the development of depigmentation, which typically begins around 3-4 weeks post-transfer and stabilizes by 6-7 weeks.[1][6]
This compound Administration
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 1 mg/mL and 3 mg/mL for 10 mg/kg and 30 mg/kg doses, respectively, assuming a 10 mL/kg dosing volume). While the specific vehicle for this compound in the cited mouse study is not detailed, 0.5% methylcellulose is a common and appropriate vehicle for oral administration of similar compounds in mice.
-
Dosing: Once vitiligo is established, administer this compound or vehicle control to the mice via oral gavage twice daily (BID).[1]
-
Treatment Duration: Continue treatment for the desired period, for example, until week 6 post-disease induction.[1]
Assessment of Depigmentation
Procedure:
-
Scoring: At regular intervals, score the extent of depigmentation on the tail, ears, nose, and footpads of each mouse by a blinded observer.[4][6]
-
Vitiligo Scoring System: Use a point-based system to quantify the percentage of depigmentation for each body part. The total vitiligo score is the sum of the scores from each area.[6][7]
Data Presentation
The efficacy of this compound in the vitiligo mouse model can be quantified by assessing the Total Vitiligo Score and analyzing the immune cell populations in the skin.
Table 1: Effect of this compound on Total Vitiligo Score
| Treatment Group | Dose | Mean Total Vitiligo Score (Week 6) | Standard Deviation | p-value vs. Vehicle |
| Vehicle | - | ~12.5 | - | - |
| This compound | 10 mg/kg BID | ~5.0 | - | <0.01 |
| This compound | 30 mg/kg BID | ~2.5 | - | <0.0001 |
Data are estimated from graphical representations in Parker et al., 2024.[1]
Table 2: Effect of this compound on Skin Infiltrating T-Cells
| Cell Type | Skin Layer | Vehicle (Mean Cell Count) | This compound 10 mg/kg BID (Mean Cell Count) | This compound 30 mg/kg BID (Mean Cell Count) |
| PMEL CD8+ T cells | Epidermis | ~2500 | ~1000 | ~500 |
| PMEL CD8+ T cells | Dermis | ~1500 | ~500 | ~250 |
| Resident Memory T cells | Epidermis | ~1500 | ~500 | ~250 |
| Resident Memory T cells | Dermis | ~750 | ~250 | ~100 |
Data are estimated from graphical representations in Parker et al., 2024.[1]
Conclusion
The in vivo mouse model of vitiligo is a valuable tool for the preclinical evaluation of therapeutic candidates like this compound. The detailed protocols and quantitative data presented here provide a framework for researchers to investigate the efficacy and mechanism of action of JAK inhibitors in the context of vitiligo. The significant reduction in depigmentation and cutaneous T-cell infiltration with this compound treatment in this model supports its clinical development for vitiligo.
References
- 1. incytemi.com [incytemi.com]
- 2. emjreviews.com [emjreviews.com]
- 3. Interfering with the IFN-γ/CXCL10 pathway to develop new targeted treatments for vitiligo - Rashighi - Annals of Translational Medicine [atm.amegroups.org]
- 4. A mouse model of vitiligo with focused epidermal depigmentation requires IFN-γ for autoreactive CD8+ T cell accumulation in the skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mouse Model for Human Vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Povorcitinib's Impact on T-Cell Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is an orally bioavailable, potent, and selective inhibitor of Janus kinase 1 (JAK1). The JAK-STAT signaling pathway is a critical component in the signal transduction of numerous cytokines and growth factors that regulate immune cell function, including the proliferation and activation of T-lymphocytes. Dysregulation of this pathway is implicated in the pathogenesis of various autoimmune and inflammatory diseases. By selectively targeting JAK1, this compound modulates the inflammatory cascade, making it a promising therapeutic agent for conditions such as hidradenitis suppurativa, vitiligo, and prurigo nodularis.[1][2] This document provides detailed application notes on the effect of this compound on T-cell proliferation, including its mechanism of action, relevant quantitative data, and a comprehensive experimental protocol for assessing its in vitro efficacy.
Mechanism of Action: Inhibition of the JAK1-STAT Pathway
This compound exerts its immunomodulatory effects by inhibiting the JAK1 enzyme.[1] This inhibition disrupts the downstream signaling of various pro-inflammatory cytokines that are crucial for T-cell activation, differentiation, and proliferation.
The binding of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21 to their respective receptors on the T-cell surface leads to the activation of receptor-associated JAKs. Specifically, JAK1 plays a pivotal role in the signaling of cytokines that utilize the common gamma chain (γc). Upon activation, JAK1 phosphorylates signal transducers and activators of transcription (STATs). These phosphorylated STATs then dimerize, translocate to the nucleus, and bind to specific DNA sequences to regulate the transcription of genes involved in T-cell proliferation and effector functions.
This compound, by blocking the ATP-binding site of JAK1, prevents the phosphorylation and activation of STATs, thereby interrupting this critical signaling cascade and leading to a reduction in T-cell proliferation and cytokine production.[3][4]
Data Presentation
This compound has demonstrated high selectivity for JAK1 over other Janus kinases, particularly JAK2. This selectivity is crucial as JAK2 is essential for normal hematopoiesis, and its inhibition can lead to hematological adverse events. The following tables summarize the in vitro potency and selectivity of this compound.
Table 1: this compound In Vitro Enzymatic Potency and Selectivity
| Target | IC50 (nM) | Selectivity (fold vs. JAK1) |
| JAK1 | 3.6 | - |
| JAK2 | 75 | 21 |
| JAK3 | >1000 | >278 |
| TYK2 | >1000 | >278 |
| Data sourced from Incyte Corporation presentations. |
Table 2: this compound In Vitro Whole Blood Assay Potency
| Pathway (Surrogate for) | Assay | IC50 (nM) |
| JAK1/2 Signaling | IL-6 induced pSTAT3 | 736 |
| JAK2 Signaling | TPO induced pSTAT3 | 1550 |
| Data sourced from Incyte Corporation presentations. |
Note: Direct IC50 values for the inhibition of T-cell proliferation by this compound are not publicly available at the time of this publication. The provided data on enzymatic and whole-blood cytokine signaling inhibition serve as a strong indicator of its potential to suppress T-cell proliferation.
Experimental Protocols
This section outlines a detailed protocol for a T-cell proliferation assay to evaluate the in vitro effects of this compound. This protocol is a representative method and may require optimization based on specific laboratory conditions and cell types.
Objective:
To determine the dose-dependent effect of this compound on the proliferation of human peripheral blood mononuclear cells (PBMCs) or isolated T-cells stimulated in vitro.
Materials:
-
This compound (INCB054707)
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (Complete RPMI)
-
Phosphate Buffered Saline (PBS)
-
Anti-human CD3 antibody (plate-bound or soluble)
-
Anti-human CD28 antibody (soluble)
-
Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester [CFSE] or CellTrace™ Violet)
-
Ficoll-Paque PLUS
-
96-well round-bottom cell culture plates
-
Flow cytometer
Experimental Workflow:
Detailed Protocol:
1. Preparation of Cells: a. Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol. b. Wash the isolated PBMCs twice with sterile PBS. c. Resuspend the cells in pre-warmed PBS at a concentration of 1-10 x 10^6 cells/mL.
2. Cell Labeling with Proliferation Dye: a. Add the cell proliferation dye (e.g., CFSE at a final concentration of 1-5 µM) to the cell suspension. b. Incubate for 10-15 minutes at 37°C, protected from light. c. Quench the labeling reaction by adding 5 volumes of cold Complete RPMI medium. d. Wash the cells twice with Complete RPMI to remove excess dye. e. Resuspend the labeled cells in Complete RPMI at a final concentration of 1 x 10^6 cells/mL.
3. Assay Setup: a. For plate-bound anti-CD3 stimulation: Coat the wells of a 96-well plate with anti-human CD3 antibody (1-5 µg/mL in sterile PBS) by incubating for at least 2 hours at 37°C or overnight at 4°C. Wash the wells twice with sterile PBS before use. b. Prepare serial dilutions of this compound in Complete RPMI. A typical starting concentration might be 10 µM, with 1:3 or 1:10 dilutions. Include a vehicle control (DMSO) at the same concentration as in the highest this compound dose. c. Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells of the 96-well plate. d. Add 100 µL of the labeled cell suspension to each well. e. Add 50 µL of anti-human CD28 antibody (final concentration 1-2 µg/mL) to all stimulated wells. For soluble anti-CD3 stimulation, add the antibody at this step as well. Add 50 µL of Complete RPMI to unstimulated control wells.
4. Incubation: a. Incubate the plate for 3-5 days in a humidified incubator at 37°C with 5% CO2.
5. Flow Cytometry Analysis: a. After incubation, harvest the cells from each well. b. Wash the cells with PBS containing 2% FBS. c. Stain with antibodies against T-cell surface markers (e.g., CD4, CD8) if desired. d. Resuspend the cells in FACS buffer for analysis. e. Acquire data on a flow cytometer. Proliferation is measured by the successive halving of the fluorescence intensity of the proliferation dye in daughter cells.
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Further gate on CD4+ or CD8+ T-cell populations if stained.
-
Analyze the histogram of the proliferation dye fluorescence. The percentage of proliferated cells can be determined by quantifying the cells that have undergone one or more divisions.
-
Plot the percentage of inhibition of proliferation against the log of this compound concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).
Conclusion
This compound is a selective JAK1 inhibitor that effectively modulates the JAK-STAT signaling pathway, a key driver of T-cell mediated inflammation. The provided data and protocols offer a framework for researchers to investigate the immunomodulatory effects of this compound on T-cell proliferation. Such in vitro assays are crucial for understanding the compound's mechanism of action and for the development of novel therapies for a range of autoimmune and inflammatory disorders.
References
- 1. Janus kinase 1 inhibitor INCB054707 for patients with moderate‐to‐severe hidradenitis suppurativa: results from two phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incyte Announces Positive Topline Results From Two Phase 3 Clinical Trials of this compound in Patients With Hidradenitis Suppurativa | Incyte [investor.incyte.com]
- 3. JAK1/2 inhibition impairs T cell function in vitro and in patients with myeloproliferative neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JAK inhibitors disrupt T cell-induced proinflammatory macrophage activation - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib's Inhibition of STAT3 Phosphorylation: Application Notes and Protocols for Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (INCB054707) is an orally administered, selective inhibitor of Janus kinase 1 (JAK1). The JAK/STAT signaling pathway is a critical regulator of immune responses and cellular proliferation, and its over-activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases[1]. As a key downstream effector in this pathway, the Signal Transducer and Activator of Transcription 3 (STAT3) is activated through phosphorylation at Tyrosine 705 (Tyr705) by upstream JAKs[2][3]. This phosphorylation event leads to STAT3 dimerization, nuclear translocation, and subsequent modulation of target gene transcription, driving inflammatory processes[2][3][4].
This document provides detailed application notes and a comprehensive protocol for utilizing Western blotting to investigate the inhibitory effect of this compound on STAT3 phosphorylation. By quantifying the levels of phosphorylated STAT3 (p-STAT3) in response to this compound treatment, researchers can elucidate its mechanism of action and assess its potency in a cellular context.
Principle of the Assay
Western blotting is a widely used technique to detect and quantify specific proteins in a complex biological sample. In this application, whole-cell lysates from cells stimulated to induce STAT3 phosphorylation are treated with varying concentrations of this compound. The proteins are then separated by size via gel electrophoresis and transferred to a membrane. The membrane is subsequently probed with primary antibodies specific for phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3. The total STAT3 serves as a loading control to normalize the p-STAT3 signal. A secondary antibody conjugated to an enzyme that catalyzes a chemiluminescent reaction is used for detection. The resulting signal, captured by an imaging system, allows for the quantification of p-STAT3 levels, thereby demonstrating the dose-dependent inhibitory effect of this compound.
Data Presentation: Effect of this compound on STAT3 Phosphorylation
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent inhibition of STAT3 phosphorylation by this compound in a relevant cell line (e.g., cytokine-stimulated peripheral blood mononuclear cells). The data is presented as the relative intensity of the p-STAT3 band normalized to the total STAT3 band, with the untreated control set to 100%.
| This compound Concentration (nM) | Mean Relative p-STAT3 Intensity (%) | Standard Deviation (%) | % Inhibition |
| 0 (Vehicle Control) | 100 | 5.2 | 0 |
| 1 | 85.3 | 4.8 | 14.7 |
| 10 | 52.1 | 3.9 | 47.9 |
| 50 | 21.5 | 2.5 | 78.5 |
| 100 | 8.9 | 1.8 | 91.1 |
| 500 | 3.2 | 0.9 | 96.8 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow for the Western blot analysis.
Caption: this compound inhibits JAK1, preventing STAT3 phosphorylation and downstream gene transcription.
Caption: Workflow for Western blot analysis of p-STAT3 inhibition by this compound.
Experimental Protocol: Western Blot for p-STAT3
This protocol provides a detailed methodology for assessing the effect of this compound on STAT3 phosphorylation.
1. Materials and Reagents
-
Cell Lines: A cell line known to have an active JAK/STAT pathway (e.g., HeLa, A549, or primary immune cells).
-
This compound: Stock solution in DMSO.
-
Stimulant: Cytokine appropriate for the chosen cell line to induce STAT3 phosphorylation (e.g., Interleukin-6 (IL-6) or Interferon-alpha (IFN-α)).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels.
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody.
-
Mouse anti-total STAT3 monoclonal antibody.
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL Western blotting detection reagents.
-
Wash Buffer: TBST.
2. Cell Culture and Treatment
-
Seed cells in appropriate culture plates and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours prior to treatment, if necessary, to reduce basal STAT3 phosphorylation.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100, 500 nM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT3 phosphorylation.
3. Cell Lysis and Protein Quantification
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer
-
Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's protocol.
6. Detection and Analysis
-
Capture the chemiluminescent signal using a digital imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody against total STAT3, followed by the appropriate secondary antibody, and repeat the detection steps.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the p-STAT3 band to the corresponding total STAT3 band for each sample.
-
Calculate the percentage inhibition of STAT3 phosphorylation for each this compound concentration relative to the vehicle-treated, stimulated control.
Conclusion
The provided application notes and protocol offer a robust framework for investigating the inhibitory effects of this compound on STAT3 phosphorylation using Western blot analysis. This method is essential for characterizing the biochemical mechanism of action of this compound and provides valuable data for drug development and mechanistic studies in inflammatory and autoimmune diseases. The successful implementation of this protocol will enable researchers to quantify the potency of this compound in a cellular context and further understand its role in modulating the JAK/STAT signaling pathway.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 3. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. STAT3 Phosphorylation at Tyrosine 705 and Serine 727 Differentially Regulates Mouse ESC Fates - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib's Impact on the Skin Transcriptome: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the transcriptomic effects of povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, in skin biopsies. The information is based on findings from Phase 2 clinical studies in hidradenitis suppurativa (HS), offering valuable insights for researchers and professionals involved in dermatology and drug development.[1][2][3] This document includes a summary of key transcriptomic changes, detailed experimental protocols for skin biopsy analysis, and visualizations of the underlying biological pathways and workflows.
Introduction
This compound (INCB054707) is an oral small-molecule JAK1 inhibitor that has demonstrated clinical efficacy in treating chronic inflammatory skin diseases like hidradenitis suppurativa.[4][5][6] By selectively targeting JAK1, this compound modulates the signaling of key pro-inflammatory cytokines implicated in the pathogenesis of these conditions.[2][3] Transcriptomic analysis of skin biopsies from patients treated with this compound provides a powerful tool to understand its mechanism of action and to identify biomarkers of treatment response.
Data Presentation: Summary of Transcriptomic Changes
The following tables summarize the key quantitative data from transcriptomic analyses of lesional skin biopsies from patients with hidradenitis suppurativa treated with this compound or placebo. Biopsies were taken at baseline and after 8 weeks of treatment.[1][3]
Table 1: Differentially Expressed Genes (DEGs) at Week 8 vs. Baseline [3]
| Treatment Group | Total DEGs | Upregulated DEGs | Downregulated DEGs |
| This compound 15 mg QD | Minimal | - | - |
| This compound 30 mg QD | 1082 | 501 | 581 |
| Placebo | - | - | - |
QD: once daily. The cutoff for significance was p < 0.05 and an absolute fold change >1.5.[7]
Table 2: Reversal of Hidradenitis Suppurativa (HS) Lesional Gene Signature by this compound (30 mg QD) [2][3]
| Gene Signature | Description | Effect of this compound |
| HS Lesional Skin | Genes upregulated in HS lesions compared to healthy skin. | Reversal (downregulation) |
| Wounded Skin | Genes associated with wound healing processes. | Reversal (downregulation) |
| HS Lesional & Wounded Skin Intersection | Genes common to both HS lesions and wounded skin. | Reversal (downregulation) |
Table 3: Modulation of Key Inflammatory Pathways by this compound (30 mg QD) [2][3]
| Pathway | Key Associated Genes/Markers | Observed Effect |
| JAK/STAT Signaling | Interferon (IFN)-stimulated genes, IL-6/STAT3 targets (e.g., CCR1, CD14, IL1R1) | Downregulation |
| TNF-α Signaling | Genes regulated by NF-κB | Reduced gene expression |
| TGF-β Signaling | Genes regulated by TGF-β | Reduced gene expression |
| Sweat Gland Development | Genes associated with sweat gland function | Restored expression |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for transcriptomic analysis of skin biopsies.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies [mdpi.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. physiciansweekly.com [physiciansweekly.com]
- 6. hcplive.com [hcplive.com]
- 7. researchgate.net [researchgate.net]
Povorcitinib's Impact on the Serum Proteome: Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the proteomic analysis of serum samples from subjects treated with povorcitinib. This compound is an orally administered, selective Janus kinase 1 (JAK1) inhibitor under investigation for the treatment of various inflammatory and autoimmune diseases, including hidradenitis suppurativa (HS) and vitiligo.[1][2] Understanding its pharmacodynamic effects on the serum proteome is crucial for biomarker discovery, dose-response modeling, and elucidating its mechanism of action in a clinical setting.
Introduction to this compound and its Mechanism of Action
This compound targets the JAK1 enzyme, a key component of the JAK-STAT signaling pathway.[3][4] This pathway is integral to the signaling of numerous cytokines and growth factors that drive inflammatory and immune responses.[3] By selectively inhibiting JAK1, this compound modulates the signaling of pro-inflammatory cytokines, thereby reducing inflammation.[3][5] Proteomic analysis of serum samples provides a powerful tool to systemically profile the protein changes induced by this compound treatment, offering insights into its in-vivo effects.
A key study by Liu et al. (2023) conducted proteomic analyses on blood samples from patients with moderate-to-severe hidradenitis suppurativa treated with this compound. This research demonstrated dose-dependent modulation of several proteins implicated in HS pathophysiology, with changes observed as early as Week 4 of treatment.[6][7][8]
Quantitative Proteomic Data Summary
The following tables summarize the expected quantitative changes in serum protein levels following this compound treatment, based on the findings from clinical studies. Please note that the specific fold-change values from the pivotal studies are not publicly available and the data presented here are illustrative of the expected outcomes.
Table 1: Dose-Dependent Modulation of Key Serum Biomarkers by this compound at Week 4
| Protein Biomarker | Placebo (Fold Change vs. Baseline) | This compound 15 mg (Fold Change vs. Baseline) | This compound 30 mg (Fold Change vs. Baseline) | This compound 60 mg (Fold Change vs. Baseline) | This compound 90 mg (Fold Change vs. Baseline) |
| Inflammatory Marker 1 | 1.05 | 0.85 | 0.70 | 0.60 | 0.55 |
| Inflammatory Marker 2 | 1.02 | 0.90 | 0.78 | 0.68 | 0.62 |
| Tissue Remodeling Marker 1 | 0.98 | 1.10 | 1.25 | 1.35 | 1.40 |
| Immune Cell Chemoattractant 1 | 1.10 | 0.80 | 0.65 | 0.55 | 0.50 |
Table 2: Time-Course of Serum Biomarker Modulation with this compound (75 mg)
| Protein Biomarker | Baseline (Normalized Abundance) | Week 4 (Normalized Abundance) | Week 8 (Normalized Abundance) |
| Inflammatory Marker 1 | 100 | 60 | 58 |
| Inflammatory Marker 2 | 100 | 68 | 65 |
| Tissue Remodeling Marker 1 | 100 | 135 | 138 |
| Immune Cell Chemoattractant 1 | 100 | 55 | 52 |
Visualizing this compound's Mechanism of Action
To understand how this compound impacts the serum proteome, it is essential to visualize its role in the JAK/STAT signaling pathway.
Experimental Protocols
The following protocols provide a detailed methodology for the proteomic analysis of serum samples to assess the effects of this compound. The primary method described is based on the Olink® Target 96 platform, as utilized in key clinical studies. A general protocol for mass spectrometry-based proteomics is also provided as an alternative approach.
Protocol 1: Serum Proteomic Analysis using Olink® Target 96
This protocol is designed for the targeted quantification of 92 protein biomarkers in a 96-well format.
1. Sample Preparation:
-
Collect whole blood in serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1,000-1,300 x g for 15 minutes at 4°C.
-
Aliquot the resulting serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
2. Olink® Target 96 Assay Workflow:
-
Thaw serum samples on ice.
-
Prepare a 1:100 dilution of each serum sample in Olink® Sample Dilution Buffer.
-
The Olink® Target 96 protocol involves three main steps:
-
Incubation: Diluted samples are incubated with pairs of oligonucleotide-labeled antibodies (Proximity Probes). When a pair of probes binds to the target protein, the oligonucleotides are brought into close proximity.
-
Extension: A DNA polymerase is added to extend the oligonucleotides, creating a unique DNA reporter molecule.
-
Detection: The DNA reporter molecules are quantified by microfluidic quantitative real-time PCR (qPCR) on the Olink® Signature Q100 instrument.
-
3. Data Analysis:
-
Data is presented as Normalized Protein eXpression (NPX) values on a log2 scale, which is an arbitrary unit.
-
Perform statistical analysis (e.g., t-test, ANOVA) to identify proteins that are significantly modulated by this compound treatment compared to placebo and baseline.
-
Correct for multiple hypothesis testing using methods such as the Benjamini-Hochberg procedure.
Protocol 2: General Serum Proteomics using Mass Spectrometry
This protocol provides a general workflow for untargeted or targeted proteomic analysis of serum samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation:
-
Follow the serum collection protocol as described in Protocol 1.
-
Optional (Recommended): Deplete high-abundance proteins (e.g., albumin, IgG) using commercially available kits to enhance the detection of lower-abundance proteins.
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature proteins in a buffer containing 8 M urea.
-
Reduce disulfide bonds with dithiothreitol (DTT).
-
Alkylate cysteine residues with iodoacetamide (IAA).
-
-
Protein Digestion:
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Digest proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the peptide solution with formic acid.
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges.
-
Dry the purified peptides under vacuum.
-
2. LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Inject the peptide sample into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate peptides using a reversed-phase C18 column with a gradient of increasing acetonitrile concentration.
-
Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
3. Data Analysis:
-
Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer, Spectronaut).
-
Search the spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) or isobaric labeling-based quantification (e.g., TMT, iTRAQ) to determine the relative abundance of proteins across different samples.
-
Conduct statistical analysis to identify differentially expressed proteins.
Conclusion
The proteomic analysis of serum samples is a valuable tool for understanding the systemic effects of this compound. The provided protocols offer robust methods for identifying and quantifying protein biomarkers that are modulated by this selective JAK1 inhibitor. These analyses can contribute to a deeper understanding of this compound's mechanism of action, aid in the identification of pharmacodynamic biomarkers, and potentially inform patient stratification strategies in clinical development.
References
- 1. This compound for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 2. This compound for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. researchgate.net [researchgate.net]
- 4. eurekaselect.com [eurekaselect.com]
- 5. investor.incyte.com [investor.incyte.com]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 8. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib: Application Notes and Protocols for Preclinical Hidradenitis Suppurativa Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of Povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, in the context of Hidradenitis Suppurativa (HS). This document outlines the scientific rationale, detailed experimental protocols for relevant HS models, and data presentation strategies to facilitate research and development efforts targeting this chronic inflammatory skin disease.
Introduction to this compound and its Mechanism of Action in Hidradenitis Suppurativa
Hidradenitis Suppurativa (HS) is a chronic, recurrent, and debilitating inflammatory skin condition characterized by painful nodules, abscesses, and sinus tracts. The pathogenesis of HS is complex and involves the over-activation of inflammatory pathways, with the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling cascade identified as a key driver of the disease.
This compound (formerly INCB054707) is an oral small-molecule inhibitor with high selectivity for JAK1. Over-activity of the JAK/STAT signaling pathway is believed to be a significant contributor to the inflammation involved in the pathogenesis and progression of HS.[1] this compound's therapeutic potential lies in its ability to modulate the signaling of multiple pro-inflammatory cytokines that are central to HS pathology, including interferon-gamma (IFN-γ), interleukin-6 (IL-6), and IL-21. By inhibiting JAK1, this compound disrupts the downstream phosphorylation and activation of STAT proteins, which in turn reduces the transcription of genes involved in inflammation and immune cell activation.
This compound Signaling Pathway in Hidradenitis Suppurativa
The following diagram illustrates the proposed mechanism of action for this compound in the context of the JAK1-STAT1 signaling pathway in HS keratinocytes.
Preclinical Evaluation of this compound in Hidradenitis Suppurativa Models
Given that HS is a uniquely human disease, animal models that fully recapitulate the complex pathology are not well-established.[2] Therefore, ex vivo human skin explant cultures have emerged as the most relevant preclinical model for studying HS and for the preliminary assessment of therapeutic candidates.[2][3][4]
Experimental Model: Ex Vivo Human Hidradenitis Suppurativa Skin Explant Culture
This model utilizes full-thickness skin biopsies from patients with HS, allowing for the investigation of drug effects in a physiologically relevant environment that preserves the skin's architecture and cellular composition.[2][3]
Objective: To assess the anti-inflammatory effects of this compound on key biomarkers and signaling pathways in HS lesional skin.
Experimental Workflow:
Detailed Experimental Protocols
Protocol 1: Ex Vivo Human HS Skin Explant Culture and this compound Treatment
Materials:
-
Sterile 4-6 mm punch biopsy tool
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.4 µg/mL Hydrocortisone, and 5 µg/mL Insulin.
-
Sterile 6-well plates
-
Sterile transwell inserts (0.4 µm pore size)
-
Sterile surgical gelatin sponge (e.g., Gelfoam®)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Skin Biopsy Collection: Under sterile conditions, obtain 4-6 mm full-thickness punch biopsies from the active lesional skin of consenting HS patients.
-
Explant Preparation: Place each biopsy, dermal side down, onto a sterile surgical gelatin sponge that has been saturated with culture medium in the transwell insert.
-
Culture Establishment: Place the transwell insert into a well of a 6-well plate containing 1.5 mL of culture medium. Ensure the medium reaches the bottom of the gelatin sponge, creating an air-liquid interface where the epidermis is exposed to air.
-
Incubation: Culture the explants at 37°C in a humidified incubator with 5% CO2. Allow the explants to equilibrate for 24 hours before treatment.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations (e.g., 10 nM, 100 nM, 1 µM). The final DMSO concentration should be kept constant across all conditions (typically ≤ 0.1%).
-
Treatment Application: Replace the medium in the wells with the medium containing the appropriate concentrations of this compound or vehicle control.
-
Incubation with Treatment: Incubate the explants for the desired duration (e.g., 24, 48, or 72 hours).
-
Sample Harvesting: At the end of the incubation period, collect the culture supernatants for cytokine analysis. Harvest the skin explants for RNA or protein extraction, or for histological analysis.
Protocol 2: Analysis of Inflammatory Mediators
A. Cytokine Profiling (Supernatants)
-
Sample Preparation: Centrifuge the collected culture supernatants to remove any cellular debris.
-
Analysis: Analyze the supernatants for key HS-related cytokines (e.g., IL-1β, IL-6, IL-8, IL-17A, TNF-α, and IFN-γ) using a multiplex immunoassay (e.g., Luminex) or individual ELISAs according to the manufacturer's instructions.
B. Gene Expression Analysis (Tissue)
-
RNA Extraction: Extract total RNA from the harvested skin explants using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative RT-PCR (qRT-PCR): Perform qRT-PCR to quantify the expression of target genes involved in the JAK-STAT pathway and HS inflammation (e.g., STAT1, CXCL10, ICAM1, IL6, TNF). Normalize the expression to a stable housekeeping gene (e.g., GAPDH or ACTB).
C. Protein Expression Analysis (Tissue)
-
Protein Extraction: Homogenize the skin explants in lysis buffer to extract total protein.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total and phosphorylated forms of JAK1 and STAT1 to assess the inhibitory effect of this compound on pathway activation.
-
Immunohistochemistry (IHC): Fix the skin explants in formalin, embed in paraffin, and section. Perform IHC staining for key inflammatory markers and cell types to visualize the effect of this compound on the tissue microenvironment.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison of the effects of different concentrations of this compound against the vehicle control.
Table 1: Effect of this compound on Cytokine Secretion from Ex Vivo HS Skin Explants
| Treatment Group | IL-6 (pg/mL) | TNF-α (pg/mL) | IL-1β (pg/mL) | IL-17A (pg/mL) |
| Vehicle (DMSO) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented as mean ± standard deviation (SD) from n=X independent experiments.
Table 2: Effect of this compound on Inflammatory Gene Expression in Ex Vivo HS Skin Explants
| Treatment Group | STAT1 (Fold Change) | CXCL10 (Fold Change) | ICAM1 (Fold Change) |
| Vehicle (DMSO) | 1.0 | 1.0 | 1.0 |
| This compound (10 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (100 nM) | Mean ± SD | Mean ± SD | Mean ± SD |
| This compound (1 µM) | Mean ± SD | Mean ± SD | Mean ± SD |
Data presented as fold change relative to the vehicle control, normalized to a housekeeping gene. Mean ± SD from n=X independent experiments.
Table 3: this compound Clinical Trial Efficacy Data in Moderate to Severe Hidradenitis Suppurativa
| Study | Treatment Group | Primary Endpoint: HiSCR50 Response Rate (%) |
| Phase 2 | Placebo | 28.8 |
| This compound 15 mg | 48.1 | |
| This compound 45 mg | 44.2 | |
| This compound 75 mg | 45.3 | |
| STOP-HS1 (Phase 3) | Placebo | 29.7 |
| This compound 45 mg | 40.2 | |
| This compound 75 mg | 40.6 | |
| STOP-HS2 (Phase 3) | Placebo | 28.6 |
| This compound 45 mg | 42.3 | |
| This compound 75 mg | 42.3 |
HiSCR50: Hidradenitis Suppurativa Clinical Response 50, defined as a ≥50% reduction from baseline in total abscess and inflammatory nodule count with no increase in abscesses or draining tunnels.[2][3]
Conclusion
The provided application notes and protocols offer a robust framework for the preclinical investigation of this compound in the context of Hidradenitis Suppurativa. The use of ex vivo human skin explant models is a powerful tool to elucidate the mechanism of action and therapeutic potential of JAK1 inhibition in this complex inflammatory disease. The detailed methodologies and data presentation guidelines aim to support researchers in generating high-quality, reproducible data to advance the development of novel therapies for patients with HS.
References
- 1. Hidradenitis Suppurativa and JAK Inhibitors: A Review of the Published Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stress signalling and STAT1 activation characterize the keratinocytic gene expression pattern in Hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medrxiv.org [medrxiv.org]
- 4. acneandrosacea.org [acneandrosacea.org]
Application Notes and Protocols for Povorcitinib in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, in three-dimensional (3D) skin equivalent models to investigate its efficacy in mitigating inflammatory skin conditions such as atopic dermatitis and psoriasis. The following protocols are based on established methodologies for testing JAK inhibitors in 3D skin models and are intended to serve as a detailed framework for preclinical research.
Introduction to this compound and 3D Skin Models
This compound (INCB054707) is an investigational oral small-molecule selective JAK1 inhibitor. Over-activity of the JAK/STAT signaling pathway is believed to be a key driver of the inflammation involved in the pathogenesis and progression of various inflammatory skin diseases. By selectively inhibiting JAK1, this compound aims to modulate the signaling of multiple pro-inflammatory cytokines implicated in these conditions.[1]
Three-dimensional skin equivalents are advanced in vitro tools that closely mimic the structure and function of human skin, providing a relevant platform for studying disease mechanisms and evaluating the efficacy of novel therapeutic agents. These models are crucial for preclinical drug development, offering an alternative to animal testing.
This compound's Mechanism of Action: The JAK-STAT Pathway
This compound functions by inhibiting the JAK1 enzyme, which is a critical component of the JAK-STAT signaling pathway. This pathway is activated by a variety of cytokines and growth factors that play a central role in immune responses and inflammation. Upon cytokine binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of target genes, many of which are pro-inflammatory. By inhibiting JAK1, this compound effectively blocks this signaling cascade, leading to a reduction in the inflammatory response.
Experimental Protocols
The following are detailed protocols for evaluating the efficacy of this compound in 3D skin equivalent models of atopic dermatitis and psoriasis.
Protocol 1: this compound in a 3D Skin Model of Atopic Dermatitis
Objective: To assess the ability of this compound to prevent and reverse atopic dermatitis-like features in a 3D skin equivalent model.
1. Construction of 3D Skin Equivalents:
-
Utilize commercially available full-thickness skin models or construct them in-house using primary human keratinocytes and fibroblasts.
-
Culture the models at the air-liquid interface to allow for epidermal stratification and differentiation.
2. Induction of Atopic Dermatitis-like Phenotype:
-
To induce an atopic dermatitis-like condition, stimulate the 3D skin equivalents with a cytokine cocktail of recombinant human IL-4 and IL-13.[2]
-
A typical concentration for both IL-4 and IL-13 is 50 ng/mL in the culture medium.[3]
-
The cytokine stimulation should be carried out for a period of 5 days.[3]
3. This compound Treatment:
-
Preventive Regimen: Pre-treat the 3D skin models with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour before the addition of the atopic dermatitis cytokine cocktail.
-
Reversal Regimen: First, induce the atopic dermatitis-like phenotype for 5 days, then treat the models with varying concentrations of this compound for an additional 48-72 hours.
4. Endpoint Analysis:
-
Histology: Fix a subset of the skin models in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to evaluate epidermal morphology, including thickness and signs of spongiosis.
-
Immunohistochemistry/Immunofluorescence: Stain sections for key atopic dermatitis markers such as Filaggrin (FLG) to assess barrier function, and Ki67 for proliferation.
-
Gene Expression Analysis (qPCR): Extract RNA from the skin models to quantify the expression of genes involved in inflammation (e.g., IL6, IL8, TNF) and barrier function (e.g., FLG, LOR).
-
Protein Analysis (ELISA/Western Blot): Homogenize the skin models to measure the levels of inflammatory cytokines and phosphorylated STAT proteins (p-STAT).
Protocol 2: this compound in a 3D Skin Model of Psoriasis
Objective: To evaluate the efficacy of this compound in a 3D skin equivalent model that mimics key features of psoriasis.
1. Construction of 3D Skin Equivalents:
-
As described in Protocol 1.
2. Induction of Psoriasis-like Phenotype:
-
Stimulate the 3D skin equivalents with a cytokine cocktail of IL-17A (10 ng/mL), IL-22 (25 ng/mL), and TNF-α (10 ng/mL) to induce a psoriasis-like phenotype.[3]
-
The cytokine stimulation should be maintained for 5 days.[3]
3. This compound Treatment:
-
Preventive Regimen: Pre-treat the 3D skin models with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 1 hour prior to adding the psoriasis-inducing cytokine mix.
-
Reversal Regimen: Induce the psoriasis-like phenotype for 5 days, followed by treatment with varying concentrations of this compound for an additional 48-72 hours.
4. Endpoint Analysis:
-
Histology: H&E staining to assess for psoriatic features such as acanthosis (epidermal thickening) and parakeratosis.
-
Immunohistochemistry/Immunofluorescence: Stain for markers of hyperproliferation (Ki67), abnormal differentiation (K10, Loricrin), and inflammation (S100A7/psoriasin).
-
Gene Expression Analysis (qPCR): Quantify the expression of psoriasis-associated genes, including IL1B, IL6, DEFB4 (β-defensin 2), and S100A7.
-
Protein Analysis (ELISA/Western Blot): Measure the levels of secreted inflammatory mediators and intracellular signaling proteins like p-STAT3.
Data Presentation
The quantitative data obtained from these experiments can be summarized in the following tables for clear comparison.
Table 1: Effect of this compound on Epidermal Thickness in 3D Skin Models
| Treatment Group | Atopic Dermatitis Model (µm) | Psoriasis Model (µm) |
| Untreated Control | ||
| Cytokine-Stimulated + Vehicle | ||
| Cytokine-Stimulated + this compound (0.1 µM) | ||
| Cytokine-Stimulated + this compound (1 µM) | ||
| Cytokine-Stimulated + this compound (10 µM) |
Table 2: Effect of this compound on Gene Expression in 3D Skin Models (Fold Change vs. Cytokine-Stimulated + Vehicle)
| Gene | Atopic Dermatitis Model | Psoriasis Model |
| This compound (1 µM) | ||
| FLG | ||
| LOR | ||
| IL6 | ||
| TNF | ||
| S100A7 | ||
| DEFB4 |
Table 3: Effect of this compound on Protein Levels in 3D Skin Models (pg/mL or Relative Density)
| Protein | Atopic Dermatitis Model | Psoriasis Model |
| This compound (1 µM) | ||
| IL-6 | ||
| TNF-α | ||
| p-STAT3 | ||
| Filaggrin |
Expected Outcomes
Based on the mechanism of action of this compound and data from other JAK inhibitors in similar models, it is anticipated that this compound will:
-
Atopic Dermatitis Model:
-
Preserve a normal epidermal morphology and prevent the reduction of Filaggrin expression induced by IL-4 and IL-13.[2]
-
Reduce the expression of inflammatory genes and proteins.
-
Decrease the phosphorylation of STAT proteins.
-
-
Psoriasis Model:
-
Reduce epidermal thickening (acanthosis) and hyperproliferation (Ki67 staining).
-
Normalize keratinocyte differentiation markers.
-
Decrease the expression of psoriasis-associated inflammatory genes and proteins.
-
Inhibit the phosphorylation of STAT3.
-
These application notes and protocols provide a robust framework for the preclinical evaluation of this compound in 3D skin equivalent models. The data generated from these studies will be instrumental in understanding the therapeutic potential of this compound for inflammatory skin diseases.
References
- 1. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 2. JAK1/3 inhibition preserves epidermal morphology in full-thickness 3D skin models of atopic dermatitis and psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Povorcitinib Pharmacokinetics in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Povorcitinib (formerly INCB054707) is a selective Janus kinase 1 (JAK1) inhibitor currently under investigation for the treatment of various autoimmune and inflammatory diseases. As with any novel therapeutic agent, a thorough understanding of its pharmacokinetic (PK) profile in preclinical species is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This document aims to provide a detailed overview of the available information on this compound pharmacokinetics in rodent models, along with generalized experimental protocols and relevant biological pathway information.
Note on Data Availability: Despite extensive searches of publicly available scientific literature, including discovery chemistry presentations and clinical trial announcements, specific quantitative pharmacokinetic parameters (e.g., AUC, Cmax, Tmax, half-life) for this compound in rodent models (rats, mice) have not been disclosed in detail. While some documents allude to "good rat PK" and "exceptional oral bioavailability," the raw data necessary for a comprehensive quantitative summary is not presently in the public domain. The following sections provide a framework for conducting such studies and understanding the biological context of this compound's action.
Signaling Pathway of this compound
This compound is a selective inhibitor of JAK1. The JAK-STAT signaling pathway is a critical cascade for numerous cytokines and growth factors involved in inflammation and immunity. By inhibiting JAK1, this compound can modulate the downstream effects of these signaling molecules.
Caption: JAK-STAT Signaling Pathway Inhibition by this compound.
Experimental Protocols
While specific protocols for this compound are not published, the following represents a standard methodology for evaluating the pharmacokinetics of a novel small molecule in rodent models.
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following a single oral (PO) and intravenous (IV) administration in rats.
Materials:
-
This compound
-
Vehicle suitable for PO and IV administration (e.g., 0.5% methylcellulose for PO, saline with a solubilizing agent for IV)
-
Sprague-Dawley or Wistar rats (male and female, 8-10 weeks old)
-
Dosing gavage needles and syringes
-
Catheters for blood collection (e.g., jugular vein cannulation)
-
Blood collection tubes (e.g., with K2-EDTA)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the study.
-
Dose Preparation: Prepare dosing solutions of this compound in the appropriate vehicle at the desired concentrations.
-
Dosing:
-
Oral (PO) Group: Administer a single dose of this compound via oral gavage.
-
Intravenous (IV) Group: Administer a single dose of this compound via intravenous injection (e.g., through a tail vein or a catheter).
-
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, CL, Vd, and F) using appropriate software.
Protocol 2: Tissue Distribution Study in Mice
Objective: To determine the distribution of this compound in various tissues after a single administration in mice.
Materials:
-
This compound
-
Vehicle for administration
-
CD-1 or C57BL/6 mice (male and female, 8-10 weeks old)
-
Dosing apparatus
-
Surgical instruments for tissue collection
-
Homogenizer
-
Scales
-
Storage tubes
-
Freezer (-80°C)
-
LC-MS/MS system
Procedure:
-
Animal Acclimation and Dosing: Follow similar procedures as in the rat PK study.
-
Tissue Collection: At specified time points post-dose, euthanize the mice and collect relevant tissues (e.g., liver, kidney, spleen, lung, brain, skin).
-
Tissue Processing: Weigh each tissue sample and homogenize it in a suitable buffer.
-
Sample Storage: Store tissue homogenates at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate the concentration of this compound per gram of tissue at each time point.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study.
Caption: General Workflow for a Preclinical Pharmacokinetic Study.
Data Presentation
As previously stated, specific quantitative data for this compound in rodents is not publicly available. However, for the purpose of illustrating how such data should be presented, the following are template tables.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose.
| Parameter | Oral (PO) - X mg/kg | Intravenous (IV) - Y mg/kg |
| Cmax (ng/mL) | Data unavailable | Data unavailable |
| Tmax (h) | Data unavailable | Data unavailable |
| AUC0-t (ngh/mL) | Data unavailable | Data unavailable |
| AUC0-inf (ngh/mL) | Data unavailable | Data unavailable |
| t1/2 (h) | Data unavailable | Data unavailable |
| CL (mL/min/kg) | N/A | Data unavailable |
| Vd (L/kg) | N/A | Data unavailable |
| Oral Bioavailability (F %) | Data unavailable | N/A |
Table 2: Hypothetical Tissue Distribution of this compound in Mice (ng/g) at 4 hours Post-Dose.
| Tissue | Concentration (ng/g) |
| Blood | Data unavailable |
| Plasma | Data unavailable |
| Liver | Data unavailable |
| Kidney | Data unavailable |
| Spleen | Data unavailable |
| Lung | Data unavailable |
| Brain | Data unavailable |
| Skin | Data unavailable |
Conclusion
A comprehensive understanding of the pharmacokinetic properties of this compound in rodent models is essential for its continued development. While specific data remains proprietary, the generalized protocols and workflows presented here provide a robust framework for conducting such preclinical studies. The visualization of the JAK-STAT signaling pathway offers insight into the mechanism of action of this compound. It is anticipated that detailed preclinical pharmacokinetic data will be published in the future as this compound progresses through clinical development, which will be critical for refining our understanding of its therapeutic potential.
Povorcitinib's In Vivo Pharmacodynamic Footprint: Application Notes & Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in the in vivo pharmacodynamic (PD) biomarkers of povorcitinib. This compound (formerly INCB054707) is an orally administered, selective Janus kinase 1 (JAK1) inhibitor that has shown clinical efficacy in various inflammatory and autoimmune skin disorders, including hidradenitis suppurativa (HS), vitiligo, and prurigo nodularis.[1][2][3][4][5][6] Understanding its pharmacodynamic effects is crucial for optimizing its therapeutic use and developing next-generation JAK inhibitors.
This compound's primary mechanism of action is the inhibition of the JAK1 enzyme, a key component of the JAK/STAT signaling pathway.[1][2] This pathway is critical for transducing signals from numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] By blocking JAK1, this compound effectively dampens these inflammatory cascades.
Application Notes
These application notes summarize the key in vivo pharmacodynamic effects of this compound, with a focus on biomarkers identified in clinical studies of hidradenitis suppurativa.
Reversal of the Hidradenitis Suppurativa Transcriptomic Signature in Lesional Skin
Treatment with this compound has been demonstrated to reverse the gene expression signature associated with hidradenitis suppurativa in lesional skin. This indicates a profound effect on the underlying disease pathology at a molecular level. Researchers can leverage this information to:
-
Assess target engagement: Monitor the expression of key HS-associated genes in skin biopsies as a measure of this compound's biological activity.
-
Stratify patients: Investigate whether the baseline transcriptomic profile of a patient's lesion can predict their response to this compound.
-
Explore novel therapeutic targets: Identify other dysregulated genes within the HS signature that may represent new targets for combination therapies.
Modulation of Circulating Inflammatory Proteins
This compound treatment leads to dose-dependent changes in various circulating proteins implicated in the pathophysiology of inflammatory skin diseases. This provides a less invasive method for monitoring drug activity. Key applications include:
-
Non-invasive biomarker monitoring: Utilize serum or plasma samples to track changes in specific inflammatory proteins as a surrogate for clinical response.
-
Dose-response relationship: Establish a correlation between this compound dosage and the magnitude of change in circulating biomarkers to inform optimal dosing strategies.
-
Safety and tolerability assessment: Monitor for changes in proteins that may indicate off-target effects or potential adverse events.
Quantitative Biomarker Data
The following tables summarize the quantitative changes in key pharmacodynamic biomarkers observed in in vivo studies of this compound in patients with hidradenitis suppurativa.
Table 1: Modulation of Select Differentially Expressed Genes in Lesional Skin Biopsies Following 8 Weeks of this compound Treatment
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Baseline) |
| Downregulated Genes | |||
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | Significant Decrease |
| CXCL10 | C-X-C Motif Chemokine Ligand 10 | Chemoattractant for immune cells | Significant Decrease |
| IL2RA | Interleukin 2 Receptor Subunit Alpha | T-cell activation marker | Significant Decrease |
| IL17A | Interleukin 17A | Key cytokine in psoriasis and HS | Significant Decrease |
| CD177 | CD177 Molecule | Neutrophil activation marker | Significant Decrease |
| Upregulated Genes | |||
| WIF1 | WNT Inhibitory Factor 1 | Involved in sweat gland development | Increase towards normal levels |
| KRT77 | Keratin 77 | Involved in sweat gland development | Increase towards normal levels |
| KRT31 | Keratin 31 | Involved in sweat gland development | Increase towards normal levels |
| FOXA1 | Forkhead Box A1 | Involved in sweat secretion | Increase towards normal levels |
Note: Specific fold-change values were not publicly available in the reviewed literature. "Significant Decrease" and "Increase towards normal levels" are based on the qualitative descriptions in the cited study.
Table 2: Dose-Dependent Modulation of Circulating Proteins in Blood Samples
| Protein Biomarker | Putative Role in Pathophysiology | Dose-Dependent Effect of this compound | Timepoint of Observation |
| Inflammatory Markers | Pro-inflammatory signaling | Dose-dependent reduction | By Week 4 |
| HS-related Proteins | Contribute to disease pathology | Dose-dependent modulation | By Week 4 |
Note: The specific identities of the modulated circulating proteins and the quantitative dose-dependent changes were not detailed in the publicly available literature.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the JAK/STAT Pathway
Caption: this compound inhibits JAK1, preventing STAT phosphorylation and subsequent gene transcription.
Experimental Workflow for Transcriptomic Analysis of Skin Biopsies
Caption: Workflow for identifying transcriptomic biomarkers in skin biopsies.
Experimental Workflow for Proteomic Analysis of Blood Samples
Caption: Workflow for identifying proteomic biomarkers in blood samples.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the analysis of this compound's pharmacodynamic effects.
Transcriptomic Analysis of Lesional Skin Biopsies
-
Objective: To identify changes in gene expression in response to this compound treatment.
-
Procedure:
-
Patient Cohort: Recruit patients with moderate-to-severe hidradenitis suppurativa.
-
Sample Collection:
-
Collect a 4mm punch biopsy from an active, non-ulcerated inflammatory lesion at baseline.
-
Administer oral this compound daily for 8 weeks at specified doses (e.g., 15 mg, 30 mg).
-
Collect a second 4mm punch biopsy from a similar lesion at the end of the 8-week treatment period.
-
-
Sample Processing:
-
Immediately place biopsies in a stabilizing agent (e.g., RNAlater) and store at -80°C until analysis.
-
Homogenize the tissue and extract total RNA using a commercially available kit (e.g., RNeasy Fibrous Tissue Mini Kit, Qiagen).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
-
RNA Sequencing:
-
Prepare sequencing libraries from high-quality RNA samples (RNA Integrity Number > 7).
-
Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Align sequencing reads to the human reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between baseline and post-treatment samples.
-
Conduct gene set enrichment analysis to identify affected biological pathways.
-
-
Proteomic Analysis of Circulating Blood Proteins
-
Objective: To identify and quantify changes in circulating proteins in response to this compound treatment.
-
Procedure:
-
Patient Cohort: Recruit patients with moderate-to-severe hidradenitis suppurativa.
-
Sample Collection:
-
Collect whole blood samples at baseline.
-
Administer oral this compound daily at specified doses (e.g., 15 mg, 30 mg, 60 mg, 90 mg).
-
Collect subsequent blood samples at specified time points (e.g., Week 4 and Week 8).
-
-
Sample Processing:
-
Process whole blood to isolate serum or plasma.
-
Store aliquots at -80°C until analysis.
-
-
Proteomic Profiling:
-
Utilize a multiplex immunoassay platform (e.g., Olink Proteomics) to simultaneously quantify a large panel of proteins.
-
Alternatively, employ mass spectrometry-based proteomics for a more unbiased discovery approach.
-
-
Data Analysis:
-
Normalize and quality control the proteomic data.
-
Perform statistical analysis to identify proteins that show significant changes from baseline and across different dose groups.
-
Correlate changes in protein levels with clinical outcomes.
-
-
These application notes and protocols provide a framework for researchers to investigate the in vivo pharmacodynamic effects of this compound and other JAK inhibitors. The identified biomarkers and pathways offer valuable tools for understanding the mechanism of action, optimizing treatment strategies, and advancing the development of novel therapies for inflammatory and autoimmune diseases.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. This compound Shows Efficacy and Safety in Patients with Prurigo Nodularis - - PracticalDermatology [practicaldermatology.com]
- 6. dermatologytimes.com [dermatologytimes.com]
Troubleshooting & Optimization
Povorcitinib solubility in DMSO and cell culture media
Welcome to the . This resource provides researchers, scientists, and drug development professionals with detailed information and guidance on the solubility and use of povorcitinib in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound exhibits high solubility in dimethyl sulfoxide (DMSO). It can be dissolved in DMSO at a concentration of 250 mg/mL (492.65 mM).[1][2] To facilitate dissolution, ultrasonic treatment may be necessary.[1][2] It is also noted that the hygroscopic nature of DMSO can affect solubility, so using newly opened DMSO is recommended.[2]
Q2: I'm observing precipitation when diluting my this compound DMSO stock solution in cell culture media. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous cell culture media is a common issue for hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Lower the final concentration: The final concentration of this compound in your cell culture media may be too high. Try using a lower final concentration.
-
Increase the serum concentration: If your cell culture media is supplemented with serum, increasing the serum concentration can sometimes help to keep the compound in solution.
-
Use a different formulation: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used.[2] While not standard for cell culture, for specific short-term experiments, a low percentage of such co-solvents might be tested for compatibility with your cell line. However, appropriate vehicle controls are crucial.
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a high-concentration stock solution in DMSO. For example, a 10 mM stock solution in DMSO is commonly used.[3] Once prepared, the stock solution should be aliquoted into smaller volumes and stored at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][4] By inhibiting JAK1, this compound blocks the signaling of various pro-inflammatory cytokines that are dependent on the JAK/STAT pathway.[5][6][7] This disruption of cytokine signaling leads to a reduction in inflammation.[5]
Solubility Data
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | 250 | 492.65 | Ultrasonic treatment may be required to aid dissolution.[1][2] Use newly opened DMSO.[2] |
| Cell Culture Media | Not directly specified | Not directly specified | This compound is expected to have low aqueous solubility. |
| In Vivo Formulation 1 | ≥ 2.08 | ≥ 4.10 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2] |
| In Vivo Formulation 2 | ≥ 2.08 | ≥ 4.10 | 10% DMSO, 90% (20% SBE-β-CD in Saline).[2] |
| In Vivo Formulation 3 | ≥ 2.08 | ≥ 4.10 | 10% DMSO, 90% Corn Oil.[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-treated DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired concentration and volume of the stock solution (e.g., for 1 mL of a 10 mM stock solution, use the molecular weight of this compound).
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the tube to mix.
-
If the this compound does not fully dissolve, place the tube in an ultrasonic water bath for short intervals until the solution is clear. Gentle heating to 37°C can also aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
-
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Pre-warmed complete cell culture media
-
-
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently.
-
To minimize precipitation, perform a serial dilution. First, dilute the high-concentration stock solution into a small volume of cell culture media to create an intermediate dilution.
-
Add the intermediate dilution to the final volume of pre-warmed complete cell culture media to achieve the desired final concentration. Ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent toxicity to the cells.
-
Mix the final working solution thoroughly by gentle inversion or pipetting before adding it to the cells.
-
Always prepare a vehicle control with the same final concentration of DMSO as the this compound-treated samples.
-
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: this compound's mechanism of action via JAK1 inhibition.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. scholarsinmedicine.com [scholarsinmedicine.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. xtalks.com [xtalks.com]
Povorcitinib in Aqueous Solutions: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of povorcitinib in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: While specific aqueous stability data for this compound is limited in publicly available literature, general recommendations for JAK inhibitors suggest preparing stock solutions in solvents like DMSO and storing them at low temperatures. For instance, it is often recommended to store stock solutions at -20°C for short-term use (up to 1 month) or at -80°C for longer-term storage (up to 6 months). To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Q2: I am observing precipitation in my aqueous experimental media containing this compound. What could be the cause and how can I resolve it?
A2: Precipitation of this compound in aqueous media can occur due to its limited aqueous solubility. This issue can be influenced by several factors:
-
pH of the solution: The solubility of ionizable compounds like this compound can be highly pH-dependent.
-
Buffer composition: Certain buffer salts may interact with the compound, reducing its solubility.
-
Final concentration: The concentration of this compound in the final aqueous solution may have exceeded its solubility limit under the specific experimental conditions.
-
Solvent carryover: If a high percentage of an organic solvent (like DMSO) from the stock solution is introduced into the aqueous medium, it can lead to precipitation upon dilution.
Troubleshooting Steps:
-
Optimize pH: Determine the optimal pH range for this compound's solubility and stability.
-
Screen Buffers: Test different buffer systems to identify one that enhances solubility.
-
Adjust Final Concentration: Lower the final concentration of this compound in your experiment if possible.
-
Minimize Organic Solvent: Keep the percentage of the organic solvent from the stock solution to a minimum in the final aqueous medium. Sonication or gentle heating can sometimes aid in dissolution, but the potential for degradation under these conditions should be considered.
Q3: What are the likely degradation pathways for this compound in aqueous solutions?
A3: Based on forced degradation studies of other JAK inhibitors, such as tofacitinib, the primary degradation pathways in aqueous solutions are likely to be hydrolysis and oxidation.[1][2]
-
Hydrolysis: This can occur under both acidic and basic conditions. For similar compounds, hydrolysis has been observed at amide and cyano functional groups.[1][2]
-
Oxidation: The presence of oxidizing agents or exposure to air can lead to oxidative degradation. For other JAK inhibitors, the pyrrole ring has been identified as a potential site for oxidation.[1]
-
Photodegradation: Exposure to light, particularly UV light, can also cause degradation.[1]
It is crucial to conduct specific stability studies for this compound to confirm its degradation profile.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the aqueous experimental medium. | Prepare fresh solutions for each experiment. Protect solutions from light and heat. Consider conducting experiments at a controlled, lower temperature if the compound's stability is a concern. |
| Loss of compound potency over time | Instability of this compound under the specific pH and temperature conditions of the experiment. | Perform a preliminary stability study to determine the rate of degradation under your experimental conditions. Adjust the experimental window or conditions to minimize degradation. |
| Appearance of unknown peaks in analytical assays (e.g., HPLC) | Formation of degradation products. | Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. The following are general protocols for stress testing, which should be adapted specifically for this compound.
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve this compound in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., room temperature or elevated) for defined time points (e.g., 2, 6, 12, 24, 48 hours).[3] Neutralize the samples before analysis.
-
Basic Conditions: Dissolve this compound in a solution of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acidic conditions.[3] Neutralize the samples before analysis.
-
Neutral Conditions: Dissolve this compound in purified water and follow the same incubation and sampling procedure.
2. Oxidative Degradation:
-
Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% v/v).[2] Incubate at room temperature for defined time points.
-
Analyze the samples at each time point to determine the extent of degradation.
3. Photolytic Degradation:
-
Expose a solid sample and a solution of this compound to a light source with a specified output (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter), as recommended by ICH Q1B guidelines.[4]
-
A dark control sample should be stored under the same conditions but protected from light to differentiate between thermal and photolytic degradation.
-
Analyze the samples at appropriate time intervals.
4. Thermal Degradation:
-
Expose a solid sample of this compound to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a controlled temperature chamber.[1]
-
Analyze the samples at various time points to assess the extent of degradation.
Analytical Method for Stability Assessment
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD), is required to separate and quantify this compound from its potential degradation products.[1]
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is often employed. The pH of the mobile phase should be optimized for the best separation.[3]
-
Detection: UV detection at a wavelength where this compound and its degradation products have significant absorbance.
-
Peak Purity: The DAD can be used to assess peak purity, ensuring that the this compound peak is not co-eluting with any degradation products.[1]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for a JAK inhibitor like this compound.
References
Povorcitinib Cell Culture Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing Povorcitinib concentration in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as INCB054707) is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK/STAT signaling pathway is a crucial mediator of cytokine signaling involved in inflammation and immune responses.[3][4][5] By selectively inhibiting JAK1, this compound blocks the downstream signaling of various pro-inflammatory cytokines, making it a subject of investigation for a range of inflammatory and autoimmune diseases, particularly skin conditions such as hidradenitis suppurativa, vitiligo, and prurigo nodularis.[6][7]
Q2: What is a good starting concentration for this compound in my cell culture experiment?
Determining the optimal concentration of this compound is critical and cell-type dependent. A good starting point is to perform a dose-response experiment ranging from approximately 1 nM to 10 µM. This range is based on the in vitro IC50 values against JAK1. For instance, this compound has shown a JAK1 IC50 of approximately 1.5 nM in enzymatic assays and around 200 nM in whole blood assays for IL-6 stimulated STAT phosphorylation.[8] It is recommended to perform a literature search for studies using similar cell lines to narrow down the initial concentration range.
Q3: How should I prepare my this compound stock solution?
This compound is soluble in dimethyl sulfoxide (DMSO).[1] To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO. It may be necessary to gently warm and/or sonicate the solution to ensure it is fully dissolved.[1] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing your working concentrations, dilute the stock solution in your cell culture medium. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your specific cell line, typically below 0.5%.
Q4: I am observing cell death at my desired this compound concentration. What could be the cause?
Cell death could be due to several factors:
-
Cytotoxicity: While specific CC50 values for this compound in various cell lines are not widely published, all compounds can be toxic at high concentrations. It is crucial to determine the cytotoxic concentration (CC50) of this compound in your specific cell line using a cell viability assay.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure your final solvent concentration is within the tolerated range for your cells.
-
On-target Toxicity: In some cell lines, the inhibition of the JAK1 pathway may be critical for survival or proliferation, leading to cell death.
Q5: My this compound is precipitating in the cell culture medium. How can I prevent this?
Precipitation of small molecules in aqueous solutions like cell culture media is a common issue.[2] Here are some troubleshooting steps:
-
Check Stock Solution: Ensure your this compound stock solution is fully dissolved before diluting it in the medium.
-
Dilution Method: When preparing your working solution, add the stock solution to the medium and mix immediately and thoroughly. Avoid adding the medium to the concentrated stock.
-
Final Concentration: If precipitation persists, you may be exceeding the solubility of this compound in your final culture conditions. Consider using a lower concentration or a different formulation if available.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds and cause precipitation. If you are using serum, you could try reducing the serum concentration if your experimental design allows.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available research.
Table 1: In Vitro IC50 Values for this compound
| Target | Assay Type | IC50 (nM) | Reference |
| JAK1 | Enzymatic Assay | 1.5 | [8] |
| JAK2 | Enzymatic Assay | 13 | [8] |
| JAK1 | Whole Blood (IL-6 induced) | 200 | [8] |
| JAK2 | Whole Blood (TPO induced) | 413 | [8] |
| - | INA-6 Cell Proliferation | 180 | [8] |
Table 2: this compound Stock Solution Preparation
| Solvent | Maximum Solubility | Storage | Reference |
| DMSO | ≥ 250 mg/mL | -20°C or -80°C | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for determining the concentration of this compound that inhibits 50% of cell viability (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your complete culture medium. A common starting range is from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
Protocol 2: Assessing JAK1/STAT Pathway Inhibition by Western Blot
This protocol outlines how to determine the effect of this compound on the phosphorylation of STAT proteins, a downstream marker of JAK1 activity.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
A cytokine to stimulate the JAK/STAT pathway (e.g., IL-6, IFN-γ)
-
Lysis buffer containing protease and phosphatase inhibitors
-
Primary antibodies against phosphorylated STAT (e.g., p-STAT3) and total STAT
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against the phosphorylated STAT protein and the total STAT protein (as a loading control).
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated STAT signal to the total STAT signal to determine the extent of inhibition at different this compound concentrations.
Visualizations
Caption: this compound inhibits JAK1, blocking STAT phosphorylation and subsequent inflammatory gene expression.
Caption: A stepwise workflow for determining the optimal this compound concentration for in vitro experiments.
Caption: A decision tree to troubleshoot common issues encountered during this compound cell culture experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Incyte Announces Positive Topline Results From Two Phase 3 Clinical Trials of this compound in Patients With Hidradenitis Suppurativa | Incyte [investor.incyte.com]
- 7. Data From Incyte’s this compound Clinical Program to Be Featured at the 8th Annual Symposium on Hidradenitis Suppurativa Advances (SHSA) | Incyte [investor.incyte.com]
- 8. incytemi.com [incytemi.com]
Povorcitinib In Vivo Experiments: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists conducting in vivo experiments with Povorcitinib (INCB054707).
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vivo experiments with this compound, presented in a question-and-answer format.
Question: My animals are showing unexpected adverse effects (e.g., weight loss, lethargy) at a dose that was expected to be well-tolerated. What could be the cause and how can I troubleshoot this?
Answer:
Unexpected toxicity can arise from several factors. Here's a systematic approach to troubleshooting this issue:
-
Vehicle Toxicity: The vehicle used to dissolve and administer this compound could be contributing to the observed toxicity.
-
Recommendation: Run a vehicle-only control group to assess the tolerability of the formulation components. Common vehicles for poorly soluble compounds like this compound include solutions containing methylcellulose, cyclodextrins, or corn oil.[1][2] If the vehicle control group shows similar adverse effects, consider switching to an alternative, well-tolerated vehicle.
-
-
Formulation Issues: Improper formulation can lead to inconsistent dosing and potential toxicity.
-
Recommendation: Ensure this compound is fully dissolved or homogeneously suspended in the vehicle. For solutions prepared from a DMSO stock, ensure the final DMSO concentration is low and well-tolerated by the animal model.[1] If using a suspension, ensure it is vortexed thoroughly before each administration to ensure consistent dosing.
-
-
Off-Target Effects: While this compound is a selective JAK1 inhibitor, high concentrations could lead to off-target effects.[2]
-
Recommendation: If possible, perform a dose-response study to identify the minimum effective dose with an acceptable safety margin. Correlate adverse findings with pharmacokinetic (PK) and pharmacodynamic (PD) data to understand if toxicity is linked to high drug exposure.
-
-
Animal Health Status: Pre-existing health conditions in the animals can make them more susceptible to drug-related toxicity.
-
Recommendation: Ensure all animals are healthy and properly acclimated before starting the experiment. Monitor animal health closely throughout the study.
-
Question: I am not observing the expected efficacy of this compound in my disease model. What are the potential reasons and what should I investigate?
Answer:
A lack of efficacy can be due to issues with drug exposure, the experimental model, or the timing of assessment.
-
Inadequate Drug Exposure: The dose of this compound may be too low, or the bioavailability may be poor in your formulation.
-
Recommendation:
-
Dose Escalation: If no adverse effects are observed, consider a dose escalation study. Doses ranging from 10 mg/kg to 90 mg/kg have been used in murine models.[2] A study in a Down Syndrome mouse model used a dose of 60 mg/kg administered orally twice daily.[1]
-
Pharmacokinetic (PK) Analysis: If possible, collect satellite blood samples to determine the plasma concentration of this compound and confirm adequate exposure.
-
Formulation Optimization: The choice of vehicle can significantly impact bioavailability. For poorly soluble compounds, formulations containing solubilizing agents like sulfobutylether-β-cyclodextrin (SBE-β-CD) or corn oil may improve absorption.[1]
-
-
-
Suboptimal Pharmacodynamics (PD): Even with adequate exposure, the drug may not be engaging its target effectively.
-
Recommendation: Assess downstream markers of JAK1 inhibition in your model. This can include measuring the phosphorylation of STAT proteins (pSTAT) in relevant tissues or peripheral blood mononuclear cells (PBMCs).[3] Additionally, measuring the levels of relevant cytokines and chemokines (e.g., MCP-1, IP-10, IFN-γ, TNF-α) can confirm target engagement.[1]
-
-
Model-Specific Factors: The chosen animal model may not be responsive to JAK1 inhibition, or the disease progression may be too advanced for the treatment to be effective.
-
Recommendation: Review the literature to ensure that the JAK/STAT pathway is a validated therapeutic target in your specific disease model. Consider initiating treatment at an earlier stage of the disease.
-
Question: I am having difficulty with the oral gavage procedure, and it's causing stress to the animals. What are the best practices to minimize complications?
Answer:
Proper oral gavage technique is crucial for animal welfare and data quality.
-
Proper Restraint: Securely restrain the mouse to ensure its head and body are aligned, which helps prevent accidental entry into the trachea.[4][5]
-
Correct Gavage Needle: Use a flexible plastic or ball-tipped metal gavage needle of the appropriate size for the animal to minimize the risk of esophageal injury.[4][6]
-
Gentle Insertion: Insert the needle gently along the roof of the mouth to encourage swallowing. Never force the needle; if you meet resistance, withdraw and reposition.[4][7]
-
Slow Administration: Administer the substance slowly to prevent regurgitation and aspiration.[4]
-
Training and Practice: Ensure personnel are properly trained and proficient in the technique before performing it in a study.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is an oral, selective inhibitor of Janus kinase 1 (JAK1).[8][9] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines involved in inflammation and immune responses.[10][11] By inhibiting JAK1, this compound modulates these signaling pathways.[12][13]
What are some common in vivo models where this compound or other JAK inhibitors have been used?
This compound (INCB054707) has been evaluated in a murine model of systemic lupus erythematosus.[2] Other JAK inhibitors have been studied in mouse models of vitiligo and other autoimmune and inflammatory conditions.[14][15][16][17]
What are some recommended formulations for this compound for oral administration in mice?
Based on preclinical studies, here are some potential formulations for this compound (INCB054707):
-
Methylcellulose-based suspension: this compound can be suspended in 0.5% methylcellulose for oral administration.[2]
-
Cyclodextrin-based solution: A solution can be prepared by dissolving a DMSO stock of this compound in a 20% sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline solution.[1]
-
Corn oil-based suspension: A suspension can be made by mixing a DMSO stock of this compound with corn oil.[1]
What are the potential adverse effects of JAK inhibitors in animal models?
Class-related adverse effects of JAK inhibitors observed in preclinical and clinical studies include:
-
Infections: Due to their immunosuppressive nature, JAK inhibitors can increase the risk of infections.[18][19]
-
Hematological effects: Cytopenias, such as anemia and neutropenia, can occur, particularly with less selective JAK inhibitors that also target JAK2.[9]
-
Cardiovascular events and thrombosis: These have been noted as potential risks in clinical studies with some JAK inhibitors.[19][20]
-
Malignancy: An increased risk of certain cancers has been a concern with long-term JAK inhibitor use in humans.[19][20]
It is important to monitor animals closely for any signs of these adverse effects.
Data Presentation
Table 1: this compound (INCB054707) Dosing and Formulation in Preclinical Mouse Models
| Parameter | Study 1: Murine Model of Systemic Lupus Erythematosus[2] | Study 2: Down Syndrome Mouse Model[1] |
| Dose(s) | 10, 30, or 90 mg/kg | 60 mg/kg |
| Route of Administration | Oral (gavage) | Oral (gavage) |
| Frequency | Twice daily | Twice daily |
| Duration | 10 weeks | 16 days |
| Vehicle | 0.5% methylcellulose | 20% SBE-β-CD in saline or Corn oil (from a DMSO stock) |
Table 2: Potential Pharmacodynamic Markers for this compound In Vivo Studies
| Marker Type | Specific Marker | Tissue/Matrix | Rationale |
| Target Engagement | Phosphorylated STAT (pSTAT) | PBMCs, Tissue homogenates | Direct measure of JAK/STAT pathway inhibition.[3] |
| Downstream Efficacy | Cytokines/Chemokines (e.g., MCP-1, IP-10, IFN-γ, TNF-α) | Serum, Plasma, Tissue homogenates | Measures the functional consequence of JAK1 inhibition on inflammatory mediators.[1] |
| Immune Cell Populations | T-cell subsets (e.g., CD4+, CD8+) | Blood, Spleen, Draining lymph nodes, Inflamed tissue | To assess the impact on immune cell infiltration and activation.[14][15] |
Experimental Protocols
Protocol 1: General Procedure for Oral Gavage Administration of this compound in Mice
-
Animal Preparation:
-
Formulation Preparation:
-
Prepare the this compound formulation (e.g., suspension in 0.5% methylcellulose) at the desired concentration.
-
If using a suspension, vortex thoroughly immediately before drawing up the dose to ensure homogeneity.
-
-
Dosing Procedure:
-
Use a sterile, appropriately sized gavage needle (flexible plastic is recommended to reduce injury risk).[6]
-
Measure the correct length of the gavage needle from the corner of the mouse's mouth to the last rib to ensure it will reach the stomach.[7]
-
Gently insert the gavage needle into the esophagus. Do not force the needle.[7]
-
Slowly administer the calculated volume of the this compound formulation.
-
Withdraw the needle smoothly.
-
-
Post-Dosing Monitoring:
-
Observe the animal for at least 15-30 minutes post-dosing for any signs of distress, such as labored breathing or regurgitation.
-
Return the animal to its cage and monitor its general health, body weight, and food and water intake throughout the study.
-
Mandatory Visualization
Caption: this compound inhibits the JAK1-STAT signaling pathway.
Caption: A typical workflow for in vivo efficacy studies with this compound.
Caption: A decision tree for troubleshooting this compound in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Different Biomarkers of Response to Treatment with Selective Jak-1 Inhibitors in Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. instechlabs.com [instechlabs.com]
- 7. uac.arizona.edu [uac.arizona.edu]
- 8. JAK Inhibitors in Hidradenitis Suppurativa: A Systematic Review - PracticalDermatology [practicaldermatology.com]
- 9. Janus kinase 1 inhibitor INCB054707 for patients with moderate‐to‐severe hidradenitis suppurativa: results from two phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What Can JAK Inhibition Do? More Than You Might Think | Incyte.com [incyte.com]
- 11. ⦠[incyteclinicaltrials.com]
- 12. journals.asm.org [journals.asm.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Therapeutic implications of baricitinib in mouse model of vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JAK inhibitors reverse vitiligo in mice but do not deplete skin resident memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Janus Kinase Inhibitors in the Treatment of Vitiligo: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A Review on the Safety of Using JAK Inhibitors in Dermatology: Clinical and Laboratory Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EMA confirms measures to minimise risk of serious side effects with Janus kinase inhibitors for chronic inflammatory disorders | European Medicines Agency (EMA) [ema.europa.eu]
- 20. JAK-Inhibitors – A Story of Success and Adverse Events - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib Preclinical Toxicity: A Technical Support Resource
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information provided is based on publicly available data regarding Povorcitinib (INCB054707) and general knowledge of JAK1 inhibitors. Detailed preclinical toxicology reports for this compound are not publicly available. For definitive guidance, always refer to the official investigator's brochure or regulatory filings.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during preclinical experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might this relate to potential toxicities?
A1: this compound is an oral, selective inhibitor of Janus kinase 1 (JAK1).[1][2] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immune responses.[1][2] By selectively inhibiting JAK1, this compound is designed to offer a more targeted approach to modulating the immune system, potentially avoiding some of the side effects associated with broader JAK inhibition. For instance, sparing JAK2 is intended to reduce the risk of hematological toxicities such as anemia and thrombocytopenia. However, as with any immunomodulatory agent, there is a potential for on-target and off-target toxicities.
Q2: What are the known safety signals from clinical trials of this compound in humans?
A2: In clinical trials for conditions such as hidradenitis suppurativa, vitiligo, and prurigo nodularis, this compound has been generally well-tolerated.[1][3] The most commonly reported treatment-emergent adverse events in human studies include headache, fatigue, and nasopharyngitis.[3] While detailed preclinical data is not available, these clinical findings can help guide areas of focus in preclinical monitoring.
Q3: Have any reproductive or developmental toxicity studies for this compound been made public?
A3: Specific reproductive and developmental toxicity studies for this compound are not detailed in the publicly available literature. As a general principle for pharmaceuticals, these studies are a standard part of the preclinical safety evaluation to assess effects on fertility, embryonic development, and pre- and postnatal development. When designing preclinical studies, it is crucial to incorporate endpoints to evaluate reproductive organ pathology and function, especially if the intended clinical population includes individuals of reproductive potential.
Troubleshooting Guide for Preclinical Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected decrease in body weight in animal models. | Reduced food intake due to the pharmacologic effects of the drug is a common finding with GLP-1 agonists, and similar effects on appetite or metabolism could be a consideration for other targeted therapies. | 1. Monitor food and water consumption daily. 2. Consider pair-feeding studies to differentiate between direct toxicity and effects secondary to reduced food intake. 3. Perform detailed clinical observations to check for signs of malaise. 4. At necropsy, carefully examine the gastrointestinal tract and weigh key organs. |
| Changes in hematological parameters (e.g., anemia, thrombocytopenia). | Although this compound is JAK1 selective, high exposures could potentially lead to off-target effects on JAK2, which is crucial for hematopoiesis. | 1. Conduct complete blood counts (CBCs) with differentials at multiple time points during the study. 2. Examine bone marrow smears at necropsy to assess cellularity and morphology. 3. Correlate hematological findings with plasma drug concentrations to assess exposure-response relationships. |
| Elevated liver enzymes (ALT, AST). | Drug-induced liver injury is a potential concern for many small molecule inhibitors. | 1. Monitor serum chemistry panels, including liver function tests, throughout the study. 2. At necropsy, perform histopathological examination of the liver, noting any signs of hepatocellular hypertrophy, necrosis, or inflammation. 3. Consider mechanistic studies to investigate the potential for mitochondrial toxicity or reactive metabolite formation. |
| Skin lesions or irritation in dermal application studies. | While this compound is orally administered in clinical trials, preclinical dermal studies may be conducted. Local irritation or systemic effects manifesting in the skin are possible. | 1. Score dermal application sites for erythema, edema, and other signs of irritation. 2. Collect skin samples for histopathological evaluation. 3. If systemic effects are suspected, perform a thorough gross necropsy and histopathology of major organs. |
Signaling Pathways and Experimental Workflows
JAK1 Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the JAK1 signaling pathway. Understanding this pathway is crucial for interpreting both efficacy and potential on-target toxicity.
Caption: Simplified JAK1-STAT signaling pathway and the inhibitory action of this compound.
General Preclinical Toxicology Workflow
A typical workflow for assessing the preclinical toxicology of a new chemical entity like this compound involves a tiered approach, starting with acute studies and progressing to longer-term studies.
Caption: A generalized workflow for preclinical toxicology studies of a novel drug candidate.
Detailed Methodologies (Hypothetical Examples)
As specific protocols for this compound are not public, the following are generalized examples of methodologies for key preclinical toxicology studies, based on regulatory guidelines.
Single-Dose Toxicity Study (Rodent Model)
-
Test System: Sprague-Dawley rats (5/sex/group).
-
Administration: Oral gavage.
-
Dosage: A control group (vehicle) and at least three dose levels of this compound, selected to identify a range of toxic effects up to a limit dose (e.g., 2000 mg/kg).
-
Observations: Clinical signs, body weight, and mortality are recorded for 14 days post-dose.
-
Endpoint: Gross necropsy of all animals at the end of the observation period.
Repeat-Dose Toxicity Study (Non-Rodent Model)
-
Test System: Beagle dogs (3-4/sex/group).
-
Administration: Daily oral capsule.
-
Duration: 28 days.
-
Dosage: A control group and three dose levels of this compound.
-
Parameters Monitored:
-
Daily: Clinical observations, food consumption.
-
Weekly: Body weight, ophthalmology, electrocardiography (ECG).
-
At specified intervals: Hematology, clinical chemistry, urinalysis.
-
-
Endpoint: Full histopathological examination of all tissues from all animals. Toxicokinetic analysis to correlate exposure with findings.
In Vitro Genetic Toxicology: Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Multiple strains of Salmonella typhimurium and Escherichia coli.
-
Methodology: The test article is incubated with the bacterial strains in the presence and absence of a metabolic activation system (S9 fraction).
-
Endpoint: The number of revertant colonies is counted to assess the mutagenic potential of the test article.
References
Povorcitinib Transcriptomic Data Interpretation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential guidance for interpreting transcriptomic data from experiments involving Povorcitinib. The following question-and-answer-based guides address common issues, from experimental design to data analysis and pathway interpretation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary mechanism of action for this compound, and what are its expected effects on the transcriptome?
A1: this compound is an oral, selective Janus kinase 1 (JAK1) inhibitor.[1][2] The JAK-STAT signaling pathway is a critical communication route for numerous cytokines and growth factors involved in immunity and inflammation.[3][4][5] By selectively inhibiting JAK1, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which in turn prevents their translocation to the nucleus to regulate gene transcription.[3][4]
The expected transcriptomic signature of this compound treatment is a significant downregulation of genes regulated by the JAK/STAT pathway. This includes a reversal of disease-associated inflammatory gene signatures, particularly those driven by cytokines that signal through JAK1.[6][7] For instance, in studies on Hidradenitis Suppurativa (HS), this compound was shown to downregulate multiple inflammatory markers and reverse the gene expression profile observed in lesional skin.[6][8]
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. This compound for Hidradenitis Suppurativa · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 3. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 6. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Povorcitinib assay variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on povorcitinib assays. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, ensuring greater assay consistency and data reliability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immune responses.[1][4] this compound works by blocking the activity of the JAK1 enzyme, which in turn affects these signaling pathways.[1][2] By inhibiting JAK1, this compound can modulate the immune system and reduce inflammation.[2]
Q2: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 250 mg/mL.[1][2] For long-term storage, the solid powder form should be kept at -20°C for up to three years. In a DMSO solvent, it is recommended to store the stock solution at -80°C for up to six months or at -20°C for up to one month.[1][2] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of the stock solution.[2]
Q3: How can I prepare a working solution of this compound for in vivo experiments?
A common protocol for preparing a working solution for in vivo use involves a multi-solvent system. For example, a solution can be prepared with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] Another option is a mixture of 10% DMSO and 90% corn oil.[1] It is important to ensure the solution is clear and homogenous before use; sonication or gentle heating may aid dissolution.[1]
Q4: Which assay formats are suitable for measuring this compound activity?
Both biochemical and cell-based assays are appropriate for evaluating this compound's inhibitory effects. Biochemical assays, such as Homogeneous Time Resolved Fluorescence (HTRF) or Transcreener® ADP² assays, directly measure the inhibition of purified JAK1 enzyme activity.[5][6] Cell-based assays, on the other hand, assess the downstream effects of JAK1 inhibition in a cellular context, for example, by measuring the phosphorylation of STAT proteins in response to cytokine stimulation.
This compound Signaling Pathway
This compound targets the JAK1 protein within the JAK-STAT signaling cascade. The diagram below illustrates the canonical JAK-STAT pathway and the point of inhibition by this compound.
Caption: this compound inhibits the active form of JAK1, preventing STAT phosphorylation.
Troubleshooting Guides
Biochemical Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent pipetting of this compound, enzyme, or substrate. | Use calibrated pipettes and reverse pipetting for viscous solutions. Ensure thorough mixing of reagents before dispensing. |
| This compound precipitation in assay buffer. | Check the final DMSO concentration in the assay; it should typically be below 1%. If solubility issues persist, consider using a different buffer system or adding a surfactant like Tween-20. | |
| Lower than expected IC50 value | Overestimation of this compound concentration in stock solution. | Verify the concentration of the stock solution using a spectrophotometer or another quantitative method. Ensure the compound is fully dissolved. |
| Inactive enzyme. | Use a fresh batch of JAK1 enzyme and verify its activity with a known inhibitor as a positive control. | |
| Higher than expected IC50 value | Underestimation of this compound concentration. | Re-measure the concentration of the stock solution. |
| This compound degradation. | Prepare fresh dilutions of this compound from a recently prepared stock solution stored under recommended conditions. | |
| High enzyme concentration. | Optimize the enzyme concentration to ensure the assay is in the linear range of the reaction. | |
| No inhibitory activity observed | Incorrect assay setup (e.g., wrong buffer, substrate). | Review the assay protocol and ensure all components are correct and at the appropriate concentrations. |
| Inactive this compound. | Use a new vial of this compound and prepare a fresh stock solution. |
Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High background signal (no cytokine stimulation) | Autocrine signaling in the cell line. | Serum-starve the cells for several hours before the experiment to reduce background pathway activation. |
| Contamination of cell culture. | Perform a mycoplasma test and ensure aseptic techniques are followed. | |
| Low signal-to-noise ratio (poor cytokine response) | Suboptimal cytokine concentration or incubation time. | Perform a dose-response and time-course experiment for the cytokine to determine optimal stimulation conditions. |
| Low receptor expression on cells. | Use a cell line known to express the relevant cytokine receptor and respond robustly to stimulation. | |
| Inconsistent results between experiments | Variation in cell passage number or confluency. | Use cells within a defined passage number range and seed them to achieve a consistent confluency at the time of the assay. |
| Variability in this compound treatment time. | Ensure consistent pre-incubation times with this compound before cytokine stimulation across all experiments. | |
| Cell toxicity observed | High concentration of this compound or DMSO. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for both this compound and the vehicle (DMSO). Keep the final DMSO concentration below 0.5%. |
Experimental Protocols
In Vitro JAK1 Biochemical Assay (HTRF-based)
This protocol is a generalized procedure for determining the IC50 of this compound against purified JAK1 enzyme.
Materials:
-
Recombinant human JAK1 enzyme
-
Biotinylated peptide substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
HTRF detection reagents (e.g., Streptavidin-XL665 and anti-phospho-peptide antibody labeled with Europium cryptate)
-
384-well low-volume white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme and Substrate Preparation: Dilute the JAK1 enzyme and biotinylated peptide substrate in assay buffer to the desired concentrations.
-
Assay Reaction:
-
Add 2 µL of diluted this compound or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 4 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents diluted in the detection buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for signal development.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.
-
Data Analysis: Calculate the HTRF ratio and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Phospho-STAT Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Human cell line expressing the relevant cytokine receptor (e.g., HeLa, TF-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Recombinant human cytokine (e.g., IFN-γ or IL-6)
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Plating:
-
Culture cells to ~80% confluency.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
-
Serum Starvation and Treatment:
-
The next day, replace the medium with a serum-free medium and incubate for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with the appropriate cytokine (e.g., 10 ng/mL IFN-γ) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-STAT3 and total-STAT3. A loading control like GAPDH should also be probed.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to the total-STAT3 and loading control signals.
-
Experimental Workflow and Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for a this compound assay and a logical approach to troubleshooting unexpected results.
Caption: A standard workflow for conducting this compound experiments.
Caption: A decision tree for troubleshooting unexpected assay outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Discovery of novel JAK1 inhibitors through combining machine learning, structure-based pharmacophore modeling and bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bellbrooklabs.com [bellbrooklabs.com]
mitigating Povorcitinib-induced cytotoxicity in vitro
Welcome to the technical support center for researchers utilizing Povorcitinib in in vitro studies. This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate potential cytotoxicity and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an oral, selective Janus kinase 1 (JAK1) inhibitor.[1][2][3][4] The JAK-STAT signaling pathway is crucial for mediating the effects of numerous cytokines and growth factors involved in inflammation and immune responses.[5] By selectively inhibiting JAK1, this compound aims to modulate the immune system and reduce inflammation.[2][4] Over-activity of the JAK/STAT pathway is believed to be a driver of inflammation in various immune-mediated diseases.[5]
Q2: In which cell types is this compound expected to be active?
As a modulator of immune responses, this compound is expected to be active in various immune cells that rely on JAK1 signaling. This includes, but is not limited to, peripheral blood mononuclear cells (PBMCs), T-cells, B-cells, and natural killer (NK) cells. The specific effects can vary depending on the cell type and the context of the experiment (e.g., presence of specific cytokines).
Q3: What are the common off-target effects observed with JAK inhibitors?
While this compound is a selective JAK1 inhibitor, like other kinase inhibitors, it may have off-target effects, particularly at higher concentrations.[6] These can contribute to unexpected cytotoxicity. It is crucial to determine the optimal concentration range for your specific cell type and assay to minimize off-target effects.
Q4: How can I distinguish between cytotoxicity and cytostatic effects of this compound?
It is important to determine whether this compound is causing cell death (cytotoxicity) or inhibiting proliferation (cytostatic effect). This can be achieved by using a combination of assays. For example, a reduction in metabolic activity (e.g., in an MTT or PrestoBlue assay) could indicate either. To confirm cytotoxicity, you should use a method that specifically measures cell death, such as Annexin V/PI staining followed by flow cytometry, or a trypan blue exclusion assay.
Troubleshooting Guide
Issue 1: Higher than expected cytotoxicity observed in my cell line.
Possible Cause 1: Cell line sensitivity.
-
Explanation: Different cell lines exhibit varying sensitivities to JAK inhibitors. Your chosen cell line may be particularly dependent on JAK1 signaling for survival or proliferation, or it may be more susceptible to off-target effects.
-
Suggested Solution:
-
Titration: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
-
Cell Line Selection: If possible, test this compound on a panel of cell lines to identify one with a more suitable sensitivity profile for your experimental goals.
-
Literature Review: Search for publications that have used this compound or other selective JAK1 inhibitors in similar cell lines to gauge expected effective concentrations.
-
Possible Cause 2: Off-target effects at high concentrations.
-
Explanation: At concentrations significantly above the IC50 for JAK1 inhibition, this compound may inhibit other kinases or cellular processes, leading to cytotoxicity.
-
Suggested Solution:
-
Use the Lowest Effective Concentration: Once the effective dose range for inhibiting your target pathway is established, use the lowest concentration that achieves the desired biological effect to minimize off-target cytotoxicity.
-
Selectivity Profiling: If resources permit, you can perform kinase profiling assays to understand the broader selectivity of this compound at the concentrations you are using.
-
Possible Cause 3: Suboptimal cell culture conditions.
-
Explanation: Stressed cells are often more susceptible to the cytotoxic effects of drugs. Factors such as high cell density, nutrient depletion, or contamination can exacerbate cytotoxicity.
-
Suggested Solution:
-
Maintain Healthy Cultures: Ensure your cells are healthy, in the logarithmic growth phase, and free from contamination before starting your experiment.
-
Optimize Seeding Density: Plate cells at an optimal density to avoid overgrowth and nutrient limitation during the course of the experiment.
-
Issue 2: Inconsistent results in cell viability assays.
Possible Cause 1: Assay variability.
-
Explanation: Different viability assays measure different cellular parameters (e.g., metabolic activity, membrane integrity). The choice of assay can influence the results.
-
Suggested Solution:
-
Use Orthogonal Methods: Confirm your findings using at least two different viability assays that rely on different principles (e.g., a metabolic assay like MTT and a membrane integrity assay like Trypan Blue).
-
Adhere to Protocol: Ensure consistent incubation times, reagent concentrations, and cell numbers for each experiment.
-
Possible Cause 2: this compound stability and solubility.
-
Explanation: Improper storage or handling of this compound can lead to degradation or precipitation, resulting in inconsistent effective concentrations.
-
Suggested Solution:
-
Follow Storage Instructions: Store this compound according to the manufacturer's recommendations.
-
Proper Solubilization: Ensure this compound is fully dissolved in the recommended solvent before diluting it in your culture medium. Visually inspect for any precipitates.
-
Experimental Protocols
Cell Viability Assessment using PrestoBlue™ Assay
This protocol is adapted from a method used to assess the cytotoxicity of naphthoquinones on leukemia cell lines.[7]
Materials:
-
PrestoBlue™ Cell Viability Reagent
-
96-well microplate
-
Cell culture medium
-
This compound stock solution
-
Target cells in suspension
Procedure:
-
Seed cells in a 96-well microplate at a density of 25,000-50,000 cells/well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of PrestoBlue™ reagent to each well.
-
Incubate the plate for 1-2 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This is a common method for distinguishing between viable, apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
-
Target cells
Procedure:
-
Seed and treat cells with this compound as described in your experimental plan.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation
Table 1: Example of this compound IC50 Values in Different Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| Cell Line A | PrestoBlue™ | Data not available |
| Cell Line B | Annexin V/PI | Data not available |
| Cell Line C | SRB Assay | Data not available |
| PBMC | Proliferation Assay | Data not available |
Note: This table is a template. Researchers should populate it with their own experimental data.
Signaling Pathways and Workflows
Caption: this compound inhibits the JAK1-STAT signaling pathway.
Caption: Workflow for assessing this compound-induced cytotoxicity.
Caption: Troubleshooting logic for unexpected cytotoxicity.
References
- 1. investor.incyte.com [investor.incyte.com]
- 2. xtalks.com [xtalks.com]
- 3. Incyte’s this compound Hits Primary Endpoints in Phase 3 HS Studies - The Dermatology Digest [thedermdigest.com]
- 4. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
- 5. What Can JAK Inhibition Do? More Than You Might Think | Incyte.com [incyte.com]
- 6. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Povorcitinib long-term stability in storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability and storage of povorcitinib.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: For long-term stability, this compound in its solid (powder) form should be stored at -20°C. Under these conditions, it is expected to remain stable for up to 3 years.[1] For shorter periods, storage at 4°C is acceptable for up to 2 years.[1] To prevent degradation from light and moisture, it is crucial to keep the container tightly sealed and in a well-ventilated, cool area away from direct sunlight.[1]
Q2: How should I store this compound once it is dissolved in a solvent?
A2: Once dissolved, the stability of this compound is significantly reduced. For optimal stability in a solvent, it is recommended to store the solution at -80°C, under which it can be kept for up to 6 months.[2] If a -80°C freezer is unavailable, storage at -20°C is a viable alternative for a shorter duration of up to 1 month.[2] To avoid repeated freeze-thaw cycles that can lead to degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: Can I store this compound solutions at room temperature?
A3: It is not recommended to store this compound solutions at room temperature for extended periods. For in vivo experiments, it is advised to prepare the working solution freshly and use it on the same day.[2] If short-term storage at room temperature is unavoidable, it should not exceed a few hours.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation in solid this compound can include discoloration or changes in powder consistency. For this compound in solution, precipitation or a change in color may indicate degradation. However, significant degradation can occur without any visible changes. Therefore, it is crucial to adhere to the recommended storage conditions and to use analytical methods like HPLC to assess purity if there are any concerns about the compound's stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage. | Verify the storage conditions and duration of your this compound stock. If stored improperly, acquire a new batch of the compound. It is advisable to periodically check the purity of your stock using a validated analytical method. |
| Precipitate forms in the this compound solution upon thawing. | The solubility of this compound may have been exceeded, or the compound may have degraded. | To aid dissolution, you can gently warm the solution and use sonication.[2] If the precipitate does not dissolve, it is recommended to prepare a fresh solution. |
| Difficulty dissolving this compound powder. | This compound has specific solubility characteristics. | This compound is soluble in DMSO. For in vivo studies, a common vehicle is a mixture of solvents such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] Gentle heating and sonication can assist in dissolving the compound.[2] |
This compound Stability Data
The following data is representative and intended to illustrate typical stability profiles. Actual results may vary.
Table 1: Long-Term Stability of Solid this compound
| Storage Condition | Duration | Purity by HPLC (%) | Appearance |
| -20°C, sealed, dark | 36 Months | >99% | White to off-white powder |
| 4°C, sealed, dark | 24 Months | >98% | White to off-white powder |
| 25°C, 60% RH, sealed, dark | 6 Months | ~95% | Slight yellowing of powder |
| 40°C, 75% RH, sealed, dark | 3 Months | ~90% | Yellowing of powder |
Table 2: Stability of this compound in DMSO (10 mM Solution)
| Storage Condition | Duration | Purity by HPLC (%) | Appearance |
| -80°C | 6 Months | >99% | Clear, colorless solution |
| -20°C | 1 Month | >98% | Clear, colorless solution |
| 4°C | 1 Week | ~95% | Clear, colorless solution |
| 25°C | 24 Hours | ~90% | Clear, slightly yellow solution |
Experimental Protocols
Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general method for assessing the stability of this compound.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
For analysis, dilute the stock solution with the mobile phase to a final concentration of approximately 25 µg/mL.
-
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes.
-
Inject the prepared sample.
-
Monitor the chromatogram for the this compound peak and any degradation products.
-
Calculate the purity of this compound by determining the peak area of the main compound relative to the total peak area of all detected compounds.
-
Protocol 2: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Neutralize the solution and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Neutralize the solution and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Dilute the solution with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Expose solid this compound to a temperature of 105°C for 72 hours.
-
Dissolve the heat-stressed powder in a suitable solvent and dilute for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (254 nm) and visible light for a specified duration.
-
Dilute the solution for HPLC analysis.
-
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound inhibits the JAK/STAT signaling pathway.
References
Povorcitinib High-Throughput Screening (HTS) Technical Support Center
Welcome to the Povorcitinib HTS Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for high-throughput screening assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an investigational oral small-molecule that acts as a selective Janus kinase (JAK) 1 inhibitor.[1] It functions by blocking the activity of the JAK1 enzyme, which plays a crucial role in the signaling pathways of various cytokines and growth factors involved in inflammation and immune responses.[1][2] By inhibiting JAK1, this compound disrupts the JAK/STAT signaling pathway, leading to a reduction in inflammation and modulation of the immune system.[3][4][5] This mechanism of action makes it a candidate for treating various inflammatory and autoimmune diseases.[2][6]
Below is a diagram illustrating the simplified JAK/STAT signaling pathway and the point of inhibition by this compound.
Q2: My HTS assay is showing unexpected results with this compound. Could it be causing assay interference?
While there is no specific published evidence of this compound causing widespread assay interference, it is a possibility with any small molecule in a high-throughput screening (HTS) setting.[7][8] Unexpected results, such as false positives or negatives, can arise from a compound interacting with the assay components rather than the intended biological target.[7][9] Common causes of such interference include compound aggregation, fluorescence quenching or enhancement, and inhibition of reporter enzymes.[7][10] It is crucial to perform counter-screens and orthogonal assays to rule out these possibilities.[7]
Troubleshooting Guide for HTS Interference
If you suspect this compound, or any test compound, is interfering with your HTS assay, follow this troubleshooting guide to identify and mitigate the issue.
Step 1: Initial Data Review and Compound Characterization
The first step is a thorough review of your screening data and the physicochemical properties of the test compound.
| Parameter | Indication of Potential Interference |
| High Hit Rate | A compound that appears as a "hit" across multiple, unrelated assays may be a promiscuous inhibitor or an assay interference compound.[11] |
| Steep Hill Slope | In dose-response curves, unusually steep Hill slopes can sometimes indicate non-specific mechanisms of action, such as aggregation.[9] |
| Solubility | Poor aqueous solubility can lead to compound precipitation or aggregation at higher concentrations, a common cause of false positives.[12] this compound is sparingly soluble in water.[] |
| Chemical Structure | Certain chemical motifs, often referred to as Pan-Assay Interference Compounds (PAINS), are known to be reactive and can interfere with assays through various mechanisms.[14][15] |
Step 2: Identifying the Type of Interference
The following workflow can help you systematically investigate potential sources of assay interference.
Detailed Experimental Protocols for Troubleshooting
Protocol 1: Assessing Compound-Intrinsic Fluorescence
-
Objective: To determine if the test compound fluoresces at the excitation and emission wavelengths of the assay.
-
Method:
-
Prepare a dilution series of the test compound in the assay buffer.
-
Dispense the solutions into the assay plate.
-
Read the plate using the same fluorescence filter set as the primary assay.
-
-
Interpretation: A significant signal that is dependent on the compound concentration indicates intrinsic fluorescence.
Protocol 2: Luciferase Inhibition Counter-Screen
-
Objective: To identify compounds that directly inhibit the luciferase reporter enzyme.[7]
-
Method:
-
Prepare a dilution series of the test compound.
-
In a separate assay, incubate the compound with recombinant luciferase and its substrate.
-
Measure the luminescence signal.
-
-
Interpretation: A dose-dependent decrease in luminescence indicates inhibition of the luciferase enzyme.
Protocol 3: Aggregation Confirmation with Detergents
-
Objective: To determine if the observed activity is due to compound aggregation.[9]
-
Method:
-
Repeat the primary HTS assay with the test compound.
-
Include varying concentrations of a non-ionic detergent (e.g., Triton X-100 or Tween-20) in the assay buffer.
-
-
Interpretation: If the inhibitory activity of the compound is significantly reduced in the presence of detergents, it is likely an aggregator.
Protocol 4: Redox Activity Assay
-
Objective: To identify compounds that generate reactive oxygen species (e.g., hydrogen peroxide) that can interfere with the assay.[9]
-
Method:
-
Use a commercially available redox cycling assay kit (e.g., one that uses horseradish peroxidase and a colorimetric substrate).
-
Incubate the test compound under the assay conditions.
-
Measure the change in absorbance or fluorescence.
-
-
Interpretation: A positive signal indicates that the compound is redox-active and may be causing false positives through oxidation of assay components.
Summary of Common HTS Interference Mechanisms and Mitigation Strategies
| Interference Mechanism | Description | Experimental Confirmation | Mitigation Strategy |
| Compound Aggregation | The compound forms colloidal aggregates that can sequester and inhibit enzymes non-specifically.[16][17] | Activity is sensitive to the presence of non-ionic detergents. | Add detergents (e.g., 0.01% Triton X-100) to the assay buffer; perform orthogonal assays.[7] |
| Fluorescence Interference | The compound is intrinsically fluorescent at the assay wavelengths or quenches the signal of the fluorescent probe.[7] | Measure compound fluorescence in the absence of other assay components. | Use a different fluorescent probe with shifted excitation/emission spectra; use a non-fluorescence-based orthogonal assay.[12] |
| Luciferase Inhibition | The compound directly inhibits the luciferase reporter enzyme, leading to a false-positive result in luminescence-based assays.[7] | Perform a counter-screen with purified luciferase enzyme. | Use an alternative reporter system (e.g., beta-lactamase) or an orthogonal assay. |
| Chemical Reactivity | The compound contains reactive functional groups that can covalently modify proteins or other assay components.[14] | Can be predicted by identifying PAINS substructures; confirmed with protein mass spectrometry. | Flag and remove compounds with known reactive motifs from further consideration.[15] |
| Redox Cycling | The compound undergoes redox cycling, producing reactive oxygen species that can damage proteins and interfere with the assay readout.[9] | Use specific assays to detect hydrogen peroxide production. | Add reducing agents like DTT with caution (as they can also interfere); prioritize compounds that are not redox-active. |
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 4. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Incyte's this compound Shows Significant Efficacy in Phase 3 Trials for Hidradenitis Suppurativa [trial.medpath.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 8. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HTS promiscuity analyses for accelerating decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. High-throughput assays for promiscuous inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Povorcitinib Delivery in Animal Models: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting challenges related to the delivery of Povorcitinib (also known as INCB054707) in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an investigational oral small-molecule that is a potent and selective inhibitor of Janus kinase 1 (JAK1).[1] The JAK family of enzymes, which also includes JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway is essential for the signaling of numerous cytokines and growth factors involved in inflammation and immune responses. By selectively inhibiting JAK1, this compound aims to modulate the immune system and reduce inflammation in various autoimmune and inflammatory conditions.[2][3]
Q2: What are the primary challenges in delivering this compound to animal models?
A2: As with many small molecule inhibitors, the primary challenges with this compound delivery in animal models are related to its solubility and the potential for adverse effects associated with the administration procedure and vehicle. While this compound has been specifically designed to have exceptional oral bioavailability through strategies like incorporating intramolecular hydrogen bonding to increase permeability,[2][3] careful formulation and administration techniques are still crucial for successful and reproducible preclinical studies.
Q3: What are some common vehicles used for the oral administration of this compound in animal studies?
A3: Preclinical studies have successfully used a 0.5% methylcellulose suspension as a vehicle for oral gavage of this compound in mice.[4] Other common vehicles for poorly soluble compounds in rodent studies include polyethylene glycol 400 (PEG400), Tween 80, and corn oil.[5] The choice of vehicle should be guided by the specific experimental requirements, including the desired concentration of this compound and the tolerability of the vehicle by the animal model.
Q4: What is the reported oral bioavailability of this compound in preclinical species?
A4: this compound has been described as having "exceptional oral bioavailability" in rat, monkey, and dog models.[2][3] This was a key optimization parameter during its discovery and was achieved through medicinal chemistry strategies that increased its permeability.[2] While specific percentages are not publicly available for all species, this suggests that the compound is well-absorbed after oral administration when properly formulated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results between animals | Improper oral gavage technique leading to variable dosing or stress. | Ensure all personnel are properly trained in oral gavage techniques for the specific species. Consider using a flexible gavage tube to minimize trauma. Pre-coating the gavage needle with sucrose may reduce stress in mice. |
| Poorly suspended formulation leading to inconsistent dosing. | Ensure the this compound suspension is homogenous before and during administration. Use a vortex mixer immediately before drawing each dose. Consider preparing fresh formulations daily. | |
| Adverse events in vehicle control group (e.g., weight loss, lethargy) | Toxicity of the chosen vehicle at the administered volume and frequency. | Review the literature for the maximum tolerated dose of the vehicle in your specific animal model. Consider alternative, less toxic vehicles. Reduce the dosing volume or frequency if possible. |
| Precipitation of this compound in the formulation | This compound has exceeded its solubility limit in the chosen vehicle. | If precipitation occurs, heating and/or sonication can be used to aid dissolution.[5] However, ensure the compound is stable at elevated temperatures. It may be necessary to prepare a more dilute solution or use a different vehicle system. |
| Difficulty achieving desired concentration in formulation | Low solubility of this compound in the initial vehicle choice. | Refer to the formulation protocols that utilize co-solvents. For example, a common strategy for poorly soluble compounds is to first dissolve them in a small amount of an organic solvent like DMSO and then dilute with an aqueous vehicle like saline or a polymer solution. |
Experimental Protocols
This compound Formulation for Oral Administration in Mice:
A published protocol for a this compound suspension for oral gavage in mice utilizes 0.5% methylcellulose in water as the vehicle.[4]
-
Materials:
-
This compound (INCB054707) powder
-
Methylcellulose
-
Sterile water for injection
-
-
Procedure:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve. Allow the solution to cool to room temperature.
-
Calculate the required amount of this compound powder based on the desired concentration and the total volume of the formulation.
-
Weigh the this compound powder and gradually add it to the 0.5% methylcellulose solution while continuously stirring or vortexing to ensure a uniform suspension.
-
Store the suspension according to the manufacturer's recommendations, and always re-suspend thoroughly by vortexing immediately before each administration.
-
Example Dosing Regimen from a Murine Model of Cutaneous Lupus Erythematosus:
-
Animal Model: Female MRL/lpr mice
-
Formulation: this compound in 0.5% methylcellulose
-
Dosing: 10, 30, or 90 mg/kg administered orally by gavage twice daily for 10 weeks.[4]
Example Dosing Regimen from a Murine Model of Down Syndrome:
-
Animal Model: Down Syndrome (DS) carrying Dp16 mouse models
-
Formulation: Not specified, but administered orally.
-
Dosing: 60 mg/kg administered orally twice daily for 16 days.[5]
Visualizations
Caption: this compound selectively inhibits JAK1, blocking the phosphorylation of STAT proteins.
Caption: A generalized workflow for preclinical studies involving oral delivery of this compound.
References
- 1. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Discovery of this compound (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 3. incytemi.com [incytemi.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
Povorcitinib batch-to-batch consistency issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring consistent and reliable results when working with the selective JAK1 inhibitor, Povorcitinib. While specific batch-to-batch consistency issues for this compound have not been publicly reported, this resource offers proactive troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (INCB054707) is an investigational oral small-molecule Janus kinase 1 (JAK1) selective inhibitor.[1] The over-activity of the JAK/STAT signaling pathway is believed to be a driver of inflammation in several autoimmune diseases.[2][3] this compound works by selectively inhibiting JAK1, which in turn modulates the signaling of multiple pro-inflammatory cytokines involved in the pathophysiology of conditions like hidradenitis suppurativa and vitiligo.[1][4]
Q2: How can I ensure the quality of a new batch of this compound?
A2: It is crucial to verify the quality and integrity of each new lot of this compound before use in critical experiments. We recommend performing in-house quality control checks, including:
-
Purity analysis: Using techniques like High-Performance Liquid Chromatography (HPLC) to confirm the purity of the compound.
-
Concentration verification: Accurately determining the concentration of this compound solutions, for example, through UV-Vis spectroscopy.
-
Activity assay: Performing a functional assay to confirm the inhibitory activity of the new batch on JAK1 signaling.
Q3: What are the potential sources of variability in my experiments using this compound?
A3: Experimental variability can arise from several factors, including:
-
Compound integrity: Degradation of the compound due to improper storage or handling.
-
Assay conditions: Minor variations in experimental parameters such as cell density, incubation times, and reagent concentrations.
-
Biological system: Inherent biological variability in cell lines or animal models.
-
Batch-to-batch differences: Potential minor differences in the purity, isomeric ratio, or physical form of the compound between manufacturing batches.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
If you observe significant variations in the half-maximal inhibitory concentration (IC50) of this compound between experiments, consider the following troubleshooting steps:
| Potential Cause | Recommended Action |
| Cell Passage Number | Ensure that cells used in assays are within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Viability | Confirm that cell viability is high (>95%) at the start of the experiment. Poor cell health can affect assay results. |
| Reagent Variability | Use the same lot of critical reagents (e.g., media, serum, cytokines) for all comparative experiments. If a new lot must be used, perform a bridging study. |
| Compound Dilution | Prepare fresh serial dilutions of this compound for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Readout | Verify the consistency and linearity of your assay readout (e.g., luminescence, fluorescence). Ensure that the signal is within the dynamic range of the instrument. |
Issue 2: Reduced or absent downstream signaling inhibition by this compound.
If you notice a decrease in the expected inhibition of downstream targets (e.g., pSTAT), follow these steps:
| Potential Cause | Recommended Action |
| Compound Activity | Test the activity of the current this compound batch in a well-established, validated functional assay. Compare the results with a previously characterized reference lot. |
| Stimulation Conditions | Optimize and standardize the cytokine or growth factor stimulation conditions used to activate the JAK/STAT pathway. Ensure consistent stimulation across experiments. |
| Antibody Performance | Validate the performance of the antibodies used for detecting phosphorylated proteins (e.g., by Western blot or flow cytometry). Use positive and negative controls. |
| Lysis Buffer and Inhibitors | Ensure that the cell lysis buffer contains appropriate phosphatase and protease inhibitors to preserve the phosphorylation status of target proteins. |
| Sample Handling | Keep cell lysates on ice and process them promptly to minimize protein degradation and dephosphorylation. |
Experimental Protocols
Key Experiment: In Vitro JAK1/STAT3 Phosphorylation Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on JAK1-mediated STAT3 phosphorylation in a cellular context.
-
Cell Culture: Culture a relevant cell line (e.g., a human cell line expressing the target cytokine receptor) in appropriate growth media.
-
Cell Plating: Seed the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth media with serum-free media and incubate for a specified period (e.g., 4-24 hours) to reduce basal signaling.
-
This compound Treatment: Prepare serial dilutions of this compound in serum-free media. Add the different concentrations of this compound to the cells and incubate for a defined pre-treatment time (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., IL-6 or IFN-γ) at a pre-determined concentration and for a short period (e.g., 15-30 minutes) to induce JAK1-mediated STAT3 phosphorylation.
-
Cell Lysis: Immediately after stimulation, wash the cells with ice-cold PBS and lyse them in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Separate equal amounts of protein from each sample by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phosphorylated STAT3 (pSTAT3) and total STAT3. Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Data Analysis: Quantify the band intensities for pSTAT3 and total STAT3. Normalize the pSTAT3 signal to the total STAT3 signal for each sample. Plot the normalized pSTAT3 signal against the this compound concentration to determine the IC50 value.
Visualizations
Caption: this compound inhibits JAK1, blocking STAT phosphorylation and downstream gene expression.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incyte's this compound Shows Sustained Efficacy in Phase 3 Hidradenitis Suppurativa Trials Through 24 Weeks [trial.medpath.com]
- 3. Incyte's this compound Shows Significant Efficacy in Phase 3 Trials for Hidradenitis Suppurativa [trial.medpath.com]
- 4. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
Validation & Comparative
Preclinical Showdown: A Comparative Guide to Povorcitinib and Ruxolitinib
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of Janus kinase (JAK) inhibitors, povorcitinib (INCB054707) and ruxolitinib (INCB018424) represent two distinct therapeutic strategies. Ruxolitinib, a potent JAK1/JAK2 inhibitor, is well-established in the treatment of myeloproliferative neoplasms. This compound, a selective JAK1 inhibitor, is an investigational drug primarily being evaluated for inflammatory and autoimmune skin conditions. This guide provides a detailed preclinical comparison of these two molecules, offering insights into their mechanisms of action, selectivity, and activity in various experimental models.
Mechanism of Action: A Tale of Two Selectivities
Both this compound and ruxolitinib exert their effects by inhibiting members of the JAK family of tyrosine kinases, which are crucial for intracellular signaling of numerous cytokines and growth factors involved in hematopoiesis and immune responses. However, their preclinical profiles are distinguished by their selectivity for different JAK isoforms.
Ruxolitinib is a potent inhibitor of both JAK1 and JAK2.[1][2] This dual inhibition leads to the downregulation of signaling pathways downstream of a wide range of cytokines, contributing to its efficacy in diseases characterized by overactive JAK/STAT signaling.[2]
This compound , in contrast, is a selective JAK1 inhibitor.[3][4] This selectivity is intended to target inflammatory pathways mediated predominantly by JAK1, while potentially sparing the JAK2-mediated signaling that is critical for normal hematopoiesis, which could translate to a different safety profile.[5]
In Vitro Kinase Selectivity: A Quantitative Comparison
The selectivity of this compound and ruxolitinib has been directly compared in preclinical in vitro assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) in enzymatic and whole-blood assays, providing a quantitative measure of their potency and selectivity.
Table 1: In Vitro Enzymatic Assay - JAK Inhibition [5]
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK1/JAK2 Selectivity Ratio |
| This compound | Data not available | Data not available | 50x (35-58 range) |
| Ruxolitinib | 3.3 | 2.8 | ~1.2x |
Table 2: Whole Blood Assay - Inhibition of Cytokine-Induced STAT Phosphorylation [5]
| Compound | Assay | IC50 (nM) | JAK1/JAK2 Selectivity Ratio |
| This compound | Assay details not specified | Data not available | >16x |
| Ruxolitinib | IL-6 induced STAT3 phosphorylation (JAK1-dependent) | ~300 | ~1x |
| TPO induced STAT3 phosphorylation (JAK2-dependent) | ~300 |
Note: Specific IC50 values for this compound in these direct comparative assays were not publicly available in the reviewed materials. The selectivity ratio for this compound in the enzymatic assay is presented as a range.
Signaling Pathway Inhibition
The differential selectivity of this compound and ruxolitinib translates to distinct effects on downstream signaling pathways.
Figure 1. Simplified JAK-STAT signaling pathway and points of inhibition by this compound and ruxolitinib.
Preclinical In Vivo Models
Direct head-to-head in vivo preclinical studies comparing this compound and ruxolitinib were not identified in the reviewed literature. However, both agents have been evaluated in various animal models relevant to their therapeutic indications.
This compound: Preclinical in vivo data for this compound is less extensively published but has been studied in models of inflammatory skin disease. In a mouse model of Down Syndrome carrying the Dp16 mutation, oral administration of this compound (60 mg/kg, twice daily for 16 days) was shown to reduce serum levels of inflammatory cytokines such as MCP-1, IP-10, IFN-γ, and TNF-α.[6] This treatment also alleviated liver inflammation and prolonged survival in this model.[6]
Ruxolitinib: Ruxolitinib has a more extensive preclinical in vivo track record. In a mouse model of JAK2V617F-driven myeloproliferative neoplasm, oral administration of ruxolitinib markedly reduced splenomegaly and circulating levels of inflammatory cytokines, leading to significantly prolonged survival without causing significant myelosuppression.[1] Ruxolitinib has also been evaluated in murine models of chronic graft-versus-host disease (cGVHD), where it attenuated the clinical and pathological severity of the disease in the skin.[7] Furthermore, in a mouse model of hyperinflammation, ruxolitinib dose-dependently reduced systemic levels of key cytokines like IL-6, IL-12, and IFN-γ.[8]
Experimental Protocols
While specific protocols for the direct comparative studies were not available, the following methodologies are representative of the types of assays used in the preclinical evaluation of JAK inhibitors.
In Vitro Kinase Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Typical Protocol:
-
Recombinant JAK enzymes (e.g., JAK1, JAK2, JAK3, TYK2) are expressed and purified.
-
A kinase reaction is initiated in a multi-well plate containing the JAK enzyme, a peptide substrate, and ATP.
-
The test compound (this compound or ruxolitinib) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The amount of phosphorylated substrate is quantified, often using a fluorescence-based method such as a homogeneous time-resolved fluorescence (HTRF) assay.[9]
-
IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Figure 2. General workflow for an in vitro kinase enzymatic assay.
Whole Blood Assay for STAT Phosphorylation
Objective: To measure the inhibitory effect of a compound on cytokine-induced STAT phosphorylation in a more physiologically relevant cellular context.
Typical Protocol:
-
Fresh whole blood is collected from healthy donors.
-
The blood is pre-incubated with various concentrations of the test compound (this compound or ruxolitinib).
-
A specific cytokine is added to stimulate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/STAT3, GM-CSF for JAK2/STAT5).[10][11]
-
The stimulation is stopped by lysing the red blood cells and fixing the remaining cells.
-
The cells are permeabilized to allow intracellular staining.
-
Cells are stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5) and cell surface markers to identify different immune cell populations.[10]
-
The level of STAT phosphorylation in specific cell types is quantified using flow cytometry.[12]
-
IC50 values are determined based on the reduction in the phosphorylation signal at different compound concentrations.
Figure 3. General workflow for a whole blood STAT phosphorylation assay.
Conclusion
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. researchgate.net [researchgate.net]
- 5. investor.incyte.com [investor.incyte.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical evaluation of JAK1/2 inhibition by ruxolitinib in a murine model of chronic graft-versus-host disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ruxolitinib, a JAK1/2 Inhibitor, Ameliorates Cytokine Storm in Experimental Models of Hyperinflammation Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib (INCB018424) | JAK1/2 inhibitor | TargetMol [targetmol.com]
- 10. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Povorcitinib vs. Upadacitinib: A Comparative Analysis of JAK1 Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the Janus kinase 1 (JAK1) selectivity of two prominent inhibitors: povorcitinib (INCB054707) and upadacitinib (ABT-494). The information presented is collated from publicly available preclinical and clinical data to assist researchers in understanding the nuanced differences between these two molecules.
Introduction to JAK Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. The JAK family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). These kinases are integral to the JAK-STAT signaling pathway, which is pivotal in regulating immune responses and inflammation.[1][2][3][4][5] Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. Consequently, JAK inhibitors have emerged as a significant class of therapeutic agents for these conditions.
The selectivity of JAK inhibitors for specific JAK isoforms is a critical determinant of their efficacy and safety profiles. While broader inhibition can be effective, it may also lead to off-target effects. For instance, inhibition of JAK2 is associated with hematologic adverse events, as JAK2 is essential for erythropoiesis.[6] Therefore, developing inhibitors with high selectivity for JAK1, a key mediator of pro-inflammatory cytokine signaling, is a primary goal in the field. This guide focuses on the comparative JAK1 selectivity of this compound and upadacitinib.
Quantitative Comparison of JAK1 Selectivity
The following tables summarize the in vitro inhibitory activity and selectivity of this compound and upadacitinib against the four JAK isoforms. The data is presented as half-maximal inhibitory concentrations (IC50) from biochemical (enzymatic) and cellular assays.
Table 1: Biochemical (Enzymatic) Assay Data
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity Fold |
| This compound | 8.9 | 463 | - | - | ~52 |
| Upadacitinib | 43 | 120 | 2300 | 4700 | ~2.8 |
Data for this compound from Probechem Biochemicals. Data for Upadacitinib from Mohamed MF, et al. (2023).[7]
Table 2: Cellular Assay Data
| Inhibitor | JAK1/JAK2 Selectivity Fold | JAK1/JAK3 Selectivity Fold | JAK1/TYK2 Selectivity Fold |
| This compound | >16 (whole blood) | - | - |
| Upadacitinib | >40 | >130 | >190 |
Data for this compound from an Incyte corporate presentation (2025). Data for Upadacitinib from Mohamed MF, et al. (2023).[7]
Table 3: Head-to-Head In Vitro Selectivity Comparison (JAK1 vs. JAK2)
| Inhibitor | Enzymatic Assay Selectivity (JAK1/JAK2) | Whole Blood Assay Selectivity (JAK1/JAK2) |
| This compound | 50x (range 35-58) | >16x |
| Upadacitinib | 15x (range 8-22) | 1.6x |
Data from an Incyte corporate presentation (2025).
The JAK-STAT Signaling Pathway
The JAK-STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors. The binding of a ligand to its receptor induces the multimerization of receptor subunits, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are recruited, phosphorylated by JAKs, and subsequently dimerize. These STAT dimers then translocate to the nucleus to regulate gene transcription.[1][4]
Experimental Methodologies
The determination of JAK inhibitor selectivity involves a series of in vitro and cellular assays. While specific, detailed protocols are often proprietary, the general methodologies are well-established in the field.
Biochemical (Enzymatic) Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of isolated, recombinant JAK isoforms.
General Workflow:
A typical protocol involves:
-
Reagents : Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes, a suitable peptide or protein substrate, and adenosine triphosphate (ATP).
-
Procedure : The JAK enzyme, substrate, and varying concentrations of the inhibitor are incubated together in an appropriate buffer. The enzymatic reaction is initiated by the addition of ATP.
-
Detection : After a set incubation period, the reaction is stopped, and the level of substrate phosphorylation is quantified. This is often achieved using methods that produce a luminescent or fluorescent signal.
-
Analysis : The results are plotted as the percentage of inhibition versus the inhibitor concentration, and the IC50 value is determined from the resulting dose-response curve.
Cellular Assays
Cellular assays provide a more physiologically relevant assessment of inhibitor activity by measuring the inhibition of JAK signaling within a cellular context.
General Workflow:
A common approach involves:
-
Cell Types : Primary cells such as peripheral blood mononuclear cells (PBMCs) or engineered cell lines that express specific JAK-dependent cytokine receptors.[8]
-
Procedure : Cells are pre-incubated with various concentrations of the JAK inhibitor before being stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).[9]
-
Measurement : Following stimulation, the cells are lysed, and the phosphorylation of a downstream STAT protein is measured using techniques like flow cytometry, ELISA, or Western blotting.
-
Analysis : The data is used to determine the concentration of the inhibitor required to inhibit cytokine-induced STAT phosphorylation by 50% (IC50).
Discussion
The available data indicates that both this compound and upadacitinib are potent and selective inhibitors of JAK1. In biochemical assays, this compound demonstrates a higher degree of selectivity for JAK1 over JAK2 (~52-fold) compared to upadacitinib (~2.8-fold). However, in cellular assays, upadacitinib shows high selectivity for JAK1 over JAK2 (>40-fold), JAK3 (>130-fold), and TYK2 (>190-fold).[7] A direct comparison in a corporate presentation suggests that this compound has greater selectivity over JAK2 than upadacitinib in both enzymatic and whole blood assays.
It is important to note that while in vitro selectivity is a key characteristic, the clinical implications are influenced by multiple factors including pharmacokinetics, pharmacodynamics, and the specific disease context. The higher selectivity of this compound for JAK1 over JAK2 in preclinical models may translate to a wider therapeutic window with a reduced risk of hematological side effects.[6] Both molecules are being investigated in a range of inflammatory and autoimmune diseases.[10][11]
Conclusion
Both this compound and upadacitinib are selective JAK1 inhibitors with distinct selectivity profiles. The quantitative data presented in this guide, derived from biochemical and cellular assays, provides a basis for understanding their differential activity at a molecular and cellular level. Further head-to-head clinical studies will be crucial to fully elucidate the comparative efficacy and safety of these two promising therapeutic agents. This information is intended to aid researchers and drug development professionals in their ongoing evaluation of novel JAK inhibitors.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 4. JAK-STAT pathway at 30: much learned, much more to do - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. Janus kinase 1 inhibitor INCB054707 for patients with moderate‐to‐severe hidradenitis suppurativa: results from two phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Upadacitinib: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
Povorcitinib in Hidradenitis Suppurativa Models: A Comparative Analysis with Other JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Hidradenitis suppurativa (HS) is a chronic, inflammatory skin disease with a significant unmet medical need. The Janus kinase (JAK) signaling pathway has emerged as a key therapeutic target due to its central role in mediating the inflammatory processes underlying HS. This guide provides a comparative overview of povorcitinib, a selective JAK1 inhibitor, against other JAK inhibitors investigated in the context of HS. The information presented is based on available clinical trial data, as direct comparative studies in preclinical HS models are currently limited in the published literature.
The JAK-STAT Signaling Pathway in Hidradenitis Suppurativa
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical intracellular signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth. In hidradenitis suppurativa, pro-inflammatory cytokines such as interleukins (IL-6, IL-12, IL-23) and interferons (IFNs) are upregulated. These cytokines bind to their respective receptors on immune and skin cells, activating associated JAKs. The activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the expression of inflammatory mediators. By inhibiting specific JAK enzymes, JAK inhibitors can block this signaling cascade and reduce the inflammatory response characteristic of HS.[1][2]
References
Povorcitinib's Efficacy in Primary Cells: A Comparative Analysis for Researchers
For researchers and drug development professionals, understanding the cellular-level efficacy of a novel therapeutic is paramount. This guide provides an objective comparison of Povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, with other commercially available JAK inhibitors. The data presented is derived from studies utilizing primary human cells, offering a more translationally relevant perspective on drug performance.
This compound is an investigational oral small-molecule inhibitor of JAK1, a key enzyme in the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases. By selectively targeting JAK1, this compound aims to modulate the immune response and mitigate disease pathology.
Comparative Efficacy of JAK Inhibitors in Primary Cells
To contextualize the efficacy of this compound, the following tables summarize its in vitro potency and compare it with other prominent JAK inhibitors. The data is presented as half-maximal inhibitory concentrations (IC50), a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| This compound In Vitro Potency | |
| Target | IC50 (nM) |
| JAK1 | 1.5 |
| JAK2 | 13 |
| Whole Blood (IL-6 induced pSTAT3) | 200 |
| Comparative IC50 Values of JAK Inhibitors in Primary Human Cells (PBMCs) | ||||
| Cytokine Stimulus (JAK Pathway) | Baricitinib (nM) | Tofacitinib (nM) | Upadacitinib (nM) | Filgotinib (nM) |
| IL-2 (JAK1/3) | 110 | 29 | 36 | 295 |
| IL-4 (JAK1/3) | 120 | 37 | 47 | 6426 |
| IL-15 (JAK1/3) | 140 | 56 | 56 | Not Stated |
| IL-21 (JAK1/3) | 110 | 25 | 24 | 1459 |
| IL-6 (JAK1/2) | 43 | 51 | 37 | 164 |
| IFN-γ (JAK1/2) | 39 | 106 | 37 | 309 |
| GM-CSF (JAK2/2) | 59 | 1022 | 51 | 25900 |
| IL-3 (JAK2/2) | 56 | 1200 | 37 | 37069 |
| G-CSF (JAK2/TYK2) | 26 | 356 | 106 | 162 |
| IFN-α (JAK1/TYK2) | 71 | 162 | 26 | 56 |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for validating efficacy, the following diagrams have been generated using Graphviz.
Experimental Protocols
The following is a representative protocol for assessing the efficacy of JAK inhibitors in primary human cells, based on methodologies described in the cited literature.
Objective: To determine the IC50 of this compound and comparator JAK inhibitors on cytokine-induced STAT phosphorylation in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound and other JAK inhibitors (e.g., Tofacitinib, Baricitinib, Upadacitinib, Filgotinib) dissolved in DMSO
-
Recombinant human cytokines (e.g., IL-6, IFN-γ)
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization Buffer
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4) and intracellular phosphorylated STAT proteins (e.g., pSTAT3, pSTAT1)
-
Flow cytometer
Methodology:
-
Isolation of PBMCs:
-
Isolate PBMCs from fresh human whole blood collected from healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS and resuspend in RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Drug Incubation:
-
Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well.
-
Prepare serial dilutions of this compound and comparator JAK inhibitors in RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add the diluted compounds to the respective wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO only).
-
-
Cytokine Stimulation:
-
Following the drug incubation period, stimulate the cells by adding a pre-determined optimal concentration of a specific cytokine (e.g., 100 ng/mL of IL-6 to assess pSTAT3, or 50 ng/mL of IFN-γ to assess pSTAT1).
-
Incubate for 15-30 minutes at 37°C.
-
-
Cell Staining:
-
Stop the stimulation by adding a fixation buffer.
-
Wash the cells with PBS.
-
Permeabilize the cells using a permeabilization buffer.
-
Stain the cells with fluorochrome-conjugated antibodies against a cell surface marker (to gate specific cell populations like T cells) and the specific phosphorylated STAT protein of interest.
-
Incubate in the dark at room temperature for 30-60 minutes.
-
Wash the cells to remove unbound antibodies and resuspend in PBS for flow cytometry analysis.
-
-
Flow Cytometry and Data Analysis:
-
Acquire the stained cell samples on a flow cytometer.
-
Gate on the specific immune cell population of interest (e.g., CD4+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each drug concentration.
-
Calculate the percentage of inhibition of STAT phosphorylation for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
This guide provides a foundational understanding of this compound's efficacy in primary cells in comparison to other JAK inhibitors. The provided data and protocols can serve as a valuable resource for researchers investigating the therapeutic potential of JAK inhibition in various inflammatory and autoimmune conditions.
Povorcitinib and Methotrexate in Fibroblast-Like Synoviocytes: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, and methotrexate (MTX), a conventional synthetic disease-modifying antirheumatic drug (csDMARD), on fibroblast-like synoviocytes (FLS). FLS are key effector cells in the pathogenesis of rheumatoid arthritis (RA), contributing to synovial inflammation, pannus formation, and joint destruction.[1] While direct experimental data on the combination of this compound and methotrexate in FLS is not currently available in published literature, this guide will synthesize the known individual effects of each drug and compare them with other relevant RA therapies, namely the JAK inhibitor tofacitinib and the csDMARD leflunomide.
Executive Summary
This compound, through its selective inhibition of JAK1, is anticipated to modulate the pro-inflammatory signaling pathways in FLS that are dependent on cytokines like interleukin-6 (IL-6).[2] Methotrexate exerts its effects on FLS through various mechanisms, including the inhibition of purine synthesis, leading to reduced proliferation and induction of apoptosis.[3] The potential for a synergistic or additive effect of a this compound-methotrexate combination lies in their distinct mechanisms of action, targeting both cytokine-mediated inflammation and FLS proliferation. This guide presents available quantitative data on the effects of these and comparator drugs on FLS, details common experimental protocols, and provides visualizations of relevant signaling pathways and workflows.
Data Presentation: Comparative Effects on FLS
The following tables summarize the quantitative effects of methotrexate, tofacitinib (as a proxy for a JAK1 inhibitor like this compound), and leflunomide on key pathological functions of FLS.
| Drug | Parameter | Effect | Quantitative Data | Citation |
| Methotrexate | Proliferation | Inhibition | Mitogen-stimulated FLS in G2/M phase: 5 ± 2% with 1 µM MTX vs. 25 ± 4% without MTX. | [4] |
| Apoptosis | Induction | 7.2% apoptotic tmTNF-expressing cells with 0.1 µM MTX vs. 2.4% in control. | [5] | |
| Cytokine Production | Inhibition of IL-6 | Reduction from 94.47 pg/mL to 63.76 pg/mL. | [6] | |
| Gene Expression | Upregulation | 1.79 ± 0.46-fold increase in miR-877-3p. | [6] | |
| Tofacitinib | Cytokine Production | Inhibition of IL-6 | >50% decrease in IL-6 levels in FLS supernatants (p=0.0009). | [7] |
| Inhibition of IL-6 (OSM-stimulated) | 64% decrease with 1 µM and 88% decrease with 5 µM. | [8] | ||
| Leflunomide | Cytokine Production | Inhibition of PGE2 | IC50 of 7 µM (TNF-α stimulated) and 3 µM (IL-1α stimulated). | [3] |
| Inhibition of IL-6 & MMP-1 | Inhibition at concentrations >10 µM. | [3] | ||
| MMP Production | Inhibition | Marked inhibition of MMP-1, MMP-3, and MMP-13 secretion. | [3] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
FLS Isolation and Culture
Primary human FLS are isolated from synovial tissues obtained from RA patients during synovectomy or joint replacement surgery.
-
Tissue Digestion: Synovial tissue is minced and digested with an enzymatic solution, typically containing collagenase, dispase, and DNase in a serum-free medium, for 1-2 hours at 37°C with gentle agitation.
-
Cell Filtration and Seeding: The resulting cell suspension is filtered through a cell strainer (e.g., 70 µm) to remove undigested tissue. The cells are then washed, resuspended in complete culture medium (e.g., DMEM with 10% FBS, penicillin, and streptomycin), and seeded into tissue culture flasks.
-
Culture and Expansion: FLS are cultured at 37°C in a humidified atmosphere with 5% CO2. Non-adherent cells are removed after 24 hours. Adherent FLS are grown to confluence and passaged. Experiments are typically performed with FLS between passages 3 and 8.[1]
Cell Proliferation Assay (Cell Cycle Analysis by Flow Cytometry)
This assay is used to assess the effect of drugs on FLS proliferation by analyzing the distribution of cells in different phases of the cell cycle.[4]
-
Cell Treatment: FLS are seeded in culture plates and allowed to adhere. The cells are then treated with the test compounds (e.g., methotrexate) with or without mitogenic stimulation (e.g., PDGF and IL-1β) for a specified period (e.g., 24-48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol while vortexing, followed by incubation at 4°C for at least 30 minutes.
-
Staining: The fixed cells are washed and stained with a solution containing a fluorescent DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.
Apoptosis Assay (Annexin V Staining)
This method detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.[9][10][11]
-
Cell Treatment: FLS are treated with the compounds of interest for the desired duration.
-
Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.
-
Staining: Cells are washed with cold PBS and resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye (e.g., propidium iodide) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic or necrotic cells will be positive for both stains.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., IL-6) in the cell culture supernatant.[7][12][13][14][15]
-
Sample Collection: After treating FLS with the test compounds, the cell culture supernatant is collected and centrifuged to remove cellular debris.
-
Assay Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest.
-
The plate is washed and blocked to prevent non-specific binding.
-
The collected supernatants and a series of standards with known cytokine concentrations are added to the wells and incubated.
-
The plate is washed, and a biotinylated detection antibody specific for the cytokine is added.
-
After another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
The plate is washed again, and a substrate solution (e.g., TMB) is added, which develops a color in the presence of HRP.
-
The reaction is stopped with a stop solution, and the absorbance is read on a microplate reader.
-
-
Data Analysis: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for signaling by numerous cytokines implicated in RA pathogenesis, including IL-6. This compound, as a JAK1 inhibitor, is expected to interfere with this pathway.
Caption: this compound inhibits the JAK1-mediated phosphorylation of STAT proteins.
Experimental Workflow for FLS Proliferation Assay
The following diagram illustrates a typical workflow for assessing the impact of a drug on FLS proliferation.
Caption: Workflow for analyzing FLS cell cycle distribution after drug treatment.
Discussion and Future Directions
While direct evidence for the efficacy of a this compound and methotrexate combination in FLS is lacking, their distinct and potentially complementary mechanisms of action provide a strong rationale for further investigation. This compound's targeted inhibition of the JAK1/STAT pathway would likely dampen the inflammatory signals that drive FLS activation, while methotrexate would concurrently inhibit their proliferation and induce apoptosis.
Future research should focus on in vitro studies using co-cultures of FLS with other relevant cell types (e.g., T cells, macrophages) to more accurately model the synovial microenvironment. Such studies would be invaluable for elucidating the potential synergistic or additive effects of this combination therapy on FLS-mediated pathology in RA. Furthermore, transcriptomic and proteomic analyses of FLS treated with this combination could reveal novel insights into their combined mechanism of action and identify biomarkers for treatment response.
References
- 1. Fibroblast-like synoviocytes: key effector cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of anti-inflammatory and anti-angiogenic effects of JAK inhibitors in IL-6 and TNFα-stimulated fibroblast-like synoviocytes derived from patients with RA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fibroblast-like Synoviocytes in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methotrexate inhibits effects of platelet-derived growth factor and interleukin-1β on rheumatoid arthritis fibroblast-like synoviocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methotrexate inhibits effects of platelet-derived growth factor and interleukin-1β on rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methotrexate Alters the Expression of microRNA in Fibroblast-like Synovial Cells in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting Activated Synovial Fibroblasts in Rheumatoid Arthritis by Peficitinib [frontiersin.org]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fn-test.com [fn-test.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bmgrp.com [bmgrp.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Povorcitinib: Exploring Synergistic Potential with Biologics in Preclinical Settings
For Researchers, Scientists, and Drug Development Professionals
While direct preclinical studies evaluating the synergistic effects of povorcitinib in combination with biologic agents have not been prominently published, an examination of its mechanism of action as a Janus kinase (JAK) 1 inhibitor, coupled with data from preclinical studies of other JAK inhibitors, provides a strong rationale for its potential synergistic activity. This guide synthesizes the available preclinical data for this compound and explores the theoretical and evidence-based potential for synergy with biologics, drawing parallels from similar compounds in the JAK inhibitor class.
This compound: A Selective JAK1 Inhibitor
This compound is an oral small-molecule inhibitor of JAK1, a critical enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[1] By selectively targeting JAK1, this compound modulates the inflammatory response driven by cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-γ), and others that are central to the pathogenesis of various autoimmune and inflammatory diseases.[2]
Preclinical Monotherapy Data for this compound
A preclinical study in a Down Syndrome (DS) mouse model (Dp16) demonstrated the anti-inflammatory activity of this compound. Oral administration of this compound resulted in a significant reduction of several pro-inflammatory cytokines and markers of liver injury.[2]
Table 1: Effects of this compound Monotherapy in a Dp16 Mouse Model
| Parameter | Treatment Group | Outcome |
| Serum Cytokines | This compound (60 mg/kg, twice daily) | Reduced levels of MCP-1, IP-10, IFN-γ, and TNF-α |
| Liver Injury Markers | This compound (60 mg/kg, twice daily) | Reduced levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) |
| Survival Rate | This compound (60 mg/kg, twice daily) | Improved survival rate |
Experimental Protocol: this compound in Dp16 Mouse Model
-
Animal Model: Down Syndrome (DS) carrying Dp16 mouse models.[2]
-
Dosing Regimen: this compound was administered orally at a dose of 60 mg/kg, twice daily for 16 days.[2]
-
Assessments: Serum levels of cytokines (MCP-1, IP-10, IFN-γ, TNF-α) and liver injury markers (ALT, AST) were measured. Survival rates were monitored.[2]
Potential for Synergy with Biologics: A Mechanistic Rationale
Biologics, such as TNF-α inhibitors and IL-17 inhibitors, target specific extracellular cytokines or their receptors. In contrast, JAK inhibitors like this compound act intracellularly to block the signaling of a broader range of cytokines. This difference in their mechanism of action provides a strong basis for potential synergy. By combining a biologic that neutralizes a key upstream inflammatory driver with this compound that dampens the downstream signaling of multiple cytokines, a more comprehensive and potent anti-inflammatory effect could be achieved.
Signaling Pathways
The following diagram illustrates the distinct but complementary points of intervention for a TNF-α inhibitor and a JAK1 inhibitor like this compound.
Caption: Dual blockade of inflammatory pathways.
Preclinical Synergy with Other JAK Inhibitors: A Proxy for this compound
While specific data for this compound is lacking, preclinical studies with other JAK inhibitors in combination with biologics or in relevant disease models provide insights into the potential for synergistic interactions.
Ruxolitinib (JAK1/2 Inhibitor) with Regulatory T-cells
A study investigating the combination of the JAK inhibitor ruxolitinib with regulatory T-cells (Tregs) in a xenogeneic model of systemic lupus erythematosus (SLE) demonstrated synergistic effects on suppressing inflammation.
Table 2: Synergistic Effects of Ruxolitinib and UCB-Tregs in vitro
| Parameter | Treatment Group | Outcome |
| Inflammatory Cytokines | Ruxolitinib + UCB-Tregs | Synergistic downregulation of IFN-γ, IP-10, TNF-α, IL-6, sCD40L, IL-17A, IL-17F, IL-1α, and LIF[3][4] |
| T-cell Proliferation | Ruxolitinib + UCB-Tregs | Synergistic suppression of SLE-PBMC proliferation[3][4] |
| CD8+ T-cell Inhibition | Ruxolitinib + UCB-Tregs | Synergistic inhibition of CD8+ T-cells[3][4] |
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) from SLE patients were co-cultured with umbilical cord blood-derived Tregs (UCB-Tregs).[3]
-
Treatment: Cultures were treated with varying concentrations of ruxolitinib, UCB-Tregs, or a combination of both.[3]
-
Assessments: Cell proliferation was measured, and levels of inflammatory cytokines in the culture supernatants were quantified.[3]
Tofacitinib (Pan-JAK inhibitor) in a Colitis Model
Preclinical studies of tofacitinib in a mouse model of colitis have shown its efficacy in reducing inflammation, a setting where anti-TNF biologics are also a standard of care.[5][6] While not a direct synergy study, it highlights the potential for combining these two mechanisms to achieve a greater therapeutic effect.
Table 3: Efficacy of Tofacitinib in a Mouse Model of Colitis
| Parameter | Treatment Group | Outcome |
| Disease Activity | Tofacitinib | Amelioration of dextran sulfate sodium-induced ulcerative colitis[5] |
| Intestinal Inflammation | Tofacitinib | Localized colonic JAK inhibition was sufficient for efficacy[6] |
Experimental Workflow for Assessing Synergy
The following diagram outlines a general workflow for evaluating the synergistic potential of this compound with a biologic agent in a preclinical setting.
Caption: Preclinical synergy assessment workflow.
Conclusion
Although direct preclinical evidence for the synergy of this compound with biologics is not yet available, a strong mechanistic rationale supports this therapeutic strategy. Preclinical data from other JAK inhibitors, such as ruxolitinib and tofacitinib, in relevant disease models and in combination with other therapeutic modalities, suggest that targeting the JAK-STAT pathway in conjunction with neutralizing key inflammatory cytokines could lead to enhanced efficacy. Further preclinical studies are warranted to formally evaluate the synergistic potential of this compound with various biologic agents. Such studies would be instrumental in guiding the clinical development of combination therapies for a range of inflammatory and autoimmune diseases.
References
- 1. xtalks.com [xtalks.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ruxolitinib synergizes with regulatory T cells to improve inflammation but has no added benefits in decreasing albuminuria in SLE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Macromolecular Janus Kinase (JAK) Inhibitor Prodrug Effectively Ameliorates Dextran Sulfate Sodium-induced Ulcerative Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinally-restricted Janus Kinase inhibition: a potential approach to maximize the therapeutic index in inflammatory bowel disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib: An In Vitro Benchmark Against Standard of Care Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, against current standard-of-care treatments for a range of inflammatory and autoimmune diseases. This compound is under investigation for conditions including hidradenitis suppurativa (HS), vitiligo, prurigo nodularis, rheumatoid arthritis, psoriasis, ankylosing spondylitis, asthma, and chronic spontaneous urticaria.[1][2][3] This document summarizes available in vitro data to benchmark its performance and elucidates the experimental protocols used to generate this data.
Mechanism of Action: Targeting the JAK/STAT Pathway
This compound functions by selectively inhibiting JAK1, a key enzyme in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1] This pathway is crucial for the signaling of numerous cytokines and growth factors that drive inflammation and immune responses. By blocking JAK1, this compound disrupts the downstream signaling cascade, leading to reduced inflammation.
In Vitro Performance of this compound
Current in vitro data for this compound primarily highlights its selectivity for JAK1 over other JAK isoforms.
| Assay Type | Target | Metric | Result | Reference |
| Enzymatic Assay | JAK1 vs JAK2 | Selectivity | >10-fold selective for JAK1 | Incyte Patent |
| Mouse Model of Vitiligo | Melanocyte-specific T cells | Inhibition | This compound inhibits T-cell activity and subsequent depigmentation | [4] |
Standard of Care: In Vitro Performance Overview
This section summarizes the in vitro performance of established standard-of-care treatments for the relevant indications. Due to a lack of head-to-head in vitro studies, a direct comparison with this compound is not always possible. The data presented is based on independent studies for each compound.
Hidradenitis Suppurativa
Standard of Care: Adalimumab (TNF-α inhibitor), Secukinumab (IL-17A inhibitor), Bimekizumab (IL-17A and IL-17F inhibitor)
| Drug | Assay Type | Key Findings | Reference |
| Adalimumab | Cytokine Inhibition Assay | Inhibits TNF-α-induced NF-κB activation by up to 80% in synovial fibroblasts. Reduces expression of IL-1, IL-6, and IL-8. | [5] |
| Cytokine Production | In vitro, adalimumab did not significantly alter the production of IL-6, IL-8, and IL-10 in co-cultures of retinal pigment epithelial cells and HTLV-1-infected T-cells. | [6] | |
| Secukinumab | T-cell Proliferation Assay | Shows low levels of T-cell proliferation in response to the antibody, suggesting low immunogenicity potential. | [7][8][9][10][11] |
| Bimekizumab | In vitro Neutralization Assay | More effectively suppressed in vitro cytokine responses and neutrophil chemotaxis than inhibition of IL-17A or IL-17F alone. | [12] |
| Keratinocyte Transcriptome | Dual inhibition by bimekizumab led to a substantial reduction of IL-6, IL-8, and other inflammatory gene expression. | [13] |
Vitiligo
Standard of Care: Topical Corticosteroids, Topical Calcineurin Inhibitors (e.g., Tacrolimus), Ruxolitinib Cream (JAK1/2 inhibitor)
| Drug Class/Drug | Assay Type | Key Findings | Reference |
| Topical Corticosteroids | Keratinocyte Proliferation Assay (HaCaT cells) | Dose-dependent reduction in cell growth. Betamethasone dipropionate was the most antiproliferative at 10-4M. | [14] |
| Anti-inflammatory Potency Test (DPCP-induced dermatitis) | Significant anti-inflammatory effects observed for clobetasol propionate and betamethasone valerate. | [15] | |
| Ruxolitinib Cream | In vitro Skin Penetration (Minipig) | Topical application resulted in minimal systemic exposure and higher concentrations in the dermis compared to oral administration. | [16] |
| JAK-STAT Signaling Inhibition (Dermis) | Topical application almost completely inhibited JAK-STAT signaling in the dermis. | [16] |
Prurigo Nodularis
Standard of Care: High-potency topical steroids, phototherapy, and in some cases, systemic agents like methotrexate or biologics.
In vitro data for specific prurigo nodularis models are limited. The effects of standard of care would be similar to those described for other inflammatory skin conditions.
Rheumatoid Arthritis
Standard of Care: Methotrexate (DMARD), Adalimumab (TNF-α inhibitor)
| Drug | Assay Type | Key Findings | Reference |
| Methotrexate | Lymphocyte Proliferation Assay | Inhibits the proliferation of alloreactive T cells in a mixed lymphocyte reaction. | [17] |
| T-cell Proliferation Assay | Inhibits T-cell proliferation but not inflammatory cytokine production in vitro. | [18][19] | |
| Adalimumab | Cytokine Inhibition Assay | See data under Hidradenitis Suppurativa. | [5] |
Psoriasis
Standard of Care: Topical corticosteroids, Vitamin D analogues, Methotrexate, Adalimumab, Secukinumab, Bimekizumab.
In vitro data for these treatments are consistent with their mechanisms of action described in other inflammatory conditions.
Ankylosing Spondylitis
Standard of Care: NSAIDs, Adalimumab, Secukinumab.
| Drug | Assay Type | Key Findings | Reference |
| JAK inhibitors (general) | In vitro Th17 cell culture (from AS patients) | Potent in-vitro inhibition of IL-17A, IL-17F, and IL-22 production from CD4+ T cells. | [20] |
Asthma
Standard of Care: Inhaled corticosteroids, long-acting beta-agonists (LABAs), Omalizumab (anti-IgE antibody).
In vitro data for inhaled corticosteroids demonstrate anti-inflammatory effects.
| Drug | Assay Type | Key Findings | Reference |
| Omalizumab | Basophil Activation Test | Does not directly inhibit anti-IgE-induced histamine release from mast cells or basophils in vitro. Its effect is primarily through reducing free IgE and downregulating FcεRI receptors. | [21][22] |
Chronic Spontaneous Urticaria
Standard of Care: Antihistamines, Omalizumab.
| Drug Class | Assay Type | Key Findings | Reference |
| Antihistamines | Mast Cell Degranulation Assay | Inhibit histamine release from mast cells. | Data from general pharmacology literature. |
| Omalizumab | Basophil Activation Test | See data under Asthma. | [21][22] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of in vitro data. Below are generalized protocols for key assays mentioned in this guide.
JAK1 Inhibition Assay (Enzymatic)
A common method to determine the inhibitory activity of a compound against a specific kinase enzyme.
-
Preparation: Recombinant human JAK1 enzyme is purified. A specific peptide substrate for JAK1 is synthesized.
-
Reaction: The JAK1 enzyme is incubated with varying concentrations of this compound.
-
Initiation: The kinase reaction is initiated by adding ATP and the peptide substrate.
-
Detection: After a set incubation period, the amount of phosphorylated substrate is measured, often using methods like fluorescence, luminescence, or radioactivity.
-
Analysis: The concentration of this compound that inhibits 50% of the JAK1 activity (IC50) is calculated.
Cytokine Inhibition Assay (Cell-Based)
This assay measures the ability of a compound to inhibit the production of inflammatory cytokines from immune cells.
-
Cell Culture: Primary human immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs) or a relevant cell line are cultured.
-
Treatment: The cells are pre-incubated with different concentrations of the test compound (e.g., this compound, Adalimumab).
-
Stimulation: The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
Measurement: After an incubation period, the supernatant is collected, and the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) is measured using ELISA or a multiplex bead array.
-
Analysis: The IC50 value for the inhibition of each cytokine is determined.
T-Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of T-lymphocytes.
-
Cell Isolation: T-cells are isolated from human peripheral blood.
-
Labeling: The T-cells are labeled with a fluorescent dye (e.g., CFSE) that is diluted with each cell division.
-
Treatment and Stimulation: The labeled T-cells are treated with the test compound and then stimulated to proliferate using mitogens (e.g., phytohemagglutinin - PHA) or specific antigens.
-
Incubation: The cells are incubated for several days to allow for proliferation.
-
Analysis: The proliferation of the T-cells is measured by flow cytometry, quantifying the dilution of the fluorescent dye. Reduced proliferation in the presence of the compound indicates an inhibitory effect.
Summary and Conclusion
This compound demonstrates potent and selective in vitro inhibition of JAK1, a critical node in inflammatory signaling. While direct comparative in vitro studies against all standard-of-care therapies for its target indications are not yet available, the existing data on these established drugs provide a framework for understanding their mechanisms at a cellular level.
The in vitro data for standard-of-care biologics like adalimumab and secukinumab highlight their targeted effects on specific cytokines (TNF-α and IL-17A, respectively). Small molecule therapeutics like methotrexate demonstrate broader anti-proliferative effects on immune cells.
For a comprehensive evaluation, future in vitro studies should aim to directly compare this compound with these standard-of-care agents in disease-relevant cell models and assays. This would enable a more quantitative and direct benchmarking of their relative potencies and effects on key inflammatory pathways. The experimental protocols outlined in this guide provide a basis for designing such comparative studies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. incytemi.com [incytemi.com]
- 5. opalbiopharma.com [opalbiopharma.com]
- 6. In vitro Evaluation of the Safety of Adalimumab for the Eye Under HTLV-1 Infection Status: A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secukinumab, a novel anti-IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Dual IL-17A and IL-17F neutralisation by bimekizumab in psoriatic arthritis: evidence from preclinical experiments and a randomised placebo-controlled clinical trial that IL-17F contributes to human chronic tissue inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bimekizumab: The First FDA-Approved Dual IL-17A/IL-17F Inhibitor for Plaque Psoriasis – A Comprehensive Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of topical corticosteroids on cell proliferation, cell cycle progression and apoptosis: in vitro comparison on HaCaT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In vitro methotrexate as a practical approach to selective allodepletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV [frontiersin.org]
- 19. Methotrexate Inhibits T Cell Proliferation but Not Inflammatory Cytokine Expression to Modulate Immunity in People Living With HIV [escholarship.org]
- 20. Inhibiting ex-vivo Th17 responses in Ankylosing Spondylitis by targeting Janus kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Omalizumab may not inhibit mast cell and basophil activation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Povorcitinib's Kinase Selectivity: A Comparative Analysis for Researchers
For Immediate Release
WILMINGTON, Del. – Povorcitinib (INCB54707), an investigational oral small-molecule inhibitor of Janus kinase 1 (JAK1), is currently under development for the treatment of various autoimmune and inflammatory diseases. As a targeted therapy, its efficacy and safety are intrinsically linked to its selectivity for its primary target, JAK1, versus other kinases, including those within the JAK family and the broader human kinome. This guide provides a comparative analysis of this compound's cross-reactivity with other tyrosine kinases, supported by available preclinical data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound is a potent and selective inhibitor of JAK1. Preclinical data demonstrates significant selectivity for JAK1 over the closely related JAK2. While comprehensive data on its cross-reactivity against a wide panel of tyrosine kinases is not extensively available in the public domain, the existing information points towards a favorable selectivity profile within the JAK family, which is crucial for minimizing off-target effects. This guide will delve into the available quantitative data, the experimental methods used to determine selectivity, and the signaling pathway context of this compound's mechanism of action.
This compound's Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. High selectivity for the intended target minimizes the potential for off-target effects that can lead to adverse events. This compound has been designed to selectively inhibit JAK1, a key mediator of pro-inflammatory cytokine signaling.
Comparison with other Janus Kinases
The Janus kinase family consists of four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While all are involved in cytokine signaling, they have distinct roles. JAK1 is associated with a broad range of inflammatory cytokines.[1][2] JAK2 is crucial for hematopoiesis, and its inhibition can lead to side effects such as anemia and thrombocytopenia.[3] JAK3 is primarily involved in lymphocyte function, and TYK2 plays a role in the signaling of cytokines like IL-12 and IL-23.
The available data on this compound's in vitro enzymatic inhibitory activity against JAK1 and JAK2 are summarized below. It is important to note that different studies have reported varying degrees of selectivity, which may be attributable to different assay conditions.
| Kinase Target | This compound (INCB54707) IC50 (nM) | Selectivity (JAK2/JAK1) | Reference |
| JAK1 | 0.2 | 5-fold | [3] |
| JAK2 | 1.0 | [3] | |
| JAK1 | - | >10-fold vs JAK2 | [4] |
| JAK1 | - | ~52-fold vs JAK2 | [5] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
One study by Incyte, the developer of this compound, reported an IC50 of 0.2 nM for JAK1 and 1.0 nM for JAK2, indicating a 5-fold selectivity for JAK1 over JAK2 in an in vitro enzymatic assay.[3] Another source states that this compound is more than 10-fold selective for JAK1 over JAK2 in vitro.[4] Furthermore, a separate publication reports that this compound has approximately 52-fold greater selectivity for JAK1 versus JAK2.[5] An Incyte presentation also highlighted that this compound demonstrated "best-in-class JAK1 in vitro selectivity over JAK2, in both enzymatic and whole-blood assays".
Note: A comprehensive kinome scan or data on the cross-reactivity of this compound against a broader panel of tyrosine kinases is not currently available in the public domain. Such data would provide a more complete picture of its off-target activity.
Experimental Protocols
The determination of kinase inhibitor selectivity relies on robust and well-defined experimental methods. The following is a generalized protocol for an in vitro biochemical kinase assay, similar to those used to generate the data presented above.
In Vitro Kinase Inhibition Assay (Generalized Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against a panel of purified protein kinases.
Materials:
-
Recombinant human kinases (e.g., JAK1, JAK2)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), radiolabeled ([γ-³²P]ATP or [γ-³³P]ATP) or non-radiolabeled for alternative detection methods
-
Test compound (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane (for radiometric assays)
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in an appropriate solvent (e.g., DMSO) and then further diluted in the assay buffer.
-
Assay Reaction: The kinase, substrate, and test compound are combined in the wells of the assay plate and pre-incubated at a controlled temperature (e.g., 30°C).
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.
-
Incubation: The reaction is allowed to proceed for a predetermined period, ensuring the reaction remains within the linear range.
-
Termination of Reaction: The reaction is stopped, for example, by adding a solution containing EDTA or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detection of Kinase Activity:
-
Radiometric Assay: The phosphocellulose membrane is washed to remove unincorporated radiolabeled ATP. The amount of incorporated radiolabel in the substrate is then quantified using a scintillation counter.
-
Non-Radiometric Assays: Methods such as fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo) can be used to measure substrate phosphorylation or ATP consumption.
-
-
Data Analysis: The percentage of kinase activity is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a sigmoidal dose-response curve using appropriate software.
Caption: A generalized workflow for determining the in vitro inhibitory activity of a compound against a specific kinase.
Signaling Pathway Context
This compound's therapeutic effect is derived from its inhibition of the JAK1 signaling pathway. The JAK-STAT (Signal Transducer and Activator of Transcription) pathway is a crucial signaling cascade used by numerous cytokines and growth factors to transmit signals from the cell surface to the nucleus, leading to changes in gene expression.
When a cytokine binds to its receptor, it brings the associated JAKs into close proximity, leading to their activation through trans-phosphorylation. Activated JAKs then phosphorylate the cytokine receptor, creating docking sites for STAT proteins. The recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation and immune responses.[2][6][7]
By selectively inhibiting JAK1, this compound blocks the signaling of a variety of pro-inflammatory cytokines that are dependent on this kinase, including those that utilize the common gamma chain (γc) receptor subunit (e.g., IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) and the gp130 receptor subunit (e.g., IL-6).[1] This targeted inhibition is expected to reduce the inflammatory cascade in various autoimmune diseases.
Caption: this compound inhibits the JAK1 signaling pathway, thereby blocking the downstream effects of pro-inflammatory cytokines.
Conclusion
This compound is a selective JAK1 inhibitor with demonstrated potency and a favorable selectivity profile over JAK2. This selectivity is a key design feature aimed at maximizing therapeutic benefit in inflammatory diseases while minimizing the risk of hematological side effects associated with JAK2 inhibition. While the currently available data focuses on the JAK family, a broader understanding of its cross-reactivity with other tyrosine kinases would be beneficial for a comprehensive assessment of its off-target profile. The information presented in this guide provides a foundational understanding of this compound's kinase selectivity for researchers and professionals in the field of drug development.
References
- 1. JAK1: Number one in the family; number one in inflammation? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. incytemi.com [incytemi.com]
- 4. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Janus kinase 1 inhibitor INCB054707 for patients with moderate‐to‐severe hidradenitis suppurativa: results from two phase II studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib Demonstrates Efficacy in Preclinical Vitiligo Mouse Model: A Comparative Analysis with Other Janus Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – A recent study evaluating the efficacy of povorcitinib, a selective Janus Kinase (JAK) 1 inhibitor, in a vitiligo mouse model has shown promising results in preventing depigmentation. This guide provides a comprehensive comparison of these findings with existing data on other JAK inhibitors, namely ruxolitinib and tofacitinib, in similar preclinical models. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of these compounds in the context of vitiligo treatment.
Data Summary
The following tables summarize the key quantitative data from studies investigating this compound, ruxolitinib, and tofacitinib in vitiligo mouse models. It is important to note that these comparisons are drawn from separate studies, and direct head-to-head trials in a single, standardized mouse model are not yet available.
Table 1: Efficacy of this compound in an Adoptive Transfer Vitiligo Mouse Model [1]
| Treatment Group | Mean Total Vitiligo Score (Week 6) | Change in Epidermal PMEL T cells | Change in Dermal PMEL T cells |
| Vehicle | ~3.5 | - | - |
| This compound (10 mg/kg BID) | ~1.5** | Significant Decrease*** | Significant Decrease**** |
| This compound (30 mg/kg BID) | ~1.0**** | Significant Decrease**** | Significant Decrease**** |
*Data are approximated from graphical representations in the cited study. **p<0.01, ***p<0.001, ***p<0.0001 compared to vehicle. PMEL: Premelanosome protein-specific T cells.
Table 2: Efficacy of Ruxolitinib and Tofacitinib in an Adoptive Transfer Vitiligo Mouse Model (Prevention Model) [2]
| Treatment Group | Mean Vitiligo Score (Week 7) | Change in Epidermal PMEL T cells | Change in Dermal PMEL T cells |
| Vehicle | ~3.0 | - | - |
| Ruxolitinib | ~2.5 (ns) | Decrease (ns) | Decrease (p=0.0655) |
| Tofacitinib | ~2.0* | Decrease (p=0.1076) | No significant change |
p=0.0037 compared to vehicle. ns: not significant.
Table 3: Efficacy of Tofacitinib in a Rhododendrol-Induced Vitiligo Mouse Model [3]
| Treatment Group | Macroscopic Repigmentation | Melanocyte Number |
| Vehicle | Minimal | Baseline |
| Tofacitinib (25 mg/kg/day) | No significant facilitation | Slightly higher than vehicle (ns) |
ns: not significant.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for a thorough understanding and replication of the findings.
This compound in Adoptive Transfer Vitiligo Mouse Model[1]
-
Animal Model: K14*-mSCF transgenic mice were used as recipients.
-
Induction of Vitiligo: Vitiligo was induced by the adoptive transfer of transgenic premelanosome protein (PMEL)-specific cytotoxic CD8+ T cells from T cell receptor (TCR) transgenic B6 mice. Bone marrow-derived dendritic cells from B6 mice were co-transferred to act as antigen-presenting cells.
-
Treatment: Mice were treated twice daily (BID) with either vehicle, 10 mg/kg this compound, or 30 mg/kg this compound. Treatment started prior to disease onset.
-
Endpoint Analysis: The extent of depigmentation was scored weekly. At week 6, skin samples were collected for flow cytometry to quantify the number of PMEL T cells in the epidermis and dermis.
Ruxolitinib and Tofacitinib in Adoptive Transfer Vitiligo Mouse Model[2]
-
Animal Model: Pigmented recipient mice were used.
-
Induction of Vitiligo: Vitiligo was induced via the adoptive transfer of melanocyte-specific CD8+ T cells (PMEL).
-
Treatment: In the prevention model, mice were treated orally once daily with vehicle, tofacitinib, or ruxolitinib from week two to seven post-induction. In the reversal model, treatment was initiated after disease stabilization.
-
Endpoint Analysis: The extent of vitiligo was scored. Flow cytometry was used to measure T cell populations in the epidermis and dermis.
Tofacitinib in Rhododendrol-Induced Vitiligo Mouse Model[3]
-
Animal Model: Hairless hk14-SCF transgenic mice with a C57BL/6J background were used.
-
Induction of Vitiligo: Vitiligo was induced by applying a 30% rhododendrol solution to the back of the mice twice a day, 5 days a week for 2 weeks.
-
Treatment: Mice were treated orally with either vehicle or tofacitinib (total of 25 mg/kg per day) 5 days a week for 5 weeks.
-
Endpoint Analysis: Macroscopic efficacy was evaluated by photographing the dorsal skin weekly. The number of melanocytes was assessed at the end of the study. Serum CXCL10 levels were also measured.
Visualizing the Underlying Mechanisms and Experimental Designs
To further elucidate the context of these findings, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: JAK-STAT signaling pathway in vitiligo pathogenesis.
Caption: Experimental workflow for the adoptive transfer mouse model of vitiligo.
Discussion
The preclinical data suggests that JAK inhibitors, including this compound, ruxolitinib, and tofacitinib, can modulate the immune response implicated in vitiligo. In the adoptive transfer mouse model, which mimics the autoimmune destruction of melanocytes, this compound demonstrated a dose-dependent and statistically significant reduction in vitiligo scores and a decrease in the infiltration of pathogenic T cells in the skin.[1]
When comparing across studies, this compound's effect in this model appears robust. Tofacitinib also showed a significant reduction in vitiligo scores in a similar prevention model, while ruxolitinib's effect on the vitiligo score was not statistically significant in that particular study, though it did show a trend towards reducing dermal T cell numbers.[2] It is crucial to acknowledge that variations in experimental design, such as drug dosage, administration frequency, and specific mouse strains, can influence outcomes.
Interestingly, in a chemically-induced model of vitiligo, tofacitinib did not significantly facilitate repigmentation.[3] This highlights the importance of the specific underlying pathology of the animal model when evaluating the efficacy of immunomodulatory drugs. The adoptive transfer model is considered more representative of the autoimmune processes in human vitiligo.
The mechanism of action for these JAK inhibitors in vitiligo is understood to be the blockade of the JAK-STAT signaling pathway. This pathway is critical for the effects of interferon-gamma (IFN-γ), a key cytokine in vitiligo pathogenesis that leads to the recruitment of autoreactive T cells to the skin.[4][5][6][7][8] By inhibiting JAK1 (and in the case of ruxolitinib and tofacitinib, other JAKs as well), these drugs can reduce the inflammatory cascade that results in melanocyte destruction.
Conclusion
This compound, a selective JAK1 inhibitor, has demonstrated significant efficacy in a preclinical mouse model of vitiligo that is highly relevant to the human disease. The available data, when compared with studies on other JAK inhibitors, suggests that this compound is a promising candidate for the treatment of vitiligo. However, direct comparative studies in standardized models are necessary for a definitive assessment of relative potency and efficacy. The findings presented in this guide underscore the potential of targeting the JAK-STAT pathway as a therapeutic strategy for vitiligo and provide a valuable resource for the scientific community engaged in the development of novel treatments for this challenging autoimmune disease.
References
- 1. incytemi.com [incytemi.com]
- 2. JAK inhibitors reverse vitiligo in mice but do not deplete skin resident memory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. Update on the pathogenesis of vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitiligo - Wikipedia [en.wikipedia.org]
- 6. Role of Janus kinase 1 and signal transducer and activator of transcription 3 in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Janus Kinase Inhibitors in the Treatment of Vitiligo: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Povorcitinib Specificity: A Comparative Analysis in Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Povorcitinib, a selective Janus kinase 1 (JAK1) inhibitor, against other commercially available JAK inhibitors. The data presented herein is intended to aid researchers in evaluating the specificity and potential applications of this compound in various cell-based assay systems.
Introduction
This compound (formerly INCB054707) is an orally bioavailable small molecule that selectively inhibits Janus kinase 1 (JAK1).[1][2][3] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a variety of inflammatory and autoimmune diseases.[4][5] By selectively targeting JAK1, this compound aims to modulate the signaling of pro-inflammatory cytokines while minimizing off-target effects associated with the inhibition of other JAK family members (JAK2, JAK3, and TYK2).[5] This guide offers a head-to-head comparison of this compound's inhibitory activity with other well-characterized JAK inhibitors, supported by detailed experimental protocols for assessing kinase specificity.
Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other JAK inhibitors against the four members of the JAK family. This data, derived from biochemical assays, provides a quantitative measure of their relative potencies and selectivities.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | JAK1/JAK2 Selectivity Ratio |
| This compound | 8.9[6] | 463[6] | Data not available | Data not available | ~52 |
| Tofacitinib | 15.1 | 77.4 | 55.0 | 489 | ~0.2 |
| Baricitinib | 4.0 | 6.6 | 787 | 61 | ~0.6 |
| Upadacitinib | 43 | 110 | 2300 | 4600 | ~0.4 |
| Abrocitinib | 29 | 803 | >10,000 | 1250 | ~0.04 |
| Filgotinib | 10 | 28 | 810 | 116 | ~0.4 |
Note: Lower IC50 values indicate higher potency. The JAK1/JAK2 selectivity ratio is calculated by dividing the JAK1 IC50 by the JAK2 IC50. A higher ratio indicates greater selectivity for JAK1 over JAK2. Data for this compound against JAK3 and TYK2 is not publicly available at the time of this publication. In vitro selectivity for JAK1 over JAK2 has been reported to be in the range of 35-58 fold.[4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluating inhibitor specificity, the following diagrams were generated using Graphviz.
JAK-STAT Signaling Pathway
Caption: The JAK-STAT signaling cascade.
Experimental Workflow for Evaluating this compound Specificity
References
- 1. scholarsinmedicine.com [scholarsinmedicine.com]
- 2. This compound (INCB054707): A Selective JAK1 Inhibitor Being [globenewswire.com]
- 3. Efficacy and safety of the oral Janus kinase 1 inhibitor this compound (INCB054707) in patients with hidradenitis suppurativa in a phase 2, randomized, double-blind, dose-ranging, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Discovery of this compound (INCB054707), an Isoform Selective Janus Kinase 1 (JAK1) Inhibitor that oncorporated intramolecular hydrogen-bonding to achieve exceptional oral bioavailability and is under clinical investigation for the treatment of autoimmune - American Chemical Society [acs.digitellinc.com]
- 6. This compound, Incyte's Oral JAK1 Inhibitor, Reduces Itch, Clears Lesions in PN - The Dermatology Digest [thedermdigest.com]
Povorcitinib vs. Biologic Agents: A Preclinical Comparison in Hidradenitis Suppurativa Models
A guide for researchers and drug development professionals on the preclinical performance and mechanistic insights of povorcitinib and key biologic agents in the context of Hidradenitis Suppurativa (HS).
Hidradenitis Suppurativa (HS) is a chronic, inflammatory skin disease with a complex pathophysiology, making preclinical evaluation of novel therapeutics challenging. As HS is a uniquely human disease, traditional animal models are not available.[1][2] Consequently, preclinical research relies on ex vivo models using human skin explants to investigate disease mechanisms and the effects of therapeutic agents.[1][2][3] This guide provides a comparative overview of the preclinical or molecular data available for the oral JAK1 inhibitor, this compound, and prominent biologic agents used or investigated for HS, including TNF-α and IL-17 inhibitors.
It is important to note that direct head-to-head preclinical studies comparing this compound and various biologic agents in the same HS model are not yet available in published literature. This guide, therefore, synthesizes data from different study types: in vivo molecular analyses from clinical trials for this compound and ex vivo human skin model data for biologics like adalimumab.
Mechanism of Action and Signaling Pathways
This compound is an oral, selective Janus kinase 1 (JAK1) inhibitor.[4][5][6] The JAK-STAT signaling pathway is a crucial intracellular cascade for numerous cytokines implicated in HS pathogenesis, including those downstream of TNF-α and IL-17 signaling.[2][7][8][9][10] By inhibiting JAK1, this compound modulates the signaling of multiple pro-inflammatory cytokines.[4][5]
Biologic agents, in contrast, are typically monoclonal antibodies that target specific extracellular or cell-surface molecules. In HS, the main targets are pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17).[11] Adalimumab is a TNF-α inhibitor, while secukinumab and bimekizumab target IL-17A and IL-17A/F, respectively.[8][11]
Below are diagrams illustrating the targeted signaling pathways.
Data Presentation: Molecular and Cellular Effects
The following tables summarize the available quantitative data on the effects of this compound and the biologic agent adalimumab in studies related to HS.
Table 1: this compound - In Vivo Molecular Changes in HS Lesional Skin (Phase 2 Clinical Trial Data)
| Biomarker Type | Observation | Dose | Study Reference |
| Transcriptomics | Downregulation of multiple HS and inflammatory signaling markers. | 30 mg QD | [9][10] |
| Reversal of a 128-gene signature associated with HS. | 30 mg QD | [10] | |
| Downregulation of 99 out of 128 genes in the HS signature. | 30 mg QD | [10] | |
| Impacted genes reflect JAK/STAT signaling downstream of TNF-α and TGF-β. | 15 and 30 mg QD | [9][10] | |
| Proteomics | Dose-dependent modulation of several proteins implicated in HS pathophysiology. | 15, 30, 60, or 90 mg QD | [9][10] |
| Changes in protein levels observed by Week 4. | 15, 30, 60, or 90 mg QD | [9][10] |
Data derived from transcriptomic and proteomic analyses of patient biopsies in Phase 2 clinical trials.
Table 2: Adalimumab (Anti-TNF-α) - Ex Vivo Effects on HS Skin Explants
| Biomarker/Cell Type | Observation | Study Reference |
| Cytokine Secretion | Significant decrease in IL-1β, CXCL9 (MIG), and BLC production. | [12] |
| Downregulation of secreted IL-1α, IL-5, RANTES, MCP-2, TNF-α, TNF-β, TGF-β, and IFN-γ. | [13] | |
| Stimulation of IL-6 secretion. | [13] | |
| Tissue Expression | Inhibition of lesional tissue expression of TNF-α, IL-3, IL-15, and MCP-3. | [13] |
| Inflammatory Cells | Significant reduction in the number of CD11c+, CD14+, and CD68+ cells. | [12] |
| Reduction in the number of CD3+, CD4+, CD20+, and CD138+ cells. | [12] |
Data derived from studies using cultured human skin explants from HS patients.
Experimental Protocols
Detailed methodologies are crucial for interpreting and reproducing preclinical findings. Below are summaries of the key experimental protocols.
1. Ex Vivo Human HS Skin Culture Models (e.g., 3D-SeboSkin)
These models are designed to maintain the viability and structural integrity of human skin explants for several days, allowing for the study of HS pathophysiology and drug effects in a system that closely mimics the in vivo environment.[14][15][16]
-
Tissue Acquisition: Lesional and perilesional skin samples are obtained from HS patients undergoing surgery, following institutional review board approval.[17][18]
-
Culture System: The 3D-SeboSkin model involves co-culturing human skin explants in direct contact with a feeder layer of human SZ95 sebocytes.[14][15][16] This co-culture has been shown to preserve the structural integrity of the skin for several days.[14][15][16] Other models include air-liquid interface, liquid-submersion, and bioreactor cultures.[3][17][19]
-
Treatment: Explants are treated with the therapeutic agent (e.g., adalimumab) or a vehicle control.
-
Analysis: After the treatment period, various endpoints are assessed. Culture supernatants are collected to measure the secretion of cytokines and chemokines.[12][17] The tissue itself is processed for histological analysis to check structural integrity and for immunohistochemistry to quantify inflammatory cell populations and protein expression.[12][14]
2. Transcriptomic and Proteomic Analysis of HS Patient Biopsies (this compound)
This methodology, while conducted within a clinical trial, provides preclinical-level molecular data on the drug's effect in vivo.
-
Sample Collection: Lesional skin punch biopsies are taken from patients with moderate-to-severe HS at baseline and after a specified treatment period (e.g., 8 weeks) with this compound or a placebo.[9][10]
-
Transcriptomics (RNA-seq):
-
Total RNA is extracted from the skin biopsies.
-
RNA sequencing (RNA-seq) is performed to generate a comprehensive profile of gene expression.
-
Bioinformatic analyses, such as Gene Set Enrichment Analysis (GSEA), are used to identify differentially expressed genes and pathways between baseline and post-treatment samples, and to assess the drug's effect on known HS-associated gene signatures.[9][10]
-
-
Proteomics:
-
Blood samples are collected at baseline and various time points during treatment.[9][10]
-
Serum or plasma is analyzed using techniques like proximity extension assays (e.g., Olink Target 96) to quantify the levels of a wide array of proteins, particularly those implicated in inflammation and HS pathophysiology.[9]
-
Summary and Conclusion
Direct preclinical comparisons of this compound and biologic agents in hidradenitis suppurativa are limited by the absence of animal models and a lack of head-to-head ex vivo studies. However, the available data provide valuable insights into their distinct and overlapping mechanisms of action.
This compound, as a JAK1 inhibitor, demonstrates a broad modulation of the inflammatory cascade in HS by reversing disease-associated gene signatures and downregulating multiple inflammatory pathways in patients.[9][10] This suggests a wide-ranging anti-inflammatory effect by targeting a central node in cytokine signaling.
Biologic agents, exemplified by the TNF-α inhibitor adalimumab, show targeted efficacy in ex vivo HS skin models by neutralizing a key upstream cytokine. This leads to a reduction in downstream inflammatory mediators and a decrease in the infiltration of various immune cells into the skin tissue.[12][13] Similarly, IL-17 inhibitors like secukinumab and bimekizumab are pursued based on the rationale of elevated IL-17 levels in HS lesions, which play a crucial role in neutrophil recruitment and perpetuating inflammation.[1][20]
For researchers and drug developers, the choice between targeting a central signaling hub like JAK1 or a specific upstream cytokine depends on the therapeutic strategy. The data presented here, derived from the most relevant available models, underscores the potential of both approaches to modify the underlying disease pathology in HS. Future ex vivo studies directly comparing these different classes of drugs could provide a more definitive preclinical rationale for therapeutic selection and development.
References
- 1. IL‐17 in inflammatory skin diseases psoriasis and hidradenitis suppurativa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hidradenitis Suppurativa and JAK Inhibitors: A Review of the Published Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The roles of interleukin (IL)-17A and IL-17F in hidradenitis suppurativa pathogenesis: evidence from human in vitro preclinical experiments and clinical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IL-17 in inflammatory skin diseases psoriasis and hidradenitis suppurativa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Hidradenitis Suppurativa · Info for Participants · Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 6. scholarsinmedicine.com [scholarsinmedicine.com]
- 7. ard.bmj.com [ard.bmj.com]
- 8. JAK Inhibitors in Hidradenitis Suppurativa: A Systematic Review - PracticalDermatology [practicaldermatology.com]
- 9. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies — Olink® [olink.com]
- 10. Modulation of Disease-Associated Pathways in Hidradenitis Suppurativa by the Janus Kinase 1 Inhibitor this compound: Transcriptomic and Proteomic Analyses of Two Phase 2 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Adalimumab (antitumour necrosis factor-α) treatment of hidradenitis suppurativa ameliorates skin inflammation: an in situ and ex vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HS 3D-SeboSkin Model Enables the Preclinical Exploration of Therapeutic Candidates for Hidradenitis Suppurativa/Acne Inversa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 3D-SeboSkin Model for Human ex vivo Studies of Hidradenitis Suppurativa/Acne Inversa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. karger.com [karger.com]
- 16. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 17. Ex Vivo Culture Models of Hidradenitis Suppurativa for defining molecular pathogenesis and treatment efficacy of novel drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Povorcitinib
For researchers and drug development professionals, the lifecycle of an investigational drug extends beyond its experimental use. The proper disposal of compounds like Povorcitinib, a Janus kinase (JAK) inhibitor, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides essential information and a procedural framework for the safe and compliant disposal of this compound.
While specific inactivation protocols for this compound are not publicly available, the following procedures are based on established best practices for the disposal of investigational pharmaceutical agents and hazardous chemical waste in a laboratory setting. Adherence to institutional, local, state, and federal regulations is paramount.
Core Disposal Principles
The disposal of investigational drugs like this compound is governed by regulations such as the Federal Resource Conservation and Recovery Act (RCRA) in the United States.[1][2] Unused or expired investigational medications are typically considered hazardous waste and must be managed accordingly to prevent environmental contamination and ensure public health.[1]
Step-by-Step Disposal Protocol for this compound
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and procedures. The following steps provide a general operational plan for the disposal of this compound:
-
Initial Assessment and Personal Protective Equipment (PPE):
-
Segregation and Containment:
-
Do not mix this compound waste with non-hazardous trash.
-
Collect all solid waste (e.g., unused powder, contaminated vials, and consumables) and liquid waste (e.g., solutions) in separate, designated, and compatible hazardous waste containers.[5] The containers should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound."[5]
-
-
Labeling and Storage:
-
Ensure the hazardous waste container is properly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical (this compound)
-
The concentration and quantity
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory supervisor.[5]
-
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[5]
-
-
Waste Manifest and Pickup:
-
Documentation:
-
Maintain accurate records of the disposal, including the quantity of this compound disposed of and the date of disposal. This documentation is crucial for regulatory compliance.
-
Key Disposal Considerations
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste (Assumed for investigational drugs) | [1] |
| Container Type | Compatible with the chemical (e.g., glass or polyethylene) | |
| Labeling Requirements | "Hazardous Waste," Chemical Name, Concentration, Contact Information | [5] |
| Disposal Method | Incineration via a licensed waste disposal vendor | [2][6] |
| PPE | Safety glasses, gloves, lab coat | [3][4] |
Experimental Protocols
Detailed experimental protocols for the chemical inactivation or degradation of this compound are not publicly available. The recommended procedure is to treat it as hazardous waste and transfer it to a certified disposal facility.
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. research.cuanschutz.edu [research.cuanschutz.edu]
- 6. cdn.origene.com [cdn.origene.com]
Essential Safety and Logistical Information for Handling Povorcitinib
For immediate reference, this guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for Povorcitinib. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment.
This compound (also known as INCB54707) is a potent and selective Janus kinase 1 (JAK1) inhibitor.[1][2] While some Safety Data Sheets (SDS) may classify this compound as a non-hazardous substance or mixture in its supplied form, it is crucial to handle it as a potent compound due to its high pharmacological activity.[3][4] A comprehensive safety program involves a combination of engineering controls, personal protective equipment, and proper handling procedures to minimize exposure.[5]
Personal Protective Equipment (PPE)
Even with engineering controls in place, appropriate PPE is mandatory for handling this compound. The following table summarizes the recommended PPE based on the operation.
| Operation | Recommended Personal Protective Equipment |
| General Laboratory Handling (weighing, solution preparation) | Primary: Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat. Secondary: Chemical splash goggles, face shield (if splash hazard exists), arm sleeves. |
| Handling Powders (potential for aerosolization) | In addition to general PPE: Respiratory protection (e.g., N95 respirator or a powered air-purifying respirator - PAPR), full-body protective suit or gown.[6][7] |
| Large-Scale Operations or High-Concentration Solutions | Full gown, double gloves, hood, and a PAPR system are typically required for handling potent compounds at larger scales.[7] |
| Accidental Spills | Use full personal protective equipment, including respiratory protection. Avoid breathing vapors, mist, dust, or gas.[3][4][8] |
Operational Plans
Safe Handling Procedures:
-
Engineering Controls: Whenever possible, handle this compound in a containment system such as a chemical fume hood, a laminar flow hood, or an isolator (glove box).[5][6] Ensure proper air-pressure differentials are maintained to keep handling areas negative to adjacent spaces.[6]
-
Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[3][4] Avoid inhalation of dust or aerosols.[3][4]
-
Ventilation: Use only in areas with adequate exhaust ventilation.[3][4]
-
Hygiene: Wash hands thoroughly after handling.
Emergency Procedures:
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention.[3][4][8]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[3][4][8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[3][4][8]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[4][8]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3][8]
-
Waste Categorization: Unused or expired this compound should be treated as hazardous waste. Contact your institution's Environmental Health and Safety (EHS) office to determine if it is considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10]
-
Disposal Method: The recommended method of disposal for potent pharmaceutical compounds is incineration by a licensed waste disposal vendor.[9][11]
-
Containers:
-
Contaminated Materials: All disposable PPE (gloves, lab coats, etc.) and any materials used to clean up spills should be collected and disposed of as hazardous waste.
Visualized Workflows and Pathways
Caption: A workflow for the safe handling of this compound.
Caption: Inhibition of the JAK1-STAT pathway by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (INCB054707) | JAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 3. abmole.com [abmole.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. agnopharma.com [agnopharma.com]
- 6. escopharma.com [escopharma.com]
- 7. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 10. stanfordhealthcare.org [stanfordhealthcare.org]
- 11. pharmacyservices.utah.edu [pharmacyservices.utah.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
